molecular formula C6H8O2 B133649 2,5-Dimethyl-3(2H)-furanone CAS No. 149310-61-2

2,5-Dimethyl-3(2H)-furanone

货号: B133649
CAS 编号: 149310-61-2
分子量: 112.13 g/mol
InChI 键: ASOSVCXGWPDUGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,5-Dimethyl-3(2H)-furanone is a key compound in scientific research for understanding the biosynthesis of flavor molecules and exploring antimicrobial mechanisms. In biochemical studies, it serves as a crucial intermediate in the elucidation of biosynthetic pathways, particularly from precursors like D-fructose-1,6-bisphosphate in yeast strains such as Zygosaccharomyces rouxii . Research has identified 1-deoxy-2,3-hexodiulose-6-phosphate as a key reactive α-dicarbonyl intermediate in this enzymatic formation . This makes the compound valuable for research in food biotechnology and metabolic engineering aimed at the biotechnological production of natural flavors. Beyond its role in flavor science, this furanone exhibits significant biological activity in research models. It has demonstrated a broad spectrum of antimicrobial activity against various human pathogens, including clinically isolated antibiotic-resistant strains . Mechanistic studies indicate that its antimicrobial action is energy-dependent and involves arresting the cell cycle of microorganisms like Candida albicans at the S and G2/M phases . This compound is For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864502
Record name 2,5-Dimethyl-3(2H)-furanone
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Molecular Weight

112.13 g/mol
Source PubChem
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Physical Description

Colourless liquid / sweet herbaceous aroma
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble, Soluble (in ethanol)
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.041-1.057
Record name 2,5-Dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14400-67-0
Record name 2,5-Dimethyl-3(2H)furanone
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Record name 2,5-Dimethyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 2,5-dimethyl-
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Record name 2,5-Dimethyl-3(2H)-furanone
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Record name 2,5-dimethylfuran-3(2H)-one
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Record name 2,5-DIMETHYL-3(2H)-FURANONE
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Record name 2,5-Dimethyl-3(2H)-furanone
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethyl-4-hydroxy-3(2H)-furanone, also widely known by its trivial name Furaneol, is a naturally occurring organic compound that contributes to the characteristic sweet, caramel-like aroma of a wide variety of fruits, most notably strawberries and pineapples. Beyond its significant role in the food and fragrance industries, Furaneol and its derivatives have garnered increasing attention from the scientific community for their diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, detailed experimental methodologies for their determination, and an exploration of its known biological activities and associated signaling pathways, making it a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in the pharmaceutical field where properties like solubility and pKa can significantly influence bioavailability and efficacy.

Table 1: Key Physicochemical Properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone
PropertyValueReference(s)
Chemical Structure Chemical Structure of 2,5-dimethyl-4-hydroxy-3(2H)-furanone[1][2]
Molecular Formula C₆H₈O₃[1][3]
Molecular Weight 128.13 g/mol [1][2]
Melting Point 77-79 °C[2][4]
Boiling Point 216 °C[2]
Solubility Water: 0.315 g/mL at 25 °COil: SolubleEthanol: Soluble[1][4]
pKa 8.56 at 20 °C[2]
LogP (Octanol-Water Partition Coefficient) 0.95 at 20 °C[2]
Appearance White to pale yellow crystalline solid[4]
Odor Sweet, fruity, caramel-like[4][5]
CAS Number 3658-77-3[3][6]

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of scientific research. This section outlines the general methodologies employed to determine the key physicochemical properties of organic compounds like 2,5-dimethyl-4-hydroxy-3(2H)-furanone.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][7]

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[1][2]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[1][2]

MeltingPointWorkflow A Finely Powdered Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record Melting Range E->F

Figure 1: Workflow for Melting Point Determination.
Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, and formulation.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid 2,5-dimethyl-4-hydroxy-3(2H)-furanone is added to a known volume of the solvent (e.g., water, ethanol, or oil) in a sealed flask.[4][8]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]

SolubilityWorkflow A Excess Solid in Solvent B Agitate at Constant Temperature A->B C Equilibrate (24-48h) B->C D Separate Undissolved Solid C->D E Analyze Solute Concentration D->E F Calculate Solubility E->F

Figure 2: Workflow for Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values, which affects its absorption and interaction with biological targets.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is dissolved in a suitable solvent, often a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[7][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups in Furaneol.[11]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[1][12]

Biological Activities and Signaling Pathways

While renowned for its sensory properties, 2,5-dimethyl-4-hydroxy-3(2H)-furanone and other furanone derivatives have demonstrated a range of biological activities that are of interest to drug development professionals.

Antimicrobial and Anti-biofilm Activity

2,5-dimethyl-4-hydroxy-3(2H)-furanone has been shown to exhibit broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains.[4][13] It has also been found to be effective against the biofilm formation of Candida species, which is a significant factor in medical device-related infections.[8][14]

Mechanism of Action: Studies have indicated that the antimicrobial effect of DMHF is energy-dependent.[4] A key finding is its ability to induce cell cycle arrest at the S and G2/M phases in yeast, suggesting an interference with DNA synthesis and cell division.[4][15]

CellCycleArrest DMHF 2,5-dimethyl-4-hydroxy-3(2H)-furanone Cell Pathogenic Microorganism (e.g., Candida albicans) DMHF->Cell Enters Cell S_Phase_Arrest S Phase Arrest G2_M_Arrest G2/M Phase Arrest DNA_Replication DNA Replication (S Phase) Cell->DNA_Replication Mitosis Mitosis (M Phase) Cell->Mitosis DNA_Replication->Mitosis DNA_Replication->S_Phase_Arrest Cell_Division Cell Division Mitosis->Cell_Division Mitosis->G2_M_Arrest Inhibition Inhibition of Growth S_Phase_Arrest->Inhibition G2_M_Arrest->Inhibition

Figure 3: Proposed Mechanism of Antimicrobial Action via Cell Cycle Arrest.
Anticancer Potential

The furanone scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[1][2] While research on 2,5-dimethyl-4-hydroxy-3(2H)-furanone itself is still emerging, related furanone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][4]

Potential Mechanisms of Action:

  • DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest at the S-phase.[2][4]

  • Enzyme Inhibition: Theoretical studies suggest that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation.[1][7]

  • Induction of DNA Damage: 2,5-dimethyl-4-hydroxy-3(2H)-furanone has been reported to induce DNA damage, particularly in the presence of copper ions, which could contribute to its cytotoxic effects.[9]

AnticancerMechanisms Furanones Furanone Derivatives (including DMHF) CancerCell Cancer Cell Furanones->CancerCell DNA DNA Furanones->DNA Interacts with / Damages Eag1 Eag-1 Potassium Channel Furanones->Eag1 Inhibits CancerCell->DNA CancerCell->Eag1 CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Proliferation Cell Proliferation Eag1->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 4: Potential Anticancer Mechanisms of Furanone Derivatives.
Anti-inflammatory Activity

Furanone-containing compounds have been investigated for their anti-inflammatory properties.[2] While specific studies on the anti-inflammatory signaling pathways modulated by 2,5-dimethyl-4-hydroxy-3(2H)-furanone are limited, the general mechanisms for related compounds often involve the inhibition of key inflammatory pathways such as NF-κB and MAPK.

Conclusion

2,5-dimethyl-4-hydroxy-3(2H)-furanone is a molecule of significant interest, bridging the gap between flavor chemistry and medicinal research. Its well-characterized physicochemical properties provide a solid foundation for its further investigation as a potential therapeutic agent. The emerging evidence of its antimicrobial and anticancer activities, coupled with the known pharmacological potential of the broader furanone class, underscores the need for continued research into its mechanisms of action and potential applications in drug development. This guide serves as a comprehensive resource to facilitate such endeavors.

References

The Sweet Scent of Science: Unraveling the Biosynthesis of Strawberry Furanone in Fragaria ananassa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The characteristic sweet, caramel-like aroma of ripe strawberries (Fragaria ananassa) is largely attributed to the volatile compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or furaneol. Understanding the intricate biosynthetic pathway of this key flavor compound is paramount for developing strategies to enhance strawberry flavor, as well as for its potential applications in the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the HDMF biosynthesis pathway, including its regulation, key enzymes, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The journey to HDMF in strawberries begins with a primary metabolite from glycolysis, D-fructose-1,6-bisphosphate. While the intermediate steps are not yet fully elucidated, it is established that this precursor is converted to the immediate precursor of HDMF, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final and crucial step in the biosynthesis of HDMF is the reduction of the exocyclic double bond of HMMF.[1] This reaction is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously identified as quinone oxidoreductase (FaQR).[1]

The expression of the FaQR gene and the subsequent enzymatic activity are tightly regulated during fruit ripening, increasing as the fruit matures.[1][2] This developmental regulation ensures that the burst of HDMF production coincides with the peak ripeness of the strawberry, contributing to its desirable flavor profile.

Following its synthesis, HDMF can be further metabolized. It can be methylated by the enzyme O-methyltransferase (FaOMT) to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), another important aroma compound.[3] Alternatively, HDMF can be glycosylated, a process that renders it non-volatile and flavorless.

Quantitative Insights into Furanone Biosynthesis

The concentration of HDMF and its precursors varies significantly depending on the strawberry cultivar and the stage of fruit ripening. Quantitative analyses have provided valuable data for understanding the dynamics of this pathway.

CompoundCultivarRipening StageConcentration (µg/g fresh weight)Reference
HDMFYuexinIntermediate Red (Apical)~0.65[4]
HDMFYuexinFull Red (Apical)~3.46[4]
HDMFOso GrandeOverripe37.05[5]
MesifuraneI-101Overripe23.5[5]
Furaneol glucosideI-101Overripe13.2[5]

Incorporation of Labeled Precursors:

Radiotracer studies have been instrumental in confirming the precursors of the HDMF biosynthetic pathway. The incorporation rates of various labeled compounds into the total furanone pool provide strong evidence for the metabolic route.

Labeled PrecursorIncorporation Rate (%)Reference
D-[U-14C]fructose 1,6-bisphosphate0.289
D-[U-14C]fructose0.202
D-[U-14C]glucose 6-phosphate0.147
D-[U-14C]-glucose0.035
D-[1-3H]glucose0.032
[2-14C]dihydroxyacetone0.022

Signaling Pathways Regulating HDMF Biosynthesis

The production of HDMF is not a standalone process but is intricately woven into the broader signaling network that governs strawberry fruit ripening. Hormones and transcription factors play pivotal roles in orchestrating the expression of key biosynthetic genes.

Hormonal Regulation:

  • Auxin: This phytohormone acts as a negative regulator of FaQR gene expression.[1] High levels of auxin in the early stages of fruit development suppress ripening and, consequently, HDMF biosynthesis. As the fruit matures, auxin levels decrease, releasing the inhibition on FaQR and allowing for furanone production.

  • Abscisic Acid (ABA): In contrast to auxin, ABA is a positive regulator of strawberry ripening. While a direct link to FaQR expression is still being fully elucidated, the general pro-ripening effects of ABA create a favorable environment for the expression of ripening-related genes, including those involved in flavor biogenesis.

Transcriptional Regulation:

The expression of the FaQR gene is a key control point in HDMF biosynthesis. Recent research has identified a transcriptional complex that directly activates the FaQR promoter:

  • FaERF#9 (Ethylene Response Factor): This transcription factor is a positive regulator of the FaQR promoter.

  • FaMYB98 (MYB transcription factor): FaMYB98 binds to the FaQR promoter and, in concert with FaERF#9, synergistically activates its transcription.[6] The interaction between FaERF#9 and FaMYB98 forms a complex that significantly enhances the expression of FaQR, leading to increased HDMF production.[6]

HDMF_Biosynthesis_Pathway D-Fructose-1,6-bisphosphate D-Fructose-1,6-bisphosphate Intermediate_Steps Multiple Enzymatic Steps (uncharacterized) D-Fructose-1,6-bisphosphate->Intermediate_Steps HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone Intermediate_Steps->HMMF HDMF 4-hydroxy-2,5-dimethyl- 3(2H)-furanone (Furaneol) HMMF->HDMF Reduction Mesifurane 2,5-dimethyl-4-methoxy- 3(2H)-furanone HDMF->Mesifurane Methylation HDMF_Glucoside HDMF-Glucoside (non-volatile) HDMF->HDMF_Glucoside Glycosylation FaEO FaEO (FaQR) Enone Oxidoreductase FaEO->HMMF FaOMT FaOMT O-methyltransferase FaOMT->HDMF UGT UDP-glucosyltransferases UGT->HDMF HDMF_Regulation_Pathway cluster_hormones Hormonal Signals cluster_transcription Transcriptional Regulation cluster_biosynthesis Furanone Biosynthesis Auxin Auxin FaQR_Gene FaQR Gene Auxin->FaQR_Gene inhibits ABA Abscisic Acid ABA->FaQR_Gene promotes (indirectly) FaERF9 FaERF#9 FaMYB98 FaMYB98 FaERF9->FaMYB98 forms complex FaERF9->FaQR_Gene activates FaMYB98->FaQR_Gene activates FaEO_Protein FaEO Protein FaQR_Gene->FaEO_Protein transcription & translation HDMF_Production HDMF Production FaEO_Protein->HDMF_Production catalyzes Enzyme_Assay_Workflow Start Start Cloning Clone FaQR into Expression Vector Start->Cloning Transformation Transform into E. coli Cloning->Transformation Expression Induce Protein Expression with IPTG Transformation->Expression Purification Purify Recombinant Protein (Ni-NTA) Expression->Purification Assay_Setup Prepare Reaction Mixture (Buffer, Cofactor, Substrate) Purification->Assay_Setup Incubation Add Enzyme and Incubate Assay_Setup->Incubation Extraction Stop Reaction and Extract Product Incubation->Extraction Analysis Analyze by GC-MS or HPLC Extraction->Analysis End End Analysis->End

References

Maillard reaction formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Maillard Reaction Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Introduction

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars, typically with the application of heat.[1][2] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods, including baked bread, roasted coffee, and seared meats.[2][3] Among the myriad of compounds generated, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®, is a potent flavor compound prized for its sweet, fruity, and caramel-like aroma.[4][5] HDMF is a key odorant in numerous fruits like strawberries and pineapples, as well as in thermally processed foods.[4][5] Understanding the mechanisms of its formation is critical for food scientists and flavor chemists aiming to control and optimize flavor development. This guide provides a detailed technical overview of the core pathways of HDMF formation through the Maillard reaction, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Formation Pathways of HDMF

The formation of HDMF is not a single reaction but rather the result of several interconnected pathways branching from the main Maillard reaction cascade. The primary precursors and mechanisms are detailed below.

Formation from 6-Deoxyhexoses (e.g., Rhamnose)

6-Deoxyhexoses, such as L-rhamnose, are highly efficient precursors for HDMF.[1][4] The reaction proceeds through the classical Maillard pathway, starting with the condensation of rhamnose and an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement. The key step is the subsequent 2,3-enolization of the Amadori product, which leads to the formation of a 1-deoxy-2,3-hexodiulose intermediate. This intermediate then cyclizes and dehydrates to yield HDMF.[6] Studies have shown that under optimal conditions, rhamnose can be an excellent precursor, with yields exceeding 40 mol%.[4]

Formation from Pentoses (e.g., Xylose, Ribose)

While hexoses typically form C6 furanones and pentoses form C5 furanones (norfuraneol), HDMF (a C6 compound) can be generated from pentoses through a chain elongation mechanism.[7][8] This pathway involves two critical, concurrent reaction series:

  • Formation of 1-Deoxypentosone: The pentose (B10789219) sugar reacts with an amino acid and undergoes Amadori rearrangement and 2,3-enolization to form a 1-deoxypentosone intermediate.[7][8]

  • Strecker Degradation: Simultaneously, an α-amino acid reacts with a dicarbonyl compound (an intermediate of the Maillard reaction) in a process called Strecker degradation.[9][10] This reaction produces a "Strecker aldehyde," which has one less carbon atom than the original amino acid.[10] For instance, glycine (B1666218) produces formaldehyde (B43269) (a C1 fragment), and alanine (B10760859) produces acetaldehyde (B116499) (a C2 fragment).[8]

The key step is the aldol-type condensation of the Strecker aldehyde (C1 or C2 unit) with the 1-deoxypentosone (C5 unit), elongating the carbon chain to form the C6 backbone of HDMF.[8][11]

Formation from Hexoses (e.g., Glucose, Fructose)

Hexoses can also serve as precursors to HDMF, although they are generally less efficient than rhamnose.[6] The pathway is analogous to that of 6-deoxyhexoses, proceeding via an Amadori product and a 1-deoxyosone intermediate formed through 2,3-enolization.[7] The process is often facilitated by a reduction of an acetylformoin-type intermediate, which can occur through a disproportionation reaction or via the Strecker reaction with amino acids.[6]

Formation from Sugar Fragmentation Intermediates

An alternative, minor pathway involves the recombination of smaller sugar fragmentation products.[6][11] Reactive dicarbonyl compounds like methylglyoxal (B44143) (MG) and other fragments such as 1-hydroxy-2-propanone, which are common Maillard reaction intermediates, can react together via an aldol (B89426) condensation, followed by cyclization and dehydration, to form the HDMF structure.[6][12]

Key Intermediates and Reactions

  • Amadori Rearrangement Products (ARPs): These are relatively stable 1-amino-1-deoxy-2-ketose compounds formed from the rearrangement of the initial Schiff base.[2][13] They are crucial intermediates that, upon degradation, lead to the formation of dicarbonyls and other reactive species necessary for furanone synthesis.[13][14]

  • Deoxyosones: Formed via the 1,2- or 2,3-enolization of Amadori products, these dicarbonyl sugars are direct precursors to the cyclization step that forms the furanone ring.[7][15] The 2,3-enolization pathway specifically leads to 1-deoxyosones, which are essential for HDMF formation.[7][8]

  • Strecker Degradation: This reaction is pivotal, especially in the pentose pathway. It involves the interaction of an α-amino acid with an α-dicarbonyl compound, resulting in the formation of a Strecker aldehyde, ammonia, and carbon dioxide.[9][16] This reaction not only contributes key carbon fragments (formaldehyde, acetaldehyde) for chain elongation but also generates many of the characteristic aromas of cooked food.[3]

Signaling Pathways and Logical Relationships

The formation of HDMF is a complex network of reactions rather than a single linear pathway. The diagrams below, generated using Graphviz, illustrate the key relationships and workflows.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage cluster_products Products Reducing_Sugar Reducing_Sugar Schiff_Base Schiff Base (Glycosylamine) Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino_Acid Amino_Acid->Schiff_Base Condensation Strecker_Deg Strecker Degradation Amino_Acid->Strecker_Deg Amadori_Product Amadori Rearrangement Product (ARP) Schiff_Base->Amadori_Product Rearrangement Enolization Enolization Amadori_Product->Enolization Deoxyosones Deoxyosones (α-Dicarbonyls) Enolization->Deoxyosones Fragmentation Sugar Fragmentation Products Enolization->Fragmentation Deoxyosones->Strecker_Deg Aldol_Cond Aldol Condensation & Cyclization Deoxyosones->Aldol_Cond Polymerization Polymerization Deoxyosones->Polymerization Fragmentation->Aldol_Cond Fragmentation->Polymerization Strecker_Aldehydes Strecker Aldehydes Strecker_Deg->Strecker_Aldehydes HDMF HDMF & Other Furanones Aldol_Cond->HDMF Melanoidins Melanoidins (Brown Polymers) Polymerization->Melanoidins Strecker_Aldehydes->Polymerization

Diagram 1: General Maillard Reaction Pathway Leading to HDMF.

HDMF_Formation_Pathways cluster_rhamnose From 6-Deoxyhexose (Rhamnose) cluster_pentose From Pentose (Chain Elongation) Rhamnose Rhamnose (C6) R_ARP Amadori Product Rhamnose->R_ARP R_Deoxyosone 1-Deoxy-2,3-hexodiulose R_ARP->R_Deoxyosone 2,3-Enolization HDMF 4-Hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) R_Deoxyosone->HDMF Cyclization & Dehydration Pentose Pentose (C5) P_Deoxyosone 1-Deoxypentosone (C5) Pentose->P_Deoxyosone P_Deoxyosone->HDMF Aldol Condensation & Cyclization Amino_Acid Amino Acid (e.g., Glycine) Strecker_Deg Strecker Degradation Amino_Acid->Strecker_Deg Strecker_Aldehyde Strecker Aldehyde (e.g., Formaldehyde, C1) Strecker_Deg->Strecker_Aldehyde Strecker_Aldehyde->HDMF Aldol Condensation & Cyclization

Diagram 2: Specific Formation Pathways of HDMF from Different Sugar Precursors.

Experimental_Workflow prep 1. Preparation of Model System (Precursors in Buffer) reaction 2. Thermal Reaction (Controlled Temp & Time) prep->reaction extraction 3. Extraction of Volatiles (e.g., Solid Phase Extraction) reaction->extraction analysis 4. Instrumental Analysis (GC-MS) extraction->analysis quant 5. Quantification & Identification (Using Internal Standards) analysis->quant

Diagram 3: General Experimental Workflow for HDMF Formation Studies.

Quantitative Data on HDMF Formation

The yield of HDMF is highly dependent on various reaction parameters. The following table summarizes quantitative data from model system studies.

Precursors (Sugar, Amino Acid)Reaction Conditions (Temp, Time, pH, Buffer)HDMF Yield (mol % relative to sugar)Reference(s)
L-Rhamnose, L-Lysine120°C, variable time, pH 5-9, Phosphate (B84403) buffer (0-1 M)2% to 41%[4]
L-Rhamnose, L-Proline152.5°C, 30 min, pH 6.3~7%[4][17]
L-Rhamnose, L-Cysteine145°C, 20 min, pH 3 vs. pH 7Yield increased by a factor of ~70 from pH 3 to 7[17]
L-Rhamnose, L-Arginine70°C, 48 h, pH 4 vs. pH 8Yield increased by a factor of ~800 from pH 4 to 8[17]
D-Xylose, L-Alanine90°C, 1 h, pH 7 Phosphate bufferDetected, but <1% of total 3(2H)-furanones formed[7]
D-Xylose, Glycine90°C, 1 h, pH 7 Phosphate bufferDetected, but <1% of total 3(2H)-furanones formed[7]
Methylglyoxal (MG), Cysteine120°C, 1 h, pH 8 Phosphate bufferIncreased level of HDMF detected[6]

Key Findings from Quantitative Studies:

  • Phosphate Concentration: Phosphate ions have a significant catalytic effect, dramatically increasing HDMF yield.[4][17]

  • pH: HDMF formation is highly pH-dependent, with yields increasing significantly as the pH rises from acidic to neutral or slightly alkaline conditions.[17]

  • Precursors: Rhamnose is a far more effective precursor than pentoses or other hexoses.[4][6] The type of amino acid also influences the reaction, particularly in the pentose pathway where it determines the nature of the Strecker aldehyde.[8]

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of HDMF and other intermediates, reducing the final yield.[4][15]

Experimental Protocols

This section outlines a generalized protocol for the investigation of HDMF formation in an aqueous model system, based on methodologies cited in the literature.[4][6]

Objective

To quantify the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) from selected sugar and amino acid precursors under controlled thermal processing conditions.

Materials and Reagents
  • Precursors: L-Rhamnose, D-Xylose, L-Lysine, L-Alanine (or other selected sugars/amino acids)

  • Buffer System: Sodium phosphate buffer (e.g., 0.5 M, pH 7.0)

  • Internal Standard: Labeled standard, e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone-d3 (HDMF-d3), for stable isotope dilution analysis.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (B1210297) (for liquid-liquid extraction), or Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Drying Agent: Anhydrous sodium sulfate.

  • Glassware: Pressure-resistant reaction vials or autoclave, volumetric flasks, pipettes.

Preparation of Model System
  • Prepare a stock solution of the phosphate buffer at the desired concentration and pH.

  • Accurately weigh and dissolve the sugar and amino acid precursors in the buffer solution to achieve the desired molar concentrations (e.g., 0.1 M each).

  • Aliquot a precise volume (e.g., 5 mL) of the reaction mixture into pressure-resistant glass vials.

  • Spike the mixture with a known amount of the internal standard (HDMF-d3).

  • Seal the vials tightly with Teflon-lined septa.

Thermal Reaction
  • Place the sealed vials in a preheated oil bath, heating block, or autoclave set to the desired reaction temperature (e.g., 120°C).

  • Heat for a specified duration (e.g., 60 minutes).

  • After heating, immediately transfer the vials to an ice bath to quench the reaction.

Extraction of HDMF

Method A: Solid Phase Extraction (SPE) [4]

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the cooled reaction mixture onto the cartridge.

  • Wash the cartridge with deionized water to remove sugars and other polar compounds.

  • Elute the analytes (including HDMF) with a suitable organic solvent (e.g., ethyl acetate or acetone).

  • Dry the eluate over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

GC-MS Analysis for Quantification
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injection: Inject 1-2 µL of the concentrated extract into the GC inlet in splitless mode.

  • GC Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or DB-FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Ions to Monitor:

      • HDMF: m/z 128 (molecular ion), 113, 85.

      • HDMF-d3 (Internal Standard): m/z 131, 116, 88.

  • Quantification: Calculate the concentration of HDMF based on the ratio of the peak area of a characteristic ion of the analyte (e.g., m/z 128) to that of the internal standard (e.g., m/z 131), using a pre-established calibration curve.

Conclusion

The formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a multifaceted process governed by the intricate chemistry of the Maillard reaction. While it can be formed from various sugar precursors, 6-deoxyhexoses like rhamnose are particularly effective. A key mechanistic insight is the ability of pentoses to form this C6 furanone via a chain-elongation step involving Strecker aldehydes, demonstrating the interconnectedness of the reaction network. The yield of HDMF is highly sensitive to reaction conditions, with pH and the presence of catalysts like phosphate playing a dominant role. The protocols and pathways detailed in this guide provide a foundational framework for researchers to investigate, control, and optimize the generation of this critical flavor compound in food and flavor systems.

References

The Sensory Profile and Olfactory Perception of Furaneol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound naturally present in a wide array of fruits, most notably strawberries and pineapples.[1] It is also formed during the Maillard reaction in processed foods.[1][2] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued ingredient in the flavor and fragrance industry.[1][3] The potent nature of Furaneol's aroma means that even at low concentrations, it can significantly influence the overall flavor perception of a product.[4] This technical guide provides an in-depth exploration of the sensory properties of Furaneol, its odor and taste thresholds, the experimental protocols for their determination, and the underlying signaling pathway of its perception.

Sensory Properties of Furaneol

Furaneol is characterized by a complex and concentration-dependent aroma profile. At high concentrations, it can exhibit a caramel-like or even burnt sugar aroma.[5][6] However, when diluted, it presents a sweet, fruity, and jammy scent, often described as reminiscent of strawberries or cotton candy.[5][6][7] This compound is a key contributor to the aroma of numerous foods, including strawberries, pineapples, tomatoes, coffee, and grapes.[3][4][5]

The sensory perception of Furaneol is also dictated by its stereochemistry. Furaneol possesses a chiral center, leading to two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol.[1] The (R)-enantiomer is predominantly responsible for the potent and characteristic sweet, sugary, and jammy aroma associated with Furaneol, while the (S)-enantiomer is perceived as significantly weaker.[1][5][8]

Quantitative Sensory Data

The following tables summarize the key quantitative data related to the sensory perception of Furaneol.

Table 1: Odor and Taste Thresholds of Furaneol

MediumThreshold TypeThreshold ValueNotes
WaterOdor Detection0.03 - 1,700 µg/L (ppb)The wide range can be influenced by the pH of the solution.[2][4][9][10]
WaterFlavor60 ppbFor the racemic mixture.[1][8]
AirOdor1 - 4 ppbFor the racemic mixture.[1][8]

Table 2: Concentration of Furaneol in Selected Food Products

Food ProductConcentration Range (µg/kg)Analytical Method
Strawberries1,663 - 4,852Derivatization/SPME-GC-MS[4]
Tomatoes95 - 173Derivatization/SPME-GC-MS[4]

Experimental Protocols

The determination of sensory properties and odor thresholds of volatile compounds like Furaneol requires precise and standardized experimental methodologies.

Protocol 1: Quantification of Furaneol using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of Furaneol in a food matrix.[4]

Materials:

  • Sample containing Furaneol

  • Sodium chloride (NaCl)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize the sample and place a known amount into a headspace vial.

  • Matrix Modification: Add NaCl to the vial to increase the volatility of the analytes.[4]

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with constant agitation.[4]

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the hot GC injector (e.g., at 250°C) in splitless mode.[4]

    • Separate the compounds on a suitable GC column using a temperature program (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).[4]

    • Detect and identify Furaneol using the mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions (e.g., m/z 128, 113, 85).[4][9]

  • Quantification: Create a calibration curve using standard solutions of Furaneol to quantify its concentration in the sample.[4]

Protocol 2: Determination of Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines gas chromatography with sensory assessment to determine the odor activity of volatile compounds.[1]

Materials:

  • Standard solution of Furaneol in a desired matrix (e.g., deodorized water)

  • GC-O system with a sniffing port

  • Trained sensory panel (at least 6-8 panelists)

Procedure:

  • Sample Preparation: Prepare a stock solution of Furaneol of a known concentration.

  • Serial Dilution: Create a series of stepwise dilutions (e.g., 1:1, 1:2, 1:4) of the stock solution with the matrix.[4]

  • GC-O Analysis:

    • Inject a fixed volume of the most concentrated solution into the GC-O system.

    • The effluent from the GC column is split between a chemical detector (e.g., MS or FID) and a sniffing port.[4]

  • Sensory Evaluation:

    • A panelist sniffs the effluent at the sniffing port and records the retention time and a descriptor for any detected odor.[4]

    • Repeat the analysis for each successive dilution until no odor is detected by any panelist.[4]

  • Flavor Dilution (FD) Factor Determination: The last dilution at which the characteristic odor of Furaneol is detected is its flavor dilution (FD) factor.[4]

  • Odor Threshold Calculation: The odor detection threshold is calculated from the concentration of Furaneol in the highest dilution at which it was detected by at least 50% of the panel.[4][9]

Protocol 3: Sensory Panel Evaluation for Descriptive Analysis

This protocol is used to obtain detailed qualitative and quantitative descriptions of the aroma profile.[11]

Procedure:

  • Panelist Selection and Training: Screen panelists for sensory acuity and train them to identify and scale the intensity of various odor attributes.[1]

  • Attribute Generation: Panelists collaboratively develop a lexicon of descriptive terms for the perceived aromas.[1]

  • Sample Presentation: Present the samples (e.g., solutions of Furaneol at different concentrations) to the panelists in a controlled environment.

  • Intensity Rating: Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[1]

  • Data Analysis: Analyze the data statistically to generate a sensory profile of the compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized olfactory signaling pathway for Furaneol perception and a typical experimental workflow for determining its Odor Activity Value (OAV). The OAV is a measure of the importance of a single compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor detection threshold.[4][9] An OAV greater than 1 indicates that the compound is likely a key odorant.[4][9]

G cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Furaneol Furaneol OR5M3 OR5M3 (Odorant Receptor) Furaneol->OR5M3 Binds to G_olf G-protein (Gαolf) OR5M3->G_olf Activates ACIII Adenylate Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized Olfactory Signaling Pathway for Furaneol Perception.

G cluster_quantification Quantification cluster_threshold Threshold Determination cluster_calculation Calculation Sample_Prep Sample Preparation (e.g., Food Matrix) HS_SPME HS-SPME Sample_Prep->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Concentration Concentration of Furaneol (C) GC_MS->Concentration OAV_Calc OAV = C / T Concentration->OAV_Calc Standard_Prep Standard Preparation & Serial Dilution GC_O GC-Olfactometry (Sensory Panel) Standard_Prep->GC_O Odor_Threshold Odor Detection Threshold (T) GC_O->Odor_Threshold Odor_Threshold->OAV_Calc Result OAV > 1: Key Odorant OAV_Calc->Result

Caption: Workflow for Determining the Odor Activity Value of Furaneol.

Conclusion

Furaneol is a significant aroma compound with a desirable and complex sensory profile. Understanding its quantitative sensory properties, the methodologies for their measurement, and the biological basis of its perception is crucial for its effective application in the food, beverage, and pharmaceutical industries. The recent identification of its specific odorant receptor, OR5M3, opens new avenues for research into the molecular mechanisms of flavor perception and the development of novel flavor modulators.[12][13][14]

References

A Comprehensive Toxicological Profile of 2,5-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3(2H)-furanone is a volatile organic compound belonging to the furanone class, characterized by a five-membered ring containing an oxygen atom and a ketone group. It is found in a variety of heat-processed foods and contributes to their characteristic aroma. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its closely related and often co-occurring analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF, also known as Furaneol). Understanding the toxicological profiles of these compounds is crucial for risk assessment in the food, fragrance, and pharmaceutical industries. This document summarizes key toxicological endpoints, details experimental methodologies where available, and presents metabolic and mechanistic pathways.

Toxicological Data Summary

The toxicological data for this compound and its 4-hydroxy derivative are presented below. It is important to distinguish between the two compounds, as their toxicological properties appear to differ significantly.

This compound

Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated this compound as a flavouring agent. Both organizations have concluded that it does not raise a concern for genotoxicity at the current levels of intake[1][2][3]. JECFA has established an Acceptable Daily Intake (ADI) of "no safety concern at current levels of intake when used as a flavouring agent"[2].

While GHS classifications on PubChem indicate it may be "Harmful if swallowed" and a skin irritant, specific quantitative data from primary toxicity studies are limited in the publicly available literature[1].

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

DMHF has been more extensively studied, with available data on acute toxicity, genotoxicity, and metabolism.

Table 1: Acute Toxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

TestSpeciesRouteValueReference
LD₅₀MouseOral1608 mg/kg[Safety Data Sheet]

Table 2: Genotoxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

AssaySystemStrain/Cell TypeMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumTA100With and without S9Positive[4]
In vivo Micronucleus TestMousePeripheral ReticulocytesN/APositive[4]
DNA Strand Break AssayN/AN/AN/APositive[4]

Table 3: Metabolism of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Humans

ParameterDescriptionValueReference
Major Metaboliteβ-D-glucuronide conjugate-[5]
Urinary Excretion (24h)Percentage of ingested dose excreted as the glucuronide metabolite59-69% (males), 81-94% (females)[5][6]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of these furanones are not always fully available in the public domain. However, based on the cited literature and standard toxicological practices, the following methodologies are representative of the conducted studies.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenicity of DMHF was assessed using the Salmonella typhimurium histidine auxotroph strain TA100, both with and without an exogenous metabolic activation system (S9 mix)[4]. This test is a standard initial screening for genotoxic potential.

  • Principle: The assay evaluates the ability of a test substance to induce reverse mutations in a bacterial strain that cannot synthesize an essential amino acid (histidine in this case). A positive result indicates that the substance can cause point mutations.

  • General Protocol:

    • The tester strain (e.g., S. typhimurium TA100) is exposed to various concentrations of the test substance in the presence and absence of S9 mix.

    • The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In vivo Micronucleus Test

DMHF was shown to induce micronucleated peripheral reticulocytes in mice, indicating its potential to cause chromosomal damage in living organisms[4].

  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

  • General Protocol:

    • Animals (typically mice or rats) are administered the test substance, usually on one or more occasions.

    • At an appropriate time after the last administration, bone marrow or peripheral blood is collected.

    • The cells are stained, and immature erythrocytes (reticulocytes) are scored for the presence of micronuclei.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated reticulocytes in the treated groups compared to the control group indicates a positive result.

DNA Strand Break Assay

DMHF was found to induce DNA strand breaks[4]. Assays such as the comet assay or alkaline elution assay are commonly used to detect this type of DNA damage.

  • Principle: These assays measure the migration of DNA from a single cell embedded in an agarose (B213101) gel. Damaged DNA, containing strand breaks, migrates further under an electric field, forming a "comet" shape.

  • General Protocol (Comet Assay):

    • Cells are exposed to the test substance.

    • The cells are embedded in a thin layer of agarose on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving the DNA as a nucleoid.

    • The slides are subjected to electrophoresis under alkaline or neutral conditions.

    • The DNA is stained with a fluorescent dye and visualized under a microscope.

    • The extent of DNA migration (the length and intensity of the comet tail) is quantified to determine the level of DNA damage.

Human Metabolism Study

The metabolism of DMHF was investigated in human volunteers to understand its fate in the body.

  • Protocol:

    • Four male and two female volunteers were administered DMHF through the consumption of fresh strawberries[5].

    • Urine samples were collected over a 24-hour period.

    • The samples were analyzed for the presence of DMHF and its metabolites using solid-phase extraction followed by high-performance liquid chromatography (HPLC) with UV/VIS or electrospray tandem mass spectrometry detection[5].

    • The major metabolite, DMHF β-D-glucuronide, was identified and quantified[5].

Signaling Pathways and Mechanisms of Toxicity

Genotoxicity of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

The genotoxicity of DMHF is proposed to be mediated by the generation of reactive oxygen species (ROS), specifically hydroxyl radicals (•OH)[4]. This mechanism involves the interaction of DMHF with trace metal ions, such as Fe(III), in the presence of oxygen[4]. The generated hydroxyl radicals can then interact with DNA, causing strand breaks and other lesions, which can lead to mutations and chromosomal aberrations[4]. The DNA-breaking activity of DMHF was inhibited by superoxide (B77818) dismutase, catalase, and hydroxyl radical scavengers, further supporting the role of ROS in its genotoxicity[4].

G cluster_0 Cellular Environment cluster_1 Nucleus DMHF DMHF Hydroxyl_Radical Hydroxyl Radical (•OH) DMHF->Hydroxyl_Radical + O₂ + Metal Ions Metal_Ions Metal Ions (e.g., Fe³⁺) Oxygen Oxygen DNA DNA Hydroxyl_Radical->DNA DNA_Damage DNA Strand Breaks DNA->DNA_Damage Oxidative Damage Mutations Mutations / Chromosomal Aberrations DNA_Damage->Mutations

Proposed mechanism of DMHF-induced genotoxicity.

Metabolism of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

In humans, DMHF undergoes phase II metabolism, primarily through glucuronidation. The hydroxyl group at the 4-position is conjugated with glucuronic acid, forming a more water-soluble metabolite that can be readily excreted in the urine[5].

G DMHF 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) Glucuronidation Phase II Metabolism (UDP-glucuronosyltransferase) DMHF->Glucuronidation Metabolite DMHF β-D-glucuronide Glucuronidation->Metabolite Excretion Urinary Excretion Metabolite->Excretion

Metabolic pathway of DMHF in humans.

Conclusion

The available toxicological data indicate a clear distinction between this compound and its 4-hydroxy derivative, DMHF. While this compound is not considered a genotoxic concern at current dietary exposure levels, there is a notable lack of publicly available primary toxicity data. In contrast, DMHF has demonstrated genotoxic potential in both in vitro and in vivo studies, with a proposed mechanism involving oxidative stress. The primary metabolic pathway for DMHF in humans is glucuronidation, leading to its excretion. For a complete risk assessment, particularly for this compound, further studies on acute, subchronic, and chronic toxicity, as well as dermal and eye irritation, would be beneficial. For both compounds, access to detailed experimental protocols from the original study reports would allow for a more in-depth analysis and understanding of the observed toxicological effects.

References

Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a potent flavor compound also known as Furaneol. The information presented herein is intended to support research and development activities where the stability of DMHF under thermal stress is a critical parameter.

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a key aroma compound found in a wide variety of fruits and heat-processed foods, imparting a characteristic sweet, caramel-like, or fruity aroma.[1][2] Its thermal stability is a significant concern in the food and flavor industry, as well as in pharmaceutical applications where it might be used as an excipient or be generated as a byproduct. The thermal degradation of DMHF can lead to the formation of new volatile compounds, altering the sensory profile of a product and potentially introducing new chemical entities that require safety assessment.

This guide summarizes the known thermal degradation products of DMHF, the pathways of their formation, and the experimental methodologies used to study these transformations.

Thermal Degradation Products of DMHF

The thermal degradation of DMHF primarily yields two classes of volatile compounds: acyclic carbonyls and various 3(2H)-furanone derivatives.[3][4] The distribution and yield of these products are highly dependent on the experimental conditions, particularly the pH of the medium.

Influence of pH on Degradation

Studies have shown that the thermal degradation of DMHF is more pronounced in acidic conditions.[3][4] As the pH increases, the overall yield of volatile degradation products decreases. However, the formation of other 3(2H)-furanone derivatives is favored at higher pH values.[3][4]

Data on Thermal Degradation Products

While the classes of degradation products have been identified, detailed quantitative data on the yields of individual compounds under various thermal and pH conditions are not extensively available in the public domain. The following table summarizes the identified degradation products based on the available literature.

Product ClassSpecific Compounds IdentifiedFormation ConditionsReference
Acyclic Carbonyls2,3-Butanedione (B143835) (Diacetyl), 2-Hydroxy-3-butanone (Acetoin)Thermal degradation in a closed system at 160°C. More prevalent at lower pH.[3][4]
3(2H)-Furanone DerivativesNot specified in detailThermal degradation in a closed system at 160°C. Favored at higher pH.[3][4]

Note: The identification of specific acyclic carbonyls such as 2,3-butanedione and 2-hydroxy-3-butanone is based on the proposed degradation mechanism involving retroaldolization of the ring-opened intermediate.

Proposed Thermal Degradation Pathway

The thermal degradation of DMHF in an aqueous environment is proposed to occur through a multi-step pathway. This pathway provides a logical framework for understanding the formation of the observed degradation products.

G DMHF 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) RingOpening Ring Opening & Hydrolysis DMHF->RingOpening Heat, H₂O Intermediate Acyclic α-hydroxy-β-diketone Intermediate RingOpening->Intermediate Retroaldolization Retroaldolization Intermediate->Retroaldolization PrimaryProducts Primary Degradation Products (e.g., 2,3-Butanedione, 2-Hydroxy-3-butanone) Retroaldolization->PrimaryProducts IntermolecularReactions Intermolecular Reactions PrimaryProducts->IntermolecularReactions SecondaryProducts Secondary Degradation Products (3(2H)-Furanone Derivatives) IntermolecularReactions->SecondaryProducts

Caption: Proposed pathway for the thermal degradation of DMHF.

Experimental Protocols

Detailed experimental protocols for the thermal degradation of DMHF are not exhaustively described in a single source. The following sections provide a synthesized protocol based on the available literature for conducting a thermal degradation study of DMHF.

Thermal Degradation in a Closed System

This protocol is based on the methodology described by Shu et al. (1985).[3][4]

1. Sample Preparation:

  • Prepare aqueous solutions of 2,5-dimethyl-4-hydroxy-3(2H)-furanone at a desired concentration.

  • Adjust the pH of the solutions to the desired levels (e.g., 2.2, 5.1, and 7.1) using appropriate acid or base solutions.

2. Thermal Treatment:

  • Transfer the pH-adjusted DMHF solutions into a closed system, such as sealed glass ampoules or a high-pressure reactor, to prevent the loss of volatile products.

  • Heat the samples at a controlled temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

3. Extraction of Volatile Compounds:

  • After cooling, extract the volatile degradation products from the aqueous solution using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.

  • Alternatively, use solid-phase microextraction (SPME) for the extraction of headspace volatiles.

4. Analysis of Degradation Products:

  • Analyze the extracted volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

General GC-MS Analysis Protocol

The following is a general protocol for the GC-MS analysis of volatile compounds from thermal degradation studies.

1. Gas Chromatograph (GC) Conditions:

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile and semi-volatile organic compounds.

  • Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to a value that ensures the rapid volatilization of the analytes without causing thermal degradation in the injector (e.g., 250°C).

  • Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min) to achieve good separation of the compounds.

  • Carrier Gas: Use high-purity helium at a constant flow rate.

2. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Range: Scan a mass range that covers the expected molecular weights of the degradation products (e.g., m/z 35-400).

  • Ion Source and Transfer Line Temperatures: Maintain at temperatures that prevent condensation of the analytes (e.g., 230°C and 280°C, respectively).

3. Data Analysis:

  • Identify the degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley).

  • Confirm the identity of key compounds by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the identified compounds using an internal standard method.

Experimental Workflow

The following diagram illustrates a typical workflow for a thermal degradation study of a chemical compound like DMHF.

G cluster_prep Sample Preparation cluster_thermal Thermal Treatment cluster_analysis Analysis DMHF_solution Prepare DMHF Solution pH_adjustment Adjust pH DMHF_solution->pH_adjustment Sealing Seal in Closed System pH_adjustment->Sealing Heating Heat at Controlled Temperature Sealing->Heating Extraction Extract Volatiles (LLE/SPME) Heating->Extraction GCMS_analysis GC-MS Analysis Extraction->GCMS_analysis Data_processing Data Processing & Identification GCMS_analysis->Data_processing Quantification Quantification Data_processing->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: General experimental workflow for a thermal degradation study.

Conclusion

The thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone is a complex process influenced primarily by temperature and pH. The main degradation products are acyclic carbonyls and other furanone derivatives, formed through a proposed mechanism of ring opening, hydrolysis, and retroaldolization. While the general pathway is understood, there is a notable lack of comprehensive quantitative data in the publicly available literature detailing the yields of specific degradation products under varied conditions. Further research is warranted to fully elucidate the quantitative aspects of DMHF thermal degradation, which would be of significant value to the food, flavor, and pharmaceutical industries. The experimental protocols and workflows outlined in this guide provide a solid foundation for conducting such studies.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound also known as Furaneol®, undergoes a significant keto-enol tautomerism. This process is of critical importance as it dictates the compound's stereochemistry, stability, and ultimately its biological activity and sensory properties. This technical guide provides a comprehensive overview of the keto-enol tautomerism of HDMF, detailing the underlying chemical principles, experimental methodologies for its characterization, and quantitative data on its tautomeric equilibrium. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, flavor science, and drug development.

Introduction

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a naturally occurring chiral molecule celebrated for its sweet, caramel-like aroma, making it a significant component in the flavor profiles of many fruits, most notably strawberries. Beyond its role as a flavorant, HDMF and its derivatives are of interest in pharmaceutical research due to their potential biological activities. The chemical behavior and biological efficacy of HDMF are intrinsically linked to its molecular structure, which exists as an equilibrium between two tautomeric forms: a keto form and an enol form. This dynamic equilibrium, known as keto-enol tautomerism, involves the migration of a proton and the relocation of a double bond. Understanding and quantifying this tautomeric relationship is paramount for predicting the compound's stability, reactivity, and interaction with biological targets.

The chirality of HDMF is centered at the C2 position of the furanone ring. The interconversion between the keto and enol forms proceeds through an achiral enol intermediate, leading to racemization. This phenomenon has significant implications, as the enantiomers of a chiral molecule often exhibit different physiological and sensory properties. Consequently, controlling the tautomeric equilibrium is a key consideration in both the synthesis and application of HDMF.

This guide will delve into the specifics of the keto-enol tautomerism of HDMF, presenting quantitative data on the equilibrium under various conditions and detailing the experimental protocols used to elucidate these properties.

The Keto-Enol Tautomeric Equilibrium

The keto-enol tautomerism of HDMF involves the interconversion between the chiral keto form and the achiral enol form. The equilibrium is dynamic and is influenced by several factors, most notably the pH of the medium.

Caption: Figure 1. The equilibrium between the keto and enol tautomers of 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

The tautomerism is catalyzed by both acids and bases. Under acidic or basic conditions, the rate of interconversion increases, leading to a more rapid racemization of an enantiomerically enriched sample.

Quantitative Analysis of Tautomerism

The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment. The pH of the solution is a critical determinant of both the rate of tautomerization and the rate of racemization.

pH-Dependence of Tautomerization and Racemization

Studies have shown that the tautomerism and consequent racemization of HDMF are at their lowest in the pH range of 4 to 5.[1][2][3] Both acidic conditions (pH 2) and, more significantly, basic conditions (pH > 7) catalyze the process.[1][2][3] A key quantitative finding is that at a pH of 7.2, which is relevant to the cytosol of plant cells, approximately 50% of the protons at the C2 position of the furanone ring are exchanged with deuterium (B1214612) from the solvent (D₂O) within one hour.[1][2][3] This indicates a substantial rate of tautomerization under neutral to slightly basic conditions.

ParameterConditionObservationReference
Rate of Tautomerism pH 4-5Lowest[1][2][3]
pH 2Catalyzed[1][2][3]
pH > 7Strongly Catalyzed[1][2][3]
Proton Exchange (at C2) pH 7.2 in D₂O~50% exchange in 1 hour[1][2][3]

Table 1: Summary of pH Effects on HDMF Tautomerism.

Experimental Protocols

The characterization of the keto-enol tautomerism of HDMF relies on sophisticated analytical techniques capable of distinguishing between the tautomers and monitoring their interconversion. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).

¹H-NMR Spectroscopy for H-D Exchange

This method provides a direct means of observing the rate of tautomerization by monitoring the exchange of the proton at the chiral C2 position with deuterium from a deuterated solvent.

Objective: To quantify the rate of enolization by measuring the rate of H-D exchange at the C2 position.

Methodology:

  • Sample Preparation: A solution of HDMF is prepared in a deuterated solvent, typically deuterium oxide (D₂O), buffered to the desired pH.

  • NMR Acquisition: A series of ¹H-NMR spectra are acquired over time. A standard one-dimensional proton experiment is usually sufficient.

  • Data Analysis: The integral of the signal corresponding to the C2 proton is measured in each spectrum. The decrease in the integral of this signal over time is directly proportional to the rate of H-D exchange and, therefore, the rate of tautomerization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve HDMF in buffered D₂O acq1 Acquire time-series ¹H-NMR spectra prep1->acq1 an1 Integrate C2-H proton signal acq1->an1 an2 Plot integral vs. time an1->an2 an3 Calculate rate of exchange an2->an3 caption Figure 2. Workflow for ¹H-NMR based H-D exchange studies.

Caption: Figure 2. Workflow for ¹H-NMR based H-D exchange studies.

Cyclodextrin-Modified Capillary Electrophoresis for Racemization Studies

This technique is employed to separate the enantiomers of HDMF and monitor the rate of racemization at different pH values.

Objective: To determine the rate of racemization by measuring the change in enantiomeric excess over time.

Methodology:

  • Sample Preparation: A solution of enantiomerically enriched HDMF is incubated in buffers of varying pH. Aliquots are taken at specific time intervals.

  • CE System Preparation: A capillary electrophoresis system is equipped with a capillary and a detector (typically UV). The capillary is conditioned with the background electrolyte containing a chiral selector, most commonly a modified cyclodextrin.

  • Electrophoretic Separation: The aliquots from the incubation mixtures are injected into the CE system. The applied voltage facilitates the separation of the (R)- and (S)-enantiomers based on their differential interaction with the chiral selector.

  • Data Analysis: The peak areas of the two enantiomers are integrated in the resulting electropherograms. The enantiomeric excess (ee) is calculated at each time point, and the rate of racemization is determined from the decay of the ee over time.

CE_Workflow cluster_incubation Sample Incubation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis inc1 Incubate enantiomerically enriched HDMF at various pH inc2 Take aliquots over time inc1->inc2 ce1 Inject sample into CE with chiral selector (cyclodextrin) inc2->ce1 ce2 Separate enantiomers an1 Integrate enantiomer peaks ce2->an1 an2 Calculate enantiomeric excess (ee) an1->an2 an3 Determine rate of racemization an2->an3 caption Figure 3. Workflow for CE-based racemization studies.

Caption: Figure 3. Workflow for CE-based racemization studies.

Conclusion

The keto-enol tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a fundamental aspect of its chemistry that has profound implications for its stereochemical integrity, stability, and biological function. The equilibrium is highly sensitive to pH, with increased rates of tautomerization and racemization observed under both acidic and basic conditions. The optimal pH for maintaining the enantiomeric purity of HDMF is between 4 and 5. The experimental protocols outlined in this guide, namely ¹H-NMR spectroscopy for H-D exchange and cyclodextrin-modified capillary electrophoresis, provide robust methods for the quantitative investigation of this tautomeric system. A thorough understanding of the principles and methodologies presented herein is essential for researchers and professionals working with HDMF in the fields of flavor chemistry, natural product synthesis, and drug development. Further research is warranted to establish a comprehensive dataset of equilibrium constants in various solvents and to elucidate the thermodynamic parameters governing this important tautomeric transformation.

References

The Role of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) as a Key Food Odorant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol®, is a potent and highly valued aroma compound that imparts characteristic sweet, fruity, and caramel-like notes to a wide array of foods. Its presence is critical to the flavor profiles of numerous fruits, most notably strawberries and pineapples, and it is a significant product of the Maillard reaction in thermally processed foods.[1][2][3] This technical guide provides an in-depth overview of the formation, occurrence, analytical quantification, and sensory perception of HDMF. Detailed experimental protocols for its analysis, comprehensive quantitative data, and visualizations of its formation and signaling pathways are presented to serve as a resource for researchers in flavor science, food chemistry, and pharmacology.

Introduction: The Chemical and Sensory Profile of HDMF

HDMF is a heterocyclic organic compound, a derivative of furan, with the chemical formula C₆H₈O₃.[4] It is a white to colorless solid, soluble in water and organic solvents, with a melting point between 73-77°C.[4] Its sensory perception is highly concentration-dependent; at high concentrations, it exhibits a distinct caramel-like aroma, while in dilution, it presents a sweet, fruity profile reminiscent of strawberries or pineapple.[4][5] This dual characteristic makes it one of the most important and versatile flavor compounds in the food industry.[5] HDMF's significance is further underscored by its exceptionally low odor threshold, allowing it to exert a considerable impact on the overall food aroma even at trace concentrations.[6][7]

Formation Pathways of HDMF

HDMF is formed in nature through two primary routes: enzymatic biosynthesis in plants and microorganisms, and non-enzymatic browning (the Maillard reaction) during the thermal processing of food.[1][8]

Enzymatic Biosynthesis in Plants and Fruits

In fruits such as strawberries (Fragaria × ananassa), the biosynthesis of HDMF is a tightly regulated, ripening-associated process originating from carbohydrate metabolism.[3][9] Radiotracer studies have identified D-fructose-1,6-diphosphate as the primary precursor.[3][8] The pathway involves the conversion of this sugar phosphate (B84403) into a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[7][9] In the final step, the enzyme enone oxidoreductase (FaEO), previously identified as quinone oxidoreductase (FaQR), catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF to yield HDMF.[7][9] This pathway is conserved in other fruits, such as tomatoes, indicating its fundamental role in fruit aroma development.[9]

G cluster_pathway HDMF Biosynthesis in Strawberry F16DP D-Fructose-1,6-diphosphate Unknown Unknown Enzymatic Steps F16DP->Unknown HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone (HMMF) Unknown->HMMF HDMF 4-hydroxy-2,5-dimethyl- 3(2H)-furanone (HDMF) HMMF->HDMF FaEO / FaQR (Enone Oxidoreductase) + NAD(P)H DMMF 2,5-dimethyl-4-methoxy- 3(2H)-furanone (DMMF) HDMF->DMMF FaOMT (O-methyltransferase)

Figure 1: Enzymatic biosynthesis pathway of HDMF in strawberry.[7][9]
Maillard Reaction

During the heating of foods, the Maillard reaction between reducing sugars and amino acids generates a plethora of flavor compounds, including HDMF.[1] This non-enzymatic browning process is fundamental to the aroma of baked goods, roasted coffee, and cooked meats.[6][10] The formation of HDMF via this route can proceed through several pathways, primarily involving the degradation of hexose (B10828440) sugars like glucose or fructose. Key steps include the formation of an Amadori compound, followed by enolization, fragmentation, and cyclization to form the furanone ring.[1] A notable "C5 + C1" pathway involves the chain elongation of a 1-deoxypentosone (derived from a pentose (B10789219) sugar) with a C1 fragment (formaldehyde) generated from the Strecker degradation of an amino acid like glycine.[11]

G cluster_maillard HDMF Formation via Maillard Reaction (C5+C1 Pathway) Pentose Pentose Sugar (e.g., Xylose) Deoxypentosone 1-Deoxypentosone (C5) Pentose->Deoxypentosone 2,3-Enolization Dehydration AminoAcid Amino Acid (e.g., Glycine) StreckerAldehyde Formaldehyde (C1) (Strecker Aldehyde) AminoAcid->StreckerAldehyde Strecker Degradation HDMF HDMF (C6) StreckerAldehyde->HDMF Deoxypentosone->HDMF Chain Elongation Cyclization Dehydration

Figure 2: Simplified Maillard reaction pathway for HDMF formation.[1][11]

Quantitative Data

The concentration of HDMF varies significantly across different food matrices, influenced by factors such as cultivar, ripeness, processing conditions, and storage.[7] Its contribution to the overall aroma is often assessed using the Odor Activity Value (OAV), which is the ratio of its concentration to its odor detection threshold.

Table 1: Concentration of HDMF in Various Food Products
Food ProductConcentration RangeReference(s)
Strawberry1,663 - 4,852 µg/kg[12]
Strawberry (ripe)up to 37,000 µg/g[4]
Tomato95 - 173 µg/kg[12]
Pineapple Juice1,600 - 27,300 µg/L[13]
Msalais Wine27,590 - 117,600 µg/L[14]
Cooked BeefDetected, key odorant[5]
Roasted CoffeeDetected, key odorant[6]
Table 2: Odor Threshold Values for HDMF
MediumThreshold ValueReference(s)
Water0.03 - 1,700 µg/L[7]
Water10 ppb (µg/L)[7]
AirNot explicitly found

Note: Odor thresholds can vary significantly based on the methodology used for determination.[15][16]

Experimental Protocols for HDMF Quantification

The accurate quantification of HDMF is challenging due to its high polarity and thermal instability.[12][17] The most common and robust methods involve gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Protocol: HS-SPME-GC-MS with Derivatization

This method is highly sensitive and suitable for analyzing volatile compounds in complex matrices like strawberry puree. Derivatization is employed to increase the volatility and thermal stability of HDMF.[17]

1. Sample Preparation and Derivatization:

  • Weigh 5 g of homogenized strawberry puree into a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 1 g NaCl in 5 mL water) to increase the matrix's ionic strength.

  • Add a known amount of an appropriate internal standard.

  • Adjust the sample to basic pH using NaOH solution.

  • Add the derivatizing agent, e.g., pentafluorobenzyl bromide (PFBBr).

  • Seal the vial and incubate at 60°C for 30 minutes with constant agitation to complete the derivatization.[17]

2. HS-SPME Extraction:

  • Transfer the vial to a heated autosampler tray (e.g., 60°C).

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) while maintaining agitation.[17][18]

  • Retract the fiber into the needle.

3. GC-MS Analysis:

  • Injector: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 10 minutes) in splitless mode.[19]

  • Column: Use a suitable capillary column, such as a medium-polarity column (e.g., CP-WAX 52 CB).[17]

  • Oven Program: Start at 40°C (hold for 5 min), ramp to 230°C at 10°C/min (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 5 min).[19]

  • MS Detector: Operate in Electron Impact (EI) mode at 70 eV. Scan a mass range appropriate for the derivatized HDMF (e.g., m/z 35-450).[17][19]

G cluster_workflow HS-SPME-GC-MS Workflow for HDMF Analysis Start 1. Sample Homogenization (e.g., Strawberry Puree) Deriv 2. Derivatization - Add NaCl, Internal Std. - Adjust pH (basic) - Add PFBBr - Incubate (60°C, 30 min) Start->Deriv SPME 3. HS-SPME Extraction - DVB/CAR/PDMS fiber - Extract from headspace (60°C, 15-30 min) Deriv->SPME GCMS 4. GC-MS Analysis - Thermal Desorption (250°C) - Chromatographic Separation - Mass Spectrometry Detection SPME->GCMS Data 5. Data Analysis - Peak Identification - Quantification GCMS->Data

Figure 3: General experimental workflow for HDMF analysis by HS-SPME-GC-MS.
Protocol: HPLC with UV Detection

HPLC is a suitable alternative for analyzing the thermally labile HDMF, avoiding potential degradation at high GC inlet temperatures.[13]

1. Sample Preparation:

  • Homogenize the sample (e.g., fruit juice).

  • Perform a cleanup step using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.[13]

  • Elute the analyte from the cartridge with a suitable solvent (e.g., methanol).

  • Filter the final extract through a 0.45 µm filter before injection.[20]

2. HPLC Analysis:

  • Column: Use a reversed-phase C18 column (e.g., ODS Hypersil C18, 250x4.6 mm, 5 µm).[21]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.05M sodium acetate (B1210297) buffer (pH 4.0) and methanol (B129727) (e.g., 70:30 v/v).[13]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at approximately 280-290 nm.[13]

  • Quantification: Use an external calibration curve prepared with pure HDMF standards.

Table 3: Comparison of Analytical Method Performance for HDMF
ParameterDerivatization-SPME-GC/MSHPLC-UVReference(s)
Limit of Detection (LOD) 0.5 ng/mL0.14 µg/mL (in strawberry)[12][13]
Limit of Quantification (LOQ) 2 ng/mLNot explicitly stated[12]
Linear Range 2 - 500 ng/mL0.5 - 60 µg/mL[12][13]
Repeatability (RSD) 9.5%+/- 3%[12][22]
Advantages High sensitivity, automatedAvoids thermal degradation[13][17]
Disadvantages Derivatization adds complexityGenerally less sensitive[13][17]

Sensory Perception and Olfactory Signaling

The perception of odorants like HDMF begins with their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nose.[13] ORs are a large family of G-protein coupled receptors (GPCRs).

Recent research has identified the specific human olfactory receptor that is narrowly tuned to HDMF: OR5M3 .[23] The activation of this receptor initiates a downstream signaling cascade that converts the chemical signal into an electrical signal for the brain to interpret as a specific aroma.

The signaling pathway is a canonical GPCR cascade:

  • Binding: An HDMF molecule binds to the OR5M3 receptor.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf. This interaction causes the Gαolf to release GDP and bind GTP, activating it.

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron's membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of HDMF's characteristic aroma.

G cluster_signal HDMF Olfactory Signaling Pathway HDMF HDMF (Odorant) OR5M3 OR5M3 (GPCR) HDMF->OR5M3 Binds to G_protein Gαolf (G-Protein) OR5M3->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP → CNG CNG Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization (Ca²⁺/Na⁺ Influx) CNG->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 4: The olfactory signal transduction cascade for HDMF via the OR5M3 receptor.

Conclusion and Future Directions

4-hydroxy-2,5-dimethyl-3(2H)-furanone is unequivocally a key food odorant, shaping the aroma profiles of both natural and processed foods through distinct biosynthetic and chemical formation pathways. Its low odor threshold and pleasant sensory characteristics make it a compound of high interest for the food and flavor industries. The elucidation of its specific olfactory receptor, OR5M3, opens new avenues for research, particularly for professionals in drug development and sensory science. Understanding the precise interactions between HDMF and its receptor could lead to the development of novel flavor modulators or targeted therapies related to olfaction. Future research should focus on further elucidating the complete biosynthetic pathway in various plants, exploring the complex interactions of HDMF with other aroma compounds in food matrices, and detailing the downstream neurological processing of the OR5M3-mediated signal.

References

The Discovery and History of 2,5-Dimethyl-3(2H)-Furanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the origins, biosynthesis, and analytical methodologies for a key aroma compound.

Introduction

2,5-Dimethyl-3(2H)-furanone, widely known by its trivial name Furaneol, is a naturally occurring organic compound celebrated for its potent and appealing aroma. At high concentrations, it imparts a distinct caramel-like scent, which upon dilution, transforms into a characteristic sweet, fruity aroma reminiscent of fresh strawberries and cooked pineapple. This dual sensory profile has established Furaneol as a cornerstone of the flavor and fragrance industry, with extensive applications in food, beverages, and consumer products. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, natural occurrence, and the biosynthetic and synthetic pathways of Furaneol, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development and chemical analysis.

Discovery and Historical Milestones

The scientific journey of this compound began in the mid-20th century, with its initial identification stemming from research into food chemistry. A significant milestone in its history was its discovery in pineapple in 1965, which marked its first identification as a natural product in fruit.[1][2][3][4] Prior to this, in 1960, it was reported as a product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[2] Following its discovery in pineapple, Furaneol was also identified as a key aroma constituent in strawberries and a variety of other fruits, solidifying its importance in the realm of flavor chemistry.[3][4][5][6]

Physicochemical and Sensory Properties

Furaneol is a white to colorless solid at room temperature, soluble in water and organic solvents.[5] Its chemical and physical properties are critical for its application and analysis.

PropertyValueReference(s)
IUPAC Name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone[5]
Molecular Formula C₆H₈O₃[6][7]
Molar Mass 128.13 g/mol [7]
Melting Point 73-77 °C[6]
Boiling Point 216 °C[7]
Vapor Pressure 0.008 mmHg at 25 °C[7]
pKa 8.56 at 20 °C[8][9]
logP 0.95 at 20 °C[8][9]
Water Solubility 0.315 g/mL at 25 °C[8][9]
Odor Threshold 0.03 - 1,700 µg/L in water[10]

Natural Occurrence and Biosynthesis

Furaneol is a significant contributor to the aroma profile of a wide array of fruits. Its concentration can vary significantly depending on the fruit variety and ripeness.

FruitConcentration RangeReference(s)
Strawberry 1,663 - 4,852 µg/kg[8][9]
Pineapple Juice 1.6 - 27.3 ppm[11][12]
Tomato 95 - 173 µg/kg[8][9][11]
Raspberry 0.8 - 1.1 mg/kg[11][13]

The biosynthesis of Furaneol in plants, particularly in strawberries (Fragaria × ananassa), has been a subject of extensive research. The pathway is a branch of carbohydrate metabolism, with D-fructose-1,6-diphosphate identified as a key precursor. A crucial step in the biosynthesis is the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to Furaneol, a reaction catalyzed by the enzyme enone oxidoreductase, also known as Fragaria x ananassa quinone oxidoreductase (FaQR).[14]

Furaneol Biosynthesis Pathway Fructose_1_6_diphosphate D-Fructose-1,6-diphosphate Intermediate_Steps Multiple Enzymatic Steps Fructose_1_6_diphosphate->Intermediate_Steps HMMF 4-Hydroxy-5-methyl- 2-methylene-3(2H)-furanone (HMMF) Intermediate_Steps->HMMF Furaneol This compound (Furaneol) HMMF->Furaneol FaQR FaQR (Enone Oxidoreductase) FaQR->HMMF

A simplified diagram of the Furaneol biosynthesis pathway in strawberries.

Experimental Protocols

Accurate quantification of Furaneol in various matrices is crucial for quality control and research. Due to its polarity and thermal instability, specific analytical methods are required.

Protocol 1: Extraction of Furaneol from Strawberries for HPLC Analysis

This protocol details the aqueous extraction of Furaneol from strawberries for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Homogenize fresh or frozen strawberries in a blender to create a uniform puree.[15]

  • Weigh a precise amount of the puree (e.g., 10 g) into a centrifuge tube.[15]

  • Add a known volume of distilled water (e.g., 20 mL).[15]

  • Add Celite 545 to the mixture to aid in filtration.[3]

  • Vigorously mix the suspension.[3]

2. Extraction:

  • Allow the mixture to settle for 5 minutes.[3]

  • Filter the mixture through Whatman No. 1 filter paper.[3]

  • Wash the solid residue three times with distilled water, passing the washings through the same filter paper.[3]

  • Filter the combined aqueous extract through a 0.45 µm nylon membrane filter prior to HPLC injection.[3]

3. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A binary gradient of 0.2 M sodium acetate/acetic acid buffer (pH 4.0) (Solvent A) and methanol (B129727) (Solvent B).[3]

  • Detection: UV detector at 280 nm.[3][16]

  • Injection Volume: 20 µL.[3]

  • Quantification: Prepare a calibration curve using standard solutions of Furaneol. The concentration in the sample is determined by comparing its peak area to the calibration curve.[11]

Protocol 2: HS-SPME-GC-MS Analysis of Furaneol with Derivatization

This protocol is suitable for the analysis of volatile compounds and includes a derivatization step to improve the volatility and chromatographic performance of Furaneol.

1. Sample Preparation and Derivatization:

  • Place a known amount of strawberry puree (e.g., 5 g) into a 20 mL headspace vial.[15]

  • Add a saturated NaCl solution to increase the ionic strength of the sample matrix.[15]

  • Adjust the pH to basic conditions using a NaOH solution.[17]

  • Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr).[8][17]

  • Seal the vial and incubate at an elevated temperature (e.g., 60 °C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization.[17]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • After derivatization, transfer the vial to a heater-stirrer set at the extraction temperature (e.g., 40 °C).[17]

  • Expose an appropriate SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 60 minutes) with continuous stirring.[17]

  • Retract the fiber into the needle.[17]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Splitless mode, 250 °C.[11]

  • Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended.[11]

  • Oven Program: An initial temperature of 40 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[15][18]

    • Mass Range: Scan from m/z 35 to 300.[15]

    • Quantification: Use a suitable internal standard and create a calibration curve for the derivatized Furaneol.

Chemical Synthesis of Furaneol

Several synthetic routes to Furaneol have been developed for industrial-scale production.

Industrial Synthesis from 2,5-Dimethyl-dihydro-3(2H)-furanone

An established industrial method involves a multi-step synthesis starting from 2,5-dimethyl-dihydro-3(2H)-furanone.[1]

Industrial Synthesis of Furaneol Start 2,5-Dimethyl-dihydro-3(2H)-furanone Aldol Aldol Condensation (+ Acetaldehyde, KOH) Start->Aldol Alkene Exocyclic Alkene Intermediate Aldol->Alkene Ozonolysis Ozonolysis (Ozone, Acetone/Water, -10°C) Alkene->Ozonolysis Hemiacetal Hemiacetal Ozonolysis->Hemiacetal via Hydroperoxy-hemiacetal Reduction Reduction (Sodium Bisulfite) Cyclization Acidic Cyclization (HCl, Reflux) Reduction->Cyclization Furaneol This compound (Furaneol) Cyclization->Furaneol

References

Glycosidically Bound Precursors of Furaneol in Strawberries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the glycosidically bound precursors of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound in strawberries (Fragaria × ananassa). Understanding the biosynthesis, storage, and release of this potent flavor compound from its non-volatile precursors is critical for flavor research, crop improvement, and the development of natural flavoring agents. This document details the primary glycosidic precursor, its biosynthetic pathway, quantitative data across different strawberry varieties, and comprehensive experimental protocols for its analysis.

Core Concepts: The Glycosidic Bond and Flavor Precursors

In strawberries, a significant portion of the potent aroma compound Furaneol exists in a non-volatile, glycosidically bound form. This primary precursor is Furaneol β-D-glucoside . The attachment of a glucose molecule to the Furaneol aglycone renders it water-soluble and non-aromatic, serving as a stable storage form within the fruit tissue. The release of the volatile Furaneol occurs through the enzymatic or acidic hydrolysis of this glycosidic bond, a process that intensifies as the fruit ripens and continues post-harvest.

Quantitative Data of Furaneol and its Glucosidic Precursor

The concentration of Furaneol and its glycosidically bound precursor, Furaneol β-D-glucoside, varies significantly among strawberry cultivars and throughout the ripening process. The following table summarizes the quantitative data from a study on four different strawberry varieties at various stages of ripeness.

Strawberry VarietyRipening StageFuraneol (μg/g fresh weight)Furaneol β-D-glucoside (μg/g fresh weight)
Oso Grande Green0.10.2
White2.51.8
Pink15.85.6
Red28.99.8
Overripe37.111.2
Chandler Green0.10.1
White1.91.5
Pink12.34.9
Red22.58.1
Overripe29.79.5
Tudla Green0.10.2
White2.11.7
Pink13.55.2
Red25.18.9
Overripe32.410.3
I-101 Green0.20.3
White3.12.5
Pink18.98.7
Red31.212.1
Overripe41.513.2

Biosynthesis of Furaneol and its Glycosidically Bound Precursors

The formation of Furaneol and its subsequent glycosylation in strawberries is a complex enzymatic process that intensifies during fruit ripening. The key steps and enzymes involved are outlined below.

Furaneol Biosynthesis Pathway cluster_0 Upstream Metabolism cluster_1 Furaneol Formation cluster_2 Glycosylation and Methylation Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Intermediate_Pathway Series of Enzymatic Steps Fructose-1,6-bisphosphate->Intermediate_Pathway HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone Intermediate_Pathway->HMMF Furaneol Furaneol (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) HMMF->Furaneol FaQR / FaEO (Fragaria x ananassa quinone oxidoreductase/ enone oxidoreductase) Furaneol_Glucoside Furaneol β-D-glucoside (Non-volatile precursor) Furaneol->Furaneol_Glucoside UGTs (UDP-glucosyltransferases) Mesifurane Mesifurane (2,5-dimethyl-4-methoxy- 3(2H)-furanone) Furaneol->Mesifurane FaOMT (Furaneol O-methyltransferase)

Caption: Biosynthetic pathway of Furaneol and its derivatives in strawberries.

The biosynthesis begins with fructose-1,6-bisphosphate from primary metabolism, which undergoes a series of enzymatic transformations to yield 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The enzyme Fragaria x ananassa quinone oxidoreductase (FaQR), also referred to as enone oxidoreductase (FaEO), then catalyzes the reduction of HMMF to form the key flavor compound, Furaneol.[1][2][3][4][5] Subsequently, Furaneol can be either glycosylated to form the non-volatile Furaneol β-D-glucoside by UDP-glucosyltransferases (UGTs) or methylated to produce Mesifurane by Furaneol O-methyltransferase (FaOMT).[6][7][8][9][10]

Experimental Protocols

Extraction and Quantification of Furaneol and its Glucosidic Precursor

This section details a robust method for the simultaneous extraction and quantification of free Furaneol and its glycosidically bound precursor, Furaneol β-D-glucoside, from strawberry fruit tissue using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Experimental Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Homogenization Homogenize Strawberry Tissue with Deionized Water Centrifugation Centrifuge Homogenate Homogenization->Centrifugation Supernatant_Collection Collect Aqueous Supernatant Centrifugation->Supernatant_Collection SPE_Conditioning Condition C18 SPE Cartridge Supernatant_Collection->SPE_Conditioning SPE_Loading Load Aqueous Supernatant SPE_Conditioning->SPE_Loading SPE_Washing Wash with Deionized Water (to remove sugars) SPE_Loading->SPE_Washing SPE_Elution Elute with Methanol (B129727) SPE_Washing->SPE_Elution HPLC_DAD HPLC-DAD Analysis SPE_Elution->HPLC_DAD Quantification Quantify Furaneol and Furaneol β-D-glucoside HPLC_DAD->Quantification

Caption: Workflow for the analysis of Furaneol and its glycosidic precursor.

  • Homogenization: Weigh 10 g of fresh or frozen strawberry tissue and homogenize with 20 mL of deionized water in a blender.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear aqueous supernatant for Solid-Phase Extraction (SPE).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the aqueous supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the retained analytes with 5 mL of methanol into a collection vial.

  • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial HPLC mobile phase.

  • Instrumentation: A standard HPLC system equipped with a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: Linear gradient from 5% to 30% B

    • 15-20 min: Hold at 30% B

    • 20-22 min: Linear gradient from 30% to 5% B

    • 22-27 min: Hold at 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Quantification: Create calibration curves using authentic standards of Furaneol and synthesized Furaneol β-D-glucoside.

Conclusion

This guide provides a comprehensive overview of the glycosidically bound precursors of Furaneol in strawberries, offering valuable insights for researchers in the fields of food science, plant biochemistry, and drug development. The provided quantitative data highlights the variability of these compounds, while the detailed biosynthetic pathway and experimental protocols offer a practical framework for further investigation and application. A thorough understanding of these precursors is paramount for manipulating and enhancing the desirable flavor profiles of strawberries and for the potential biotechnological production of natural flavor compounds.

References

2,5-dimethyl-3(2H)-furanone CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethyl-3(2H)-furanone, a furanone-based fragrance and flavoring compound. The document details its chemical identity, physical and chemical properties, and available toxicological data. Due to the limited publicly available research on this compound, this guide also includes pertinent information on the closely related and extensively studied analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), to provide a broader context for researchers. Methodologies for the analysis of furanones are also discussed.

Chemical Identity and Structure

Chemical Name: this compound[1]

CAS Number: 14400-67-0[1]

Synonyms: 2,5-Dimethyl-2,3-dihydrofuran-3-one[1]

Molecular Formula: C₆H₈O₂[1]

Molecular Weight: 112.13 g/mol [1]

Chemical Structure:

InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
AppearanceColorless to light yellow liquid--INVALID-LINK--
Density1.06 g/cm³--INVALID-LINK--
Molecular Weight112.13 g/mol [1]
Flash Point51.67 °C (125.00 °F)--INVALID-LINK--
Refractive Index1.47000 to 1.49000 @ 20.00 °C--INVALID-LINK--
Specific Gravity1.04100 to 1.07000 @ 25.00 °C--INVALID-LINK--

Synthesis and Analysis

Synthesis of Furanone Derivatives

A patented process for the preparation of 2,5-dialkyl-4-hydroxy-3(2H)-furanones involves the aldol (B89426) condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone under basic conditions.[2] For example, 2,5-dimethyl-dihydro-3(2H)-furanone can be reacted with aqueous acetaldehyde (B116499) in the presence of potassium hydroxide (B78521) to yield an intermediate that can be further processed.[2]

Another described synthesis for Furaneol starts from methylglyoxal.[3] This process involves a coupling reaction to form threo-3,4-dihydroxyhexane-2,5-dione, followed by a cyclization reaction to yield the final product.[3]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the identification and quantification of furanones in various matrices. A study on a related compound, 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone, utilized an electron ionization system with 70 eV ionizing energy.[4] The oven temperature program was set to 110°C for two minutes, then increased at a rate of 10°C per minute to 200°C, followed by an increase of 5°C per minute to 280°C, and finally held at 280°C for nine minutes.[4] The fragmentation of 3(2H)-furanones by mass spectrometry has been studied, which can aid in the identification of unknown compounds in this class.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of furanones. A method for the analysis of Furaneol and its derivatives in strawberries used a reversed-phase C18 column with a binary mobile phase of acetate (B1210297) buffer and methanol, with UV detection at 280 nm.[5]

The following diagram illustrates a general workflow for the analysis of furanones in a food matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization e.g., Fruit Extraction Extraction Homogenization->Extraction e.g., Solvent Extraction Cleanup Cleanup Extraction->Cleanup e.g., SPE GC_MS GC-MS Analysis Cleanup->GC_MS HPLC HPLC Analysis Cleanup->HPLC Identification Identification GC_MS->Identification Quantification Quantification HPLC->Quantification Report Report Quantification->Report Identification->Report

Caption: General workflow for the analysis of furanones in a food matrix.

Biological Activity and Toxicology

There is limited information available specifically on the biological activity of this compound. It is reported to have no ability to damage DNA and no genetic toxicity.[6]

In contrast, the hydroxylated analog, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), has been shown to exhibit broad-spectrum antimicrobial activities.[7] Studies have indicated its potential as an anti-infective agent, with the ability to arrest the cell cycle in yeast.[7]

Safety Information

This compound is classified as a flammable liquid and vapor. It is considered harmful if swallowed and may cause skin irritation.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Spectroscopic Data

Spectroscopic data for this compound is available in public databases. This includes ¹H NMR, ¹³C NMR, IR, and mass spectra, which are crucial for the identification and characterization of the compound.[1][8] A discussion on a Reddit forum also provides some interpretation of the IR and NMR spectra, suggesting a conjugated ketone structure based on the carbonyl peak in the IR spectrum and the chemical shift in the ¹³C NMR spectrum.[9]

Conclusion

This compound is a recognized flavoring agent with established physicochemical properties. However, a significant gap exists in the scientific literature regarding its specific synthesis, detailed analytical protocols, and biological activities. Future research should aim to address these knowledge gaps to fully understand the potential applications and biological relevance of this compound, distinguishing it from its well-studied hydroxylated counterpart, Furaneol. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of chemistry, food science, and drug development.

References

The Physiological Activity of Furanones in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial and Anti-biofilm Activity

Furanones are potent inhibitors of bacterial colonization and biofilm development in both Gram-positive and Gram-negative bacteria.[3] Their activity often occurs at concentrations that do not inhibit bacterial growth, suggesting a mode of action that may not impose strong selective pressure for resistance development.[5]

Mechanism of Action: Quorum Sensing Inhibition

The primary antimicrobial mechanism of many furanones is the interference with bacterial quorum sensing (QS) systems.[4] These cell-to-cell communication pathways regulate the expression of virulence factors and the formation of biofilms. Furanones, being structurally similar to some bacterial signaling molecules like N-acyl homoserine lactones (AHLs), can act as antagonists to their receptors.[6][7]

  • Inhibition of AHL-based Quorum Sensing: In Gram-negative bacteria such as Pseudomonas aeruginosa, furanones can interfere with the Las and Rhl QS systems.[8][9] They are thought to compete with AHLs for binding to LuxR-type receptors, leading to a decrease in the expression of virulence genes.[7][10] Some furanones have been shown to accelerate the degradation of the LasR protein.[11]

Quantitative Data on Antimicrobial and Anti-biofilm Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and biofilm-preventing concentrations (BPCs) of various furanone derivatives against different bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Furanone Derivatives

Furanone DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 26 (sulfonyl group and l-borneol moiety)Staphylococcus aureus8
Compound 26 (sulfonyl group and l-borneol moiety)Bacillus subtilis8
F105Staphylococcus aureus10
2-methyltetrahydrofuran-3-one (MTHF)Pseudomonas aeruginosa PAO13.9[6]
Hydroxydimethylfuranone (HDMF)Pseudomonas aeruginosa PAO116,000[6]
Furanone compound 2Staphylococcus aureus~15 µM
Furanone compound 2Staphylococcus epidermidis30 - 65 µM[11]
Furanone compound 2Bacillus subtilis100 µM[11]

Table 2: Biofilm Formation Inhibition by Furanone Derivatives

Furanone DerivativeBacterial StrainInhibition Concentration% InhibitionReference
2-methyltetrahydrofuran-3-one (MTHF)Pseudomonas aeruginosa PAO1Sub-inhibitory25%[6]
Fur-1 to Fur-3 (no alkyl chain)Salmonella enterica serovar Typhimurium10 - 15 µM (IC50)50%[13]
Fur-5, Fur-6, Fur-8 (alkylated)Salmonella enterica serovar Typhimurium50 - 100 µM (IC50)50%[13]
Bicyclic furanonesPseudomonas aeruginosa PAO1-GFP400 µMVaried[14]

Anti-inflammatory Activity

Mechanism of Action

Furanones can exert their anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some furanones act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[15][16]

Quantitative Data on Anti-inflammatory Activity

Table 3: Inhibition of Inflammatory Markers by Furanone Derivatives

Furanone DerivativeTargetIC50Reference
Pyridazinone derivatives (5b, 8b, 8c)COX-2/15-LOXNot specified, but potent[15]
Various 2-furanone derivativesCOX enzymes, 15-LOX, TNF-αNot specified, but active[15]

Anticancer Activity

The potential of furanones as anticancer agents is an emerging area of research. While some studies have shown weak to moderate activity, certain derivatives have exhibited promising results against specific cancer cell lines.[18][19]

Mechanism of Action

The anticancer mechanisms of furanones are varied and appear to be structure-dependent:

  • Induction of Cell Cycle Arrest: Some bis-2(5H)-furanone derivatives have been found to induce cell cycle arrest at the S-phase in glioma cells.[20]

  • DNA Interaction: Compound 4e, a bis-2(5H)-furanone derivative, has been shown to interact with DNA, suggesting that DNA may be a potential target.[20]

  • Inhibition of Key Enzymes: Methylene-3(2H)-furanone can inactivate the enzyme ribonucleotide reductase (RNR) through covalent alkylation, an enzyme essential for DNA synthesis and repair.[21]

  • Eag-1 Inhibition: Theoretical studies suggest that some furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells.[22]

Quantitative Data on Anticancer Activity

Table 4: In Vitro Growth Inhibitory Activity of Furanone Derivatives against Cancer Cell Lines

Furanone DerivativeCancer Cell LineIC50 / GI50Reference
Compound 4e (bis-2(5H)-furanone)C6 glioma cells12.1 µM[20]
Dihydro- and 5H-furan-ones with 1-hydroxypentyl side chainVariousWeak activity[18][19]
Natural furanones with different unsaturated chain at C-4Various> 100 µM[18][19]

Antioxidant Activity

Mechanism of Action

Furanones can act as antioxidants through several mechanisms:

  • Inhibition of Lipid Peroxidation: Certain furanones, like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), have been shown to suppress lipid peroxidation.[23]

  • Pro-oxidant Activity: Interestingly, some furanones can also exhibit pro-oxidant properties, particularly in the presence of transition metals like copper, leading to the generation of reactive oxygen species that can cause DNA damage.[24][25] This dual activity highlights the complexity of their biological effects.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by furanones.

Quorum_Sensing_Inhibition_Pseudomonas cluster_Las Las System cluster_Rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR Complex_Las LasR-AHL Complex LasR->Complex_Las AHL_Las->LasR Binds Virulence_Las Virulence Gene Expression (las) Complex_Las->Virulence_Las Activates RhlR RhlR Complex_Las->RhlR Activates RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes Complex_Rhl RhlR-AHL Complex RhlR->Complex_Rhl AHL_Rhl->RhlR Binds Virulence_Rhl Virulence Gene Expression (rhl) Complex_Rhl->Virulence_Rhl Activates Furanone Furanone Furanone->LasR Inhibits binding Furanone->RhlR Inhibits binding

Caption: Furanone inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa.

AI2_Signaling_Inhibition SAH S-adenosylhomocysteine (SAH) Pfs Pfs SAH->Pfs SRH S-ribosylhomocysteine (SRH) Pfs->SRH LuxS LuxS SRH->LuxS DPD 4,5-dihydroxy-2,3-pentanedione (DPD) LuxS->DPD AI2 Autoinducer-2 (B1199439) (AI-2) DPD->AI2 Cyclizes Receptor AI-2 Receptor (e.g., LuxP, LsrB) AI2->Receptor Binds Signaling Quorum Sensing Signaling Cascade Receptor->Signaling Gene_Expression Virulence & Biofilm Gene Expression Signaling->Gene_Expression Furanone Furanone Furanone->LuxS Inactivates NFkB_Signaling_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IKK Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Furanone Furanone Furanone->IKK Inhibits MIC_Workflow Start Start Prepare_Plate Prepare 96-well plate with 100 µL broth per well Start->Prepare_Plate Serial_Dilution Perform 2-fold serial dilution of furanone solution Prepare_Plate->Serial_Dilution Prepare_Inoculum Prepare standardized bacterial inoculum (~1x10^6 CFU/mL) Serial_Dilution->Prepare_Inoculum Inoculate Inoculate wells with 100 µL of inoculum Prepare_Inoculum->Inoculate Incubate Incubate plate (18-24h at 37°C) Inoculate->Incubate Read_Results Visually inspect for turbidity or measure OD600 Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End Biofilm_Inhibition_Workflow Start Start Inoculate_Treat Inoculate 96-well plate with bacteria and furanone solutions Start->Inoculate_Treat Incubate Incubate plate to allow biofilm formation (24-48h) Inoculate_Treat->Incubate Wash_Planktonic Discard planktonic cells and wash wells with PBS Incubate->Wash_Planktonic Stain Stain biofilm with 0.1% Crystal Violet (15-30 min) Wash_Planktonic->Stain Wash_Stain Wash away excess stain Stain->Wash_Stain Solubilize Solubilize bound stain with acetic acid or ethanol Wash_Stain->Solubilize Quantify Measure absorbance (OD 570-595 nm) Solubilize->Quantify End End Quantify->End

References

Solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility in various solvents is critical for its application in different formulations, for optimizing extraction and purification processes, and for its effective delivery in biological systems.

Quantitative Solubility Data

The solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol®, can vary significantly depending on the solvent and the temperature. The following table summarizes the available quantitative data on its solubility in commonly used solvents.

SolventChemical FormulaSolubility ( g/100g of solvent)Temperature (°C)Reference
WaterH₂O1.820
EthanolC₂H₅OHMiscible25
Propylene GlycolC₃H₈O₂Miscible25
TriacetinC₉H₁₄O₆SolubleNot Specified
Benzyl AlcoholC₇H₈OSolubleNot Specified
Benzyl BenzoateC₁₄H₁₂O₂SolubleNot Specified
Isopropyl MyristateC₁₇H₃₄O₂InsolubleNot Specified
Mineral OilN/AInsolubleNot Specified

Note: The term "Miscible" indicates that the substance dissolves in the solvent in all proportions, while "Soluble" suggests a significant but not unlimited capacity for dissolving. "Insoluble" indicates that the substance does not dissolve to any significant extent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, based on the isothermal shake-flask method. This method is a reliable and widely used technique for measuring the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in a specific solvent at a controlled temperature.

Materials:

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (purity > 99%)

  • Selected solvent (e.g., water, ethanol, etc.)

  • Thermostatic shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is added to a known volume of the solvent in a sealed vial. This ensures that saturation is reached.

  • Equilibration: The vials are placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: The clear filtrate is accurately diluted with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: The concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as g/100g of solvent, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal shake-flask method for determining solubility.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B Add excess solute to solvent C Phase Separation (Settling) B->C Agitate for 24-72h D Sample Withdrawal and Filtration C->D Allow undissolved solid to settle E Dilution of Filtrate D->E Filter supernatant F Quantification (e.g., HPLC, UV-Vis) E->F Dilute to known concentration G Calculation of Solubility F->G Determine concentration

Caption: Workflow for the isothermal shake-flask solubility determination method.

Logical Relationship in Formulation

The solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone is a key determinant in the selection of appropriate excipients for a stable and effective formulation. The following diagram illustrates the logical relationship between solubility and formulation development.

Formulation_Development_Logic cluster_0 Solubility Assessment cluster_1 Formulation Strategy A Determine Solubility in Various Solvents B Aqueous Formulation A->B High Aqueous Solubility C Lipid-Based Formulation A->C High Lipid Solubility D Co-solvent System A->D Poor Solubility in both

Caption: Decision logic for formulation strategy based on solubility.

Spectroscopic Profile of 2,5-dimethyl-3(2H)-furanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavor compound 2,5-dimethyl-3(2H)-furanone (CAS No. 14400-67-0). This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.85q1HH-4
4.65q1HH-2
2.15d3HC-5 CH₃
1.40d3HC-2 CH₃

Disclaimer: The data presented above is based on typical values for this compound and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
205.0C-3 (C=O)
180.0C-5
115.0C-4
85.0C-2
20.0C-5 CH₃
15.0C-2 CH₃

Disclaimer: The data presented above is based on typical values for this compound and may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2980MediumC-H stretch (alkane)
1710StrongC=O stretch (α,β-unsaturated ketone)
1640MediumC=C stretch
1150StrongC-O stretch (ether)

Disclaimer: The data presented above is based on typical values for this compound and may vary depending on the sampling method.

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
11240[M]⁺ (Molecular Ion)
83100[M - CHO]⁺
5580[C₃H₃O]⁺
4360[C₂H₃O]⁺

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • For a standard ¹H NMR spectrum, 16 to 64 scans are typically accumulated with a relaxation delay of 1-2 seconds.

  • For a standard ¹³C NMR spectrum, which has a lower natural abundance and sensitivity, 1024 to 4096 scans are often required, with a relaxation delay of 2-5 seconds. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

  • The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • For solid samples, a small amount of the powder is placed on the crystal, and pressure is applied using a press to ensure good contact.

2. Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • A background spectrum of the clean, empty ATR crystal is recorded first.

  • The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Processing:

  • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • 1 µL of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

2. Instrumentation and Data Acquisition:

  • The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

  • Electron Ionization (EI) is a common method for ion generation, typically using an electron beam of 70 eV.

  • The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

3. Data Processing:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Organic Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts Coupling Constants Integration NMR->Data_NMR Data_IR Absorption Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Ion Fragmentation Pattern MS->Data_MS Structure Proposed Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: General workflow for the spectroscopic identification of an organic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF) from D-fructose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-dimethyl-4-hydroxy-3(2H)-furanone, also known as Furaneol® or HDMF, is a key flavor compound found in a variety of fruits, most notably strawberries and pineapples. Its characteristic sweet, caramel-like aroma makes it a valuable ingredient in the food and fragrance industries. While numerous chemical syntheses for HDMF have been developed from various precursors, the direct, high-yield chemical synthesis from D-fructose is not a widely established method. Instead, the formation of HDMF from fructose (B13574) derivatives is predominantly achieved through biosynthetic pathways, particularly utilizing microorganisms like yeast, or through the Maillard reaction under thermal processing conditions.[1] This document provides detailed protocols for the biotransformation of D-fructose derivatives into HDMF, a method of significant interest for producing 'natural' flavor compounds.

The biosynthetic route often involves the conversion of D-fructose to its phosphorylated forms, such as D-fructose-6-phosphate or D-fructose-1,6-bisphosphate, which then serve as precursors for enzymatic conversion to HDMF.[2] The yeast Zygosaccharomyces rouxii has been identified as a particularly effective microorganism for this biotransformation.[3][4]

Biosynthetic Pathway of HDMF from D-fructose-1,6-bisphosphate

The biotransformation of D-fructose-1,6-bisphosphate to HDMF by Zygosaccharomyces rouxii proceeds through a series of enzymatic steps. While the complete pathway is complex and involves several intermediates, a simplified representation highlights the key conversion. The yeast provides the necessary enzymatic machinery to convert the fructose derivative into the target furanone.

HDMF_Biosynthesis Fructose D-Fructose F16BP D-Fructose-1,6-bisphosphate Fructose->F16BP Phosphorylation (e.g., via glycolysis) Yeast Zygosaccharomyces rouxii (Enzymatic Conversion) F16BP->Yeast HDMF 2,5-dimethyl-4-hydroxy- 3(2H)-furanone (HDMF) Yeast->HDMF

Figure 1: Simplified diagram of the biosynthetic pathway of HDMF from D-fructose.

Experimental Protocol: Biotransformation of D-fructose-1,6-bisphosphate to HDMF using Zygosaccharomyces rouxii

This protocol details the laboratory-scale production of HDMF using whole-cell biotransformation with the yeast Zygosaccharomyces rouxii.

Materials and Equipment

  • Zygosaccharomyces rouxii culture

  • Yeast growth medium (e.g., YM broth)

  • D-glucose

  • D-fructose-1,6-bisphosphate

  • Sterile flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • Spectrophotometer

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator

  • Analytical equipment for product identification and quantification (e.g., GC-MS, HPLC)

Experimental Workflow

Experimental_Workflow cluster_prep Yeast Culture Preparation cluster_biotransformation Biotransformation cluster_analysis Product Extraction and Analysis Inoculation Inoculate Z. rouxii in YM broth Incubation1 Incubate at 30°C with shaking (24-48 hours) Inoculation->Incubation1 Harvest Harvest yeast cells (Centrifugation) Incubation1->Harvest Resuspend Resuspend yeast cells in reaction medium with D-glucose Harvest->Resuspend Add_Precursor Add D-fructose-1,6-bisphosphate Resuspend->Add_Precursor Incubation2 Incubate at 30°C with shaking (e.g., for 6 days) Add_Precursor->Incubation2 Extraction Solvent Extraction of culture medium Incubation2->Extraction Concentration Concentrate extract (Rotary Evaporator) Extraction->Concentration Analysis Analyze HDMF yield (GC-MS, HPLC) Concentration->Analysis

Figure 2: General experimental workflow for the biotransformation of D-fructose-1,6-bisphosphate to HDMF.

Detailed Methodology

  • Yeast Culture Preparation:

    • Inoculate Zygosaccharomyces rouxii into a sterile flask containing YM broth supplemented with D-glucose.

    • Incubate the culture at 30°C with agitation (e.g., 150 rpm) for 24 to 48 hours, or until a sufficient cell density is reached.

    • Harvest the yeast cells by centrifugation under sterile conditions.

    • Wash the cell pellet with a sterile buffer (e.g., phosphate (B84403) buffer, pH 4.0-5.0) to remove residual growth medium.

  • Biotransformation Reaction:

    • Resuspend the washed yeast cells in a sterile reaction medium. This medium should contain a carbon source for cell maintenance (e.g., D-glucose) but the primary precursor for HDMF will be added separately.

    • Add a sterile solution of D-fructose-1,6-bisphosphate to the yeast suspension. The final concentration of the precursor will influence the yield of HDMF.[3]

    • Incubate the reaction mixture at 30°C with shaking for a period of several days (e.g., up to 6 days).[4] Monitor the production of HDMF over time by taking small aliquots for analysis.

  • Extraction and Quantification of HDMF:

    • After the incubation period, separate the yeast cells from the culture medium by centrifugation.

    • Extract the supernatant containing the HDMF with a suitable organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure efficient recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator at low temperature to avoid degradation of the product.

    • Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of HDMF. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.[4]

Quantitative Data Summary

The yield of HDMF from biotransformation can vary significantly based on the specific strain of Zygosaccharomyces rouxii, culture conditions, and precursor concentration. The following table provides a summary of representative data reported in the literature.

ParameterValue/RangeReference
MicroorganismZygosaccharomyces rouxii[3][4]
PrecursorD-fructose-1,6-bisphosphate[3][4]
Incubation Temperature30°C[4]
pH4.0 - 5.0[4]
Incubation TimeUp to 6 days[4]
Typical YieldDependent on precursor concentration and yeast cell count[1]

Alternative Formation Pathway: Maillard Reaction

HDMF can also be formed through the Maillard reaction, which involves a complex series of non-enzymatic browning reactions between a reducing sugar (like D-fructose) and an amino acid upon heating.[1] While this is a common pathway for HDMF formation in thermally processed foods, it is generally not suitable for the controlled synthesis of high-purity HDMF in a laboratory or industrial setting due to the formation of a complex mixture of products.

For researchers, scientists, and drug development professionals interested in the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone from a fructose-based starting material, biotransformation using Zygosaccharomyces rouxii offers a viable and 'natural' route. This method leverages the enzymatic machinery of the yeast to convert D-fructose-1,6-bisphosphate into the desired flavor compound under controlled and mild conditions. The provided protocol outlines the key steps for implementing this biosynthetic approach. Further optimization of reaction parameters may be necessary to achieve maximum yields depending on the specific laboratory setup and microbial strain used.

References

Application Notes and Protocols for GC-MS Analysis of Furaneol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound that imparts a characteristic sweet, caramel-like, or fruity fragrance to a wide variety of food products.[1] Its presence and concentration are critical to the flavor profiles of fruits such as strawberries, pineapples, and tomatoes, as well as processed foods like coffee.[1] The accurate quantification of Furaneol is essential for quality control in the food and beverage industry, for flavor and fragrance development, and in the study of the biochemical pathways of fruit ripening.[2]

However, the analysis of Furaneol in complex food matrices presents significant analytical challenges due to its high polarity, thermal instability, and susceptibility to matrix effects.[3][4][5] These characteristics can lead to poor extraction efficiency and potential degradation during gas chromatographic analysis.[5] To overcome these obstacles, specific sample preparation techniques and analytical protocols are required.

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Furaneol in food matrices, with a focus on two primary sample preparation methods: Solid-Phase Microextraction (SPME) with derivatization and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Furaneol analysis using GC-MS, providing a comparative overview of method performance and reported concentrations in different food matrices.

Table 1: Method Performance Characteristics

ParameterSPME with DerivatizationSolid-Phase Extraction (SPE)Reference(s)
Limit of Detection (LOD)0.5 ng/mLNot explicitly stated, but method is described as sensitive.[2][3]
Limit of Quantification (LOQ)2 ng/mL96 µg/L to 277 µg/L (in a general method for aromatic compounds)[2][3][6]
Linear Range2 - 500 ng/mLR² > 0.9952 (in a general method for aromatic compounds)[2][3][6]
Repeatability (RSD)9.5%< 4% to < 12.9% (in a general method for aromatic compounds)[1][6][7]
RecoveryNot explicitly stated98%[1][7]

Table 2: Reported Concentrations of Furaneol in Various Food Matrices

Food MatrixConcentration RangeAnalytical MethodReference(s)
Strawberry1663 - 4852 µg/kgSPME with Derivatization[2][3]
Strawberry ('Totem' and 'Pinnacle' cultivars)> 13 mg/kgSolid-Phase Extraction (SPE)[2][7]
Tomato95 - 173 µg/kgSPME with Derivatization[2][3]
Raspberry0.8 - 1.1 mg/kgSolid-Phase Extraction (SPE)[2][7]
Blackberry ('Marion')~5 times more than 'Black Diamond'Solid-Phase Extraction (SPE)[2][7]

Experimental Protocols

Protocol 1: Furaneol Analysis using Headspace Solid-Phase Microextraction (HS-SPME) with Derivatization followed by GC-MS

This protocol is highly suitable for the analysis of volatile and semi-volatile compounds in aqueous samples and can be automated.[2][5] A derivatization step is included to enhance the volatility and thermal stability of Furaneol, thereby improving its chromatographic performance.[3][8] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for this purpose.[2][3]

Materials and Reagents:

  • Furaneol standard (analytical grade)

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • Internal standard (e.g., isotopically labeled Furaneol)

  • 20 mL headspace vials with magnetic crimp caps

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS coating)

  • Heater-stirrer

Procedure:

  • Sample Preparation and Homogenization:

    • For solid samples (e.g., fruits), homogenize a known weight of the sample to create a uniform puree or juice.[1][5]

    • Weigh a representative amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[1]

    • For liquid samples (e.g., juices), clarify by centrifugation or filtration if necessary.[9] Place a defined volume (e.g., 5 mL) into the vial.[2]

    • Add a known amount of the internal standard.[1]

  • Derivatization:

    • Add deionized water to bring the total volume to a consistent level (e.g., 10 mL).[1]

    • Add NaCl to saturate the solution, which increases the ionic strength and aids in the extraction.[1][5]

    • Adjust the sample's pH to basic conditions using a NaOH solution.[1][2]

    • Add the derivatizing agent, PFBBr.[1]

    • Immediately seal the vial with a magnetic crimp cap.[1]

    • Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization reaction.[1]

  • HS-SPME Extraction:

    • After derivatization, transfer the vial to the heater-stirrer set at the extraction temperature (e.g., 40°C).[1]

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) while maintaining stirring.[1][9]

    • Retract the fiber into the needle.[1]

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption.[1][5]

    • Run the appropriate GC-MS method for the separation and detection of the derivatized Furaneol.[1]

Example GC-MS Conditions:

  • Column: Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[5]

  • Injector Temperature: 250°C (for desorption).[9]

  • Oven Program: Tailor the program to separate the derivatized Furaneol from other volatile compounds.[5]

  • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Mass Range: Scan a range appropriate for the derivatized Furaneol.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Protocol 2: Furaneol Analysis using Solid-Phase Extraction (SPE) followed by GC-MS

This protocol is a robust method for cleaning up complex matrices like fruit juices and wines, allowing for the effective extraction and concentration of Furaneol.[2][7]

Materials and Reagents:

  • Furaneol standard (analytical grade)

  • SPE Cartridges (e.g., Lichrolut-EN)[7][10]

  • Methanol (B129727)

  • Deionized water

  • Internal standard

  • Centrifuge tubes

Procedure:

  • Sample Preparation:

    • Homogenize fresh or frozen fruits to create a uniform puree.[5]

    • Weigh a precise amount of the puree (e.g., 10 g) into a centrifuge tube.[5]

    • Add a known volume of deionized water (e.g., 20 mL) and spike with an internal standard.[5]

    • Centrifuge to separate the solid matter and collect the aqueous supernatant.[2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by deionized water).

    • Load the aqueous supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering polar compounds.

    • Elute the Furaneol from the cartridge with a suitable organic solvent (e.g., 1 mL of methanol).[7][10]

  • GC-MS Analysis:

    • The eluate can be directly analyzed by GC-MS, potentially using a large volume injection technique.[7][10]

    • Inject an aliquot of the eluate into the GC-MS system.

Example GC-MS Conditions:

  • Column: As described in Protocol 1.

  • Injector Temperature: 250°C.

  • Oven Program: A suitable temperature gradient to achieve good separation.

  • Carrier Gas: Helium.

  • MS Conditions: As described in Protocol 1.

Visualizations

GC_MS_Workflow General Workflow for GC-MS Analysis of Furaneol in Food cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Food Sample (e.g., Strawberry, Tomato) Homogenization Homogenization (Puree or Juice) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Extraction (SPME or SPE) Spiking->Extraction GC_Injection Gas Chromatography (Separation) Extraction->GC_Injection Analyte Introduction MS_Detection Mass Spectrometry (Detection & Identification) GC_Injection->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Furaneol Concentration Data_Analysis->Result

Caption: General workflow for the GC-MS analysis of Furaneol in food samples.

Furaneol_Derivatization Derivatization of Furaneol for GC-MS Analysis Furaneol Furaneol (HDMF) 4-hydroxy-2,5-dimethyl-3(2H)-furanone O OH Product Derivatized Furaneol More Volatile & Thermally Stable Furaneol->Product + PFBBr (Basic Conditions, Heat) PFBBr Pentafluorobenzyl Bromide (PFBBr) Derivatizing Agent PFBBr->Product

Caption: Chemical derivatization of Furaneol to enhance its analytical properties for GC-MS.

References

Application Notes and Protocols for the Quantification of HDMF in Strawberries using Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a key volatile organic compound that imparts the characteristic sweet, fruity, and caramel-like aroma to strawberries. The concentration of HDMF is a critical determinant of strawberry flavor quality and can vary significantly between different cultivars and ripening stages.[1] Accurate quantification of HDMF is therefore essential for quality control in the food industry, for flavor research, and for agricultural studies aiming to breed more flavorful strawberry varieties.

Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate and precise quantification of analytes in complex matrices like strawberries.[2] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of a stable isotope-labeled internal standard corrects for analyte losses during sample preparation and for matrix effects during analysis, leading to highly reliable and reproducible results.

This document provides a detailed protocol for the quantification of HDMF in strawberries using a Stable Isotope Dilution Assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle of SIDA lies in the addition of a known amount of a stable isotope-labeled internal standard (e.g., d3-HDMF) to the sample at the earliest stage of analysis. This "spiked" sample is then subjected to extraction, purification, and analysis. Because the internal standard has virtually identical physicochemical properties to the native analyte (HDMF), any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.

During LC-MS/MS analysis, the native analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. The concentration of the native analyte is then determined by comparing the ratio of the signal intensity of the analyte to that of the internal standard with a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

G Experimental Workflow for HDMF Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Strawberry Sample Homogenization Homogenize with NaCl solution Sample->Homogenization Spiking Spike with d3-HDMF Internal Standard Homogenization->Spiking Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spiking->Extraction Concentration Concentrate Extract Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Result HDMF Concentration (µg/kg) Quantification->Result G Principle of Stable Isotope Dilution Assay cluster_structures Chemical Structures cluster_process Analytical Process HDMF HDMF (Analyte) Ratio Measure Peak Area Ratio (HDMF / d3-HDMF) HDMF->Ratio d3_HDMF d3-HDMF (Internal Standard) d3_HDMF->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine HDMF Concentration Calibration->Concentration

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Furanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanones are a class of volatile and semi-volatile organic compounds that are significant contributors to the aroma and flavor profiles of a wide variety of foods, beverages, and natural products. The accurate and sensitive quantification of furanones is crucial for quality control in the food and beverage industry, flavor and fragrance development, and is of emerging interest in pharmaceutical applications for monitoring off-flavors and excipient interactions. However, the analysis of furanones, particularly polar compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), presents analytical challenges due to their high polarity and potential thermal instability.[1]

Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the analysis of these compounds.[1][2] This document provides detailed application notes and protocols for the use of SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of furanones in various matrices.

Challenges in Furanone Analysis

Direct analysis of furanones can be hindered by several factors:

  • High Polarity: The presence of hydroxyl or carbonyl groups in many furanones, such as Furaneol, makes them highly soluble in aqueous matrices, leading to poor partitioning onto common non-polar SPME fiber coatings.[1]

  • Thermal Instability: Some furanones can be susceptible to degradation in the high temperatures of a GC injector port, which can lead to inaccurate quantification.[1]

  • Matrix Effects: Complex sample matrices can contain interfering compounds that may compete for adsorption sites on the SPME fiber or co-elute with the target furanones during chromatographic analysis.[1]

To address these challenges, a derivatization step is often employed to convert polar furanones into more stable and less polar derivatives, enhancing their extraction efficiency and chromatographic performance.[1][3]

Quantitative Data Summary

The performance of SPME-GC-MS methods for furanone analysis can vary depending on the specific analyte, matrix, and experimental conditions. The following tables summarize the quantitative performance of various methods.

Table 1: Method Performance for Furaneol Analysis by Derivatization-HS-SPME-GC-MS

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL[3]
Limit of Quantification (LOQ)2 ng/mL[3]
Linearity (Range)2 - 500 ng/mL[3]
Repeatability (CV%)9.5%[3]

Table 2: Method Performance for Furan and its Derivatives in Various Food Matrices by HS-SPME-GC-MS/MS

MatrixAnalytesLimit of Quantification (LOQ)RecoveryReference
Canned Oily FishFuran and 10 derivatives0.003 - 0.675 ng/g76 - 117%[4][5]
FruitFuran and 10 derivatives0.003 - 0.675 ng/g86.1 - 113.9%[4][5]
JuiceFuran and 10 derivatives0.003 - 0.675 ng/g84.9 - 117.2%[4][5]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for General Furanone Analysis

This protocol provides a general workflow for the analysis of volatile furanones from various sample matrices.

1. Materials and Reagents:

  • Sample (e.g., fruit puree, beverage, solid food homogenate)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Sodium chloride (NaCl), analytical grade

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[1] For more polar furanones, a Polyacrylate (PA) or Carbowax/DVB fiber may be more suitable.[1][6][7]

  • Heater-stirrer or water bath

2. Sample Preparation:

  • For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.

  • For solid or semi-solid samples, weigh a known amount (e.g., 5 g) of the homogenized sample into a 20 mL headspace vial.[8] Add a specific volume of deionized water if necessary.

  • Add NaCl (e.g., 1.5 g or to saturation) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace (salting-out effect).[1][9]

  • Seal the vial tightly.

3. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and allow the sample to equilibrate at a set temperature (e.g., 35-60°C) for a defined period (e.g., 15 minutes).[4][5]

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 15-45 minutes) with constant agitation.[1][4][5]

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the hot GC inlet (e.g., 250-280°C) for thermal desorption of the analytes onto the column.[1][4] A desorption time of 2-3 minutes is typical.[1][9]

  • Use a suitable capillary column, such as a DB-WAX or HP-INNOWax for polar compounds or an HP-5MS for a broader range of volatiles.[4][8]

  • Set an appropriate oven temperature program to achieve good separation of the target furanones. A typical program might be: initial temperature of 40°C for 2 minutes, ramp to 180°C at 3°C/minute, then ramp to 240°C at 10°C/minute and hold for 5 minutes.[8]

  • The mass spectrometer should be operated in electron impact (EI) mode at 70 eV.[8]

Protocol 2: Derivatization-HS-SPME for Polar Furanones (e.g., Furaneol)

This protocol is specifically designed for polar furanones that are challenging to analyze directly. The derivatization step converts the polar analyte into a less polar, more volatile, and more thermally stable compound.[1][3]

1. Materials and Reagents:

  • All materials from Protocol 1

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).[1]

  • Sodium hydroxide (B78521) (NaOH) solution for pH adjustment.

2. Sample Preparation and Derivatization:

  • Place an aliquot of the sample (e.g., 5 mL of liquid or supernatant from a solid sample homogenate) into a 20 mL headspace vial.[1]

  • Adjust the sample pH to basic conditions using the NaOH solution.[10]

  • Add the PFBBr solution (e.g., 50 µL) to the vial.[1]

  • Seal the vial tightly and heat at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30 minutes) to facilitate the derivatization reaction.[1][10]

  • Cool the vial to room temperature.

3. HS-SPME Procedure:

  • Proceed as described in Protocol 1, step 3. An extraction temperature of around 60°C and an extraction time of 30 minutes are often suitable.[1]

4. GC-MS Analysis:

  • Proceed as described in Protocol 1, step 4. A non-polar Polydimethylsiloxane (PDMS) SPME fiber is suitable for the now less polar derivatized furanone.[1] The GC-MS parameters should be optimized for the specific derivative formed.

Visualizations

The following diagrams illustrate the experimental workflows and the logic behind SPME fiber selection.

SPME_Workflow_General General HS-SPME Workflow for Furanone Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis sample Sample (Liquid or Homogenized Solid) vial Transfer to Headspace Vial sample->vial salt Add NaCl (Salting Out) vial->salt seal Seal Vial salt->seal equilibrate Equilibrate at Controlled Temperature seal->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb gcms GC-MS Analysis desorb->gcms SPME_Workflow_Derivatization Derivatization-HS-SPME Workflow for Polar Furanones cluster_prep Sample Preparation & Derivatization cluster_spme HS-SPME cluster_analysis Analysis sample Sample Aliquot in Vial ph_adjust Adjust to Basic pH sample->ph_adjust add_reagent Add Derivatizing Agent (PFBBr) ph_adjust->add_reagent heat_react Heat to Facilitate Reaction add_reagent->heat_react cool Cool to Room Temperature heat_react->cool equilibrate Equilibrate at Controlled Temperature cool->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb gcms GC-MS Analysis desorb->gcms SPME_Fiber_Selection Logic for SPME Fiber Selection cluster_polarity Polarity cluster_volatility Volatility cluster_fibers Recommended Fiber Types analyte Analyte Properties polar Polar analyte->polar High nonpolar Non-Polar analyte->nonpolar Low volatile Volatile analyte->volatile High semivolatile Semi-Volatile analyte->semivolatile Low pa_cw Polyacrylate (PA) or Carbowax/DVB (CW/DVB) polar->pa_cw pdms Polydimethylsiloxane (PDMS) nonpolar->pdms dvb_car_pdms Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) volatile->dvb_car_pdms semivolatile->pdms

References

Biotechnological Production of 2,5-dimethyl-3(2H)-furanone (DMHF) Using Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biotechnological production of 2,5-dimethyl-3(2H)-furanone (DMHF), a valuable flavor and fragrance compound, using yeast. The focus is on the known producing species, Zygosaccharomyces rouxii, and outlines a roadmap for engineering more common industrial yeasts like Saccharomyces cerevisiae for enhanced production.

Introduction

This compound (DMHF), also known as Furaneol™ or strawberry furanone, is a naturally occurring compound that imparts a sweet, caramel-like, fruity aroma. It is a key flavor component in many fruits, particularly strawberries.[1][2] While it can be produced through chemical synthesis or extracted from natural sources, biotechnological production using microorganisms offers a sustainable and potentially cost-effective alternative.[3] Yeast, particularly Zygosaccharomyces rouxii, has been identified as a natural producer of DMHF.[3][4][5][6][7] This document details the methodologies for DMHF production using this yeast and provides a framework for applying metabolic engineering principles to enhance yields in other yeast platforms.

Quantitative Data Summary

The following table summarizes the reported production of DMHF in Zygosaccharomyces rouxii.

Yeast StrainPrecursorCarbon SourceFermentation Time (days)DMHF Titer (ppm)Reference
Zygosaccharomyces rouxii10% D-fructose-1,6-bisphosphate (FBP)5% D-glucose11~80[5]

Experimental Protocols

Protocol for DMHF Production in Zygosaccharomyces rouxii

This protocol is based on the methods described for DMHF production using Z. rouxii.[4][5]

3.1.1. Materials

  • Zygosaccharomyces rouxii strain (e.g., ATCC strains)

  • YPD Medium:

    • 1% (w/v) Yeast Extract

    • 2% (w/v) Peptone

    • 2% (w/v) D-glucose

  • Production Medium:

    • YPD medium as the base

    • D-fructose-1,6-bisphosphate (FBP) solution (sterile filtered)

  • Sterile culture flasks

  • Shaking incubator

  • Centrifuge

  • Solid-phase extraction (SPE) columns (e.g., Lichrolut-EN or XAD-2)[4][8]

  • Methanol and Diethyl ether (for elution)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis[8][9]

3.1.2. Inoculum Preparation

  • Inoculate a single colony of Z. rouxii into 10 mL of sterile YPD medium in a 50 mL culture tube.

  • Incubate at 30°C with shaking at 150-200 rpm for 24-48 hours until a dense culture is obtained.

3.1.3. Fermentation

  • Prepare the production medium. For example, to 100 mL of YPD medium, add a sterile FBP solution to a final concentration of 5-10% (w/v).

  • Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1-0.2.

  • Incubate the culture at 30°C with shaking at 150 rpm for up to 11 days.[5]

3.1.4. Extraction and Quantification of DMHF

  • Extraction:

    • Harvest the culture by centrifugation at 5,000 x g for 10 minutes to separate the yeast cells from the supernatant.[4][5]

    • Pass the supernatant through an SPE column (e.g., XAD-2).[4]

    • Wash the column with deionized water to remove polar compounds.

    • Elute nonpolar compounds, including DMHF, with diethyl ether.[4]

  • Quantification:

    • Concentrate the diethyl ether eluate under a gentle stream of nitrogen.

    • Analyze the concentrated extract by GC-MS or HPLC with UV detection.[8][9] A stable isotope dilution assay can be used for accurate quantification.[1][10]

Protocol for Preparation of Yeast Protein Extracts

This protocol is for preparing periplasmic and cytosolic protein extracts to test for enzymatic activity in DMHF formation.[4][5]

3.2.1. Materials

  • Z. rouxii cells grown in YPD medium

  • Tris-Cl buffer (20 mM, pH 7.5) with 17% NaCl

  • Lysis buffer (50 mM Tris-Cl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Zymolyase

  • Dithiothreitol (DTT)

  • Centrifuge

3.2.2. Periplasmic Fraction Preparation

  • Harvest mid-log phase yeast cells by centrifugation.

  • Wash the cells three times with cold 20 mM Tris-Cl buffer (pH 7.5) containing 17% NaCl.[5]

  • Resuspend the cells in the same buffer containing 1 mM DTT and 10 U/mL zymolyase.[5]

  • Incubate at 30°C for 2.5 hours to release periplasmic proteins.[5]

  • Separate the spheroplasts from the supernatant (containing periplasmic proteins) by centrifugation at 8,420 x g for 10 min at 4°C.[5]

3.2.3. Cytosolic Protein Extract Preparation

  • Wash harvested yeast cells twice with cold buffer (20 mM Tris-Cl at pH 7.5, 17% NaCl).[4]

  • Resuspend the cells in cold lysis buffer.

  • Disrupt the cells using methods like glass bead vortexing or a French press.

  • Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris. The supernatant is the cytosolic protein extract.

Signaling Pathways and Metabolic Engineering

The biosynthesis of DMHF in Z. rouxii is known to proceed from the glycolytic intermediate D-fructose-1,6-bisphosphate (FBP).[4][5] The pathway involves enzymatic steps, though the specific enzymes have not been fully characterized. An identified intermediate is 1-deoxy-2,3-hexodiulose-6-phosphate.[4][5][6][7]

DMHF_Biosynthesis Glucose Glucose FBP D-fructose-1,6-bisphosphate (FBP) Glucose->FBP Glycolysis Intermediate 1-deoxy-2,3-hexodiulose-6-phosphate FBP->Intermediate Enzymatic Steps (Z. rouxii) DMHF This compound (DMHF) Intermediate->DMHF Enzymatic Steps (Z. rouxii) Metabolic_Engineering_Workflow Host Select Host Strain (e.g., S. cerevisiae) Identify Identify Biosynthetic Genes (from Z. rouxii) Host->Identify Engineer Engineer Host Strain: - Overexpress glycolytic genes - Express biosynthetic genes - Delete competing pathways Identify->Engineer Ferment Optimize Fermentation Conditions Engineer->Ferment Analyze Analyze DMHF Production (GC-MS, HPLC) Ferment->Analyze Iterate Iterate Design-Build-Test-Learn Cycle Analyze->Iterate Iterate->Engineer Refine Strain

References

Application of Furaneol as a Flavor Standard in Sensory Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furaneol®, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound naturally present in a wide array of fruits, most notably strawberries and pineapples.[1][2] It also forms during the Maillard reaction in processed foods.[1] Its characteristic sweet, caramel-like, and fruity aroma makes it an invaluable tool in the fields of sensory science, food chemistry, and drug development.[1][3] This document provides detailed application notes and protocols for the use of Furaneol as a flavor standard in sensory analysis, tailored for researchers, scientists, and drug development professionals.

Furaneol's utility as a standard is underscored by its distinct and recognizable aroma profile. At high concentrations, it presents a caramel-like scent, which transforms into a sweet strawberry aroma upon dilution.[4] This characteristic allows for its use in panelist training, method validation, and as a reference in various sensory testing methodologies.

Physicochemical Properties

A thorough understanding of Furaneol's physicochemical properties is essential for its effective application in sensory analysis.

PropertyValueReference
Chemical Name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone[4]
Synonyms Strawberry furanone, Pineapple ketone[4]
CAS Number 3658-77-3[5]
Molecular Formula C₆H₈O₃[4][6]
Molecular Weight 128.13 g/mol [4][6]
Appearance White or colorless solid/crystals[4][6]
Melting Point 73-79 °C[3][4][7]
Boiling Point 188-230 °C[3][7]
Solubility Soluble in water and organic solvents[4]
Odor Sweet, caramel, cotton candy, strawberry, sugar[3][5]

Quantitative Sensory Data

The potency of Furaneol as an aroma compound is highlighted by its low detection thresholds. These values can, however, vary based on the sensory methodology and the matrix in which it is tested.

Odor and Flavor Thresholds
CompoundType of ThresholdMediumConcentrationReference
FuraneolOdor Detection-0.03 - 60 ppb[4][7]
Racemic FuraneolOdor Threshold (in air)Air1 - 4 ppb[1]
Racemic FuraneolFlavor Threshold-60 ppb[1]

Note: The odor threshold for individual enantiomers in air is not explicitly documented, but the (R)-enantiomer is perceived as significantly more potent than the (S)-enantiomer.[1]

Typical Concentrations in Food Products

Furaneol is a key contributor to the aroma of many fruits and processed foods.

Food ProductTypical ConcentrationReference
Alcoholic Beverages0.54 ppm - 0.75 ppm[3]
Nonalcoholic Beverages5.00 ppm - 80.00 ppm[3]
Cherimoya Flavors~100 ppm[8]
Cherry Flavors~200 ppm[8]
Cranberry Flavors~200 ppm[8]
Dragonfruit Flavors~50 ppm[8]
Guava FlavorsStarting at 2,000 ppm[8]
Kiwi Flavors~1,000 ppm[8]
Mango Flavors1,000 ppm - 2,000 ppm[8]
Raspberry Flavors600 ppm - 2,000 ppm[8]
Fresh Tomato~2 mg/kg[9]
Tomato PasteSlightly above threshold[10]
PineappleHigh concentration[2][11]
StrawberryUp to 37 µg/g[2]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible sensory data. Furaneol can be used as a standard in various sensory tests to train panelists and validate results.

Protocol 1: Panelist Training and Screening

Objective: To select and train panelists with good sensory acuity who can reliably identify and scale the intensity of Furaneol's aroma.

Materials:

  • Furaneol stock solution of a known concentration.

  • Deionized, odor-free water as a diluent.

  • Odor-free sample containers with lids.

  • A panel of 8-12 potential assessors.

Procedure:

  • Preparation of Standards: Prepare a series of dilutions of the Furaneol stock solution in deionized water, covering a range from below to above the published detection threshold.

  • Screening:

    • Present panelists with a triangle test (see Protocol 2) using a concentration of Furaneol that is clearly detectable. Panelists who correctly identify the odd sample multiple times demonstrate good basic sensory acuity.

    • Assess panelists' ability to describe the aroma of Furaneol. Consistent use of descriptors like "sweet," "caramel," "fruity," or "strawberry" is desirable.

  • Training:

    • Familiarize selected panelists with the aroma profile of Furaneol at different concentrations.

    • Develop a consensus lexicon of descriptive terms for the perceived aromas.[1]

    • Train panelists to use a line scale (typically 15 cm) to rate the intensity of the aroma.[4]

G cluster_screening Panelist Screening cluster_training Panelist Training Screening_Start Potential Panelists Triangle_Test Triangle Test (Furaneol Standard) Screening_Start->Triangle_Test Aroma_Description Aroma Description Task Triangle_Test->Aroma_Description Screening_End Selected Panelists Aroma_Description->Screening_End Training_Start Selected Panelists Concentration_Series Familiarization with Furaneol Concentrations Training_Start->Concentration_Series Lexicon_Development Develop Consensus Aroma Lexicon Concentration_Series->Lexicon_Development Intensity_Scaling Train on Intensity Scaling (Line Scale) Lexicon_Development->Intensity_Scaling Training_End Trained Panel Intensity_Scaling->Training_End G cluster_QDA Quantitative Descriptive Analysis (QDA®) Workflow Start Trained Panel Attribute_Gen Attribute Generation (Lexicon Development) Start->Attribute_Gen Furaneol_Ref Furaneol Standard (Reference for 'caramel', 'strawberry') Attribute_Gen->Furaneol_Ref Intensity_Rating Individual Intensity Rating (Line Scale) Attribute_Gen->Intensity_Rating Data_Conversion Convert Scale Data to Numerical Scores Intensity_Rating->Data_Conversion ANOVA Statistical Analysis (ANOVA) Data_Conversion->ANOVA Visualization Data Visualization (Spider Plot) ANOVA->Visualization End Sensory Profile Visualization->End cluster_olfactory Olfactory Signaling Pathway for Furaneol Furaneol Furaneol Molecule OR5M3 Olfactory Receptor (OR5M3) Furaneol->OR5M3 Binds to GPCR G-Protein Coupled Receptor Activation OR5M3->GPCR Signal_Cascade Intracellular Signal Cascade GPCR->Signal_Cascade Action_Potential Action Potential Generation Signal_Cascade->Action_Potential Olfactory_Bulb Signal to Olfactory Bulb Action_Potential->Olfactory_Bulb Cortical_Areas Processing in Higher Cortical Areas Olfactory_Bulb->Cortical_Areas Perception Perception of 'Sweet/Caramel' Aroma Cortical_Areas->Perception

References

Application Notes: Extraction of 2,5-dimethyl-4-hydroxy-3(2H)-furanone from Pineapple Juice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-dimethyl-4-hydroxy-3(2H)-furanone, also known as HDMF or Furaneol®, is a key flavor compound that imparts the characteristic sweet, caramel-like, "burnt pineapple" aroma to pineapple juice.[1][2][3] Its concentration can vary depending on the pineapple variety, ripeness, and processing conditions.[2] Accurate extraction and quantification of HDMF are crucial for quality control in the food and beverage industry and for research into flavor chemistry. These application notes provide detailed protocols for the extraction of HDMF from pineapple juice for researchers, scientists, and drug development professionals.

Overview of Extraction Methodologies

Several techniques have been established for the extraction of HDMF from fruit matrices. The choice of method often depends on the desired purity, yield, and the subsequent analytical technique to be employed. Common methods include Solid-Phase Extraction (SPE), Solvent Extraction, and hydrodistillation.[3][4][5] SPE is often favored for its efficiency, high recovery rates, and its ability to remove interfering substances like sugars and pigments.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the extraction and concentration of HDMF in pineapple juice.

Extraction MethodAnalytical MethodSorbent/SolventRecovery Rate (%)Concentration in Fresh Pineapple Juice (ppm)Reference
Solid-Phase Extraction (SPE)GC-MSLichrolut-EN98Not Specified[4]
Solid-Phase Extraction (SPE)HPLC-UVC18 Sep-Pak>901.6 - 27.3[3][6]
Solvent ExtractionGCEthyl EtherNot SpecifiedNot Specified[7]
Solvent ExtractionNot SpecifiedEthyl Acetate (B1210297)Not SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Coupled with HPLC-UV Analysis

This protocol is adapted from methodologies that emphasize high recovery and sample cleanup for subsequent HPLC analysis.[3]

Materials:

  • Pineapple juice, freshly prepared and filtered

  • SPE Cartridges: C18 Sep-Pak or equivalent

  • Methanol (B129727), HPLC grade

  • 0.05 M Sodium Acetate buffer (pH 4.0)

  • Deionized water

  • Vacuum manifold for SPE

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax ODS, 4.6 mm x 250 mm, 5 µm)

  • HDMF standard for calibration

Procedure:

  • Sample Preparation:

    • Centrifuge fresh pineapple juice to remove pulp and other solids.

    • Filter the supernatant through a 0.45 µm filter.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 10 mL of the filtered pineapple juice onto the conditioned cartridge.

    • Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interfering compounds.

  • Elution:

    • Elute the retained HDMF from the cartridge with 5 mL of methanol into a clean collection tube.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen if necessary.

  • HPLC Analysis:

    • Mobile Phase: 0.05 M Sodium Acetate (pH 4.0) / Methanol (70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column: Zorbax ODS C18 column.[3]

    • Detection: UV at 290 nm.[3]

    • Injection Volume: 20 µL.

    • Prepare a calibration curve using HDMF standards of known concentrations.

    • Quantify the HDMF in the sample by comparing its peak area to the calibration curve.

Protocol 2: Solvent Extraction for GC-MS Analysis

This protocol describes a general liquid-liquid extraction method suitable for screening purposes.

Materials:

  • Pineapple juice, freshly prepared and filtered

  • Ethyl acetate, analytical grade

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system

  • HDMF standard for calibration

Procedure:

  • Sample Preparation:

    • Centrifuge 50 mL of fresh pineapple juice to remove solids.

  • Liquid-Liquid Extraction:

    • Transfer the clarified juice to a separatory funnel.

    • Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.[1]

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction twice more with fresh portions of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

    • Use appropriate GC column and temperature programming to separate the volatile compounds.

    • Identify HDMF based on its retention time and mass spectrum compared to a pure standard.

    • Quantify using a calibration curve prepared from HDMF standards.

Visualizations

Extraction_Workflow cluster_SPE SPE Protocol Steps cluster_Solvent Solvent Extraction Steps PineappleJuice Fresh Pineapple Juice Centrifugation Centrifugation/Filtration PineappleJuice->Centrifugation ClarifiedJuice Clarified Juice Centrifugation->ClarifiedJuice SPE Solid-Phase Extraction (SPE) ClarifiedJuice->SPE High Purity SolventExtraction Solvent Extraction ClarifiedJuice->SolventExtraction Screening SPE_Conditioning 1. Conditioning (Methanol, Water) Solvent_Addition 1. Add Ethyl Acetate SPE_Loading 2. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 3. Washing (Water) SPE_Loading->SPE_Washing SPE_Elution 4. Elution (Methanol) SPE_Washing->SPE_Elution SPE_Extract Purified HDMF Extract SPE_Elution->SPE_Extract Solvent_Separation 2. Separate Layers Solvent_Addition->Solvent_Separation Solvent_Drying 3. Dry & Concentrate Solvent_Separation->Solvent_Drying Solvent_Extract Crude HDMF Extract Solvent_Drying->Solvent_Extract Analysis Analysis SPE_Extract->Analysis Solvent_Extract->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification

Caption: Workflow for HDMF extraction and analysis.

Concluding Remarks

The selection of an appropriate extraction method for 2,5-dimethyl-4-hydroxy-3(2H)-furanone from pineapple juice is critical for accurate quantification. Solid-Phase Extraction offers high recovery and sample purity, making it ideal for quantitative analysis by HPLC. Solvent extraction provides a simpler, albeit less clean, alternative suitable for qualitative screening by GC-MS. The protocols provided herein serve as a comprehensive guide for researchers to effectively isolate and measure this important flavor compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Furanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of furanones using High-Performance Liquid Chromatography (HPLC). Furanones are a class of organic compounds that are of significant interest in the food, beverage, and pharmaceutical industries due to their aromatic properties and potential biological activities. Accurate and reliable analytical methods are crucial for their quantification and characterization in various matrices.

Introduction to Furanone Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of furanones. Due to the polarity and potential thermal instability of some furanones, HPLC offers a significant advantage over gas chromatography (GC) as it is conducted at or near ambient temperatures.[1][2][3] Reversed-phase HPLC with UV detection is the most common approach for furanone analysis, providing robust and sensitive methods.[1][2]

This application note details established HPLC methods for the analysis of various furanones, including the well-known aroma compound Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), also referred to as strawberry furanone.[1] The protocols provided are suitable for quantitative analysis in research, quality control, and drug development settings.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HPLC analysis of furanones, compiled from various studies. These values can serve as a benchmark for method validation and performance evaluation.

Table 1: HPLC Method Parameters for Furanone Analysis

Furanone AnalyteColumnMobile PhaseDetection WavelengthReference
2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Zorbax ODS0.05M Sodium Acetate (pH 4.0) / Methanol (B129727) (70:30)290 nm[2]
Furaneol, Furaneol-β-glucoside, MesifuraneRP C18Acetate Buffer / Methanol280 nm[2]
2(5H)-FuranoneNewcrom R1Acetonitrile / Water / Phosphoric AcidNot Specified[4][5]
Furan (B31954) Derivatives (in coffee)Zorbax Eclipse XBD-C80.1% Acetic Acid in Water / Methanol (Gradient)217 nm, 250 nm, 284 nm[6]
Furanic Compounds (in transformer oil)Shim-pack GISS C18Water / Acetonitrile (Gradient)280 nm[7]

Table 2: Performance Data for Furanone HPLC Methods

Analyte/MatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Repeatability (RSD%)Reference
Furaneol (Standard Solutions)0.5 - 60----[1][8]
Furaneol (Strawberries)-0.14-> 90-[1][2]
Furanic Compounds (Transformer Oil)---80 - 1200.6 - 5.7[7]
Furan Derivatives (Coffee)5 - 250.11 - 0.760.35 - 2.55≥ 89.9≤ 4.5 (Inter- and Intraday)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the HPLC analysis of furanones.

Protocol 1: Analysis of 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DMHF) in Fruit Juices

This protocol is adapted from a method developed for the rapid analysis of DMHF in pineapple and grapefruit juices.[2]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is suitable for the cleanup and concentration of DMHF from fruit juice samples.[2]

  • Materials:

    • C18 SPE Cartridges

    • Methanol (HPLC grade)

    • Deionized Water

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not dry out.[1]

    • Sample Loading: Accurately measure a known volume of fruit juice (e.g., 5-10 mL) and pass it through the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[1]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.[1]

    • Elution: Elute the retained DMHF from the cartridge with 5 mL of methanol into a clean collection tube.[1]

    • Solvent Evaporation and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[1]

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

3.1.2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • Zorbax ODS column (or equivalent C18 column)

  • Chromatographic Conditions:

    • Mobile Phase: 0.05M Sodium Acetate (pH 4.0) / Methanol (70:30, v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 290 nm[2]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample or standard solutions into the HPLC system.

    • Monitor the chromatogram at 290 nm.

    • Identify the DMHF peak by comparing its retention time with that of a pure standard.

    • Quantify the amount of DMHF in the sample by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.

Protocol 2: General Method for Furan-dione Analysis and Purification

This protocol outlines a general procedure for developing an analytical HPLC method for a novel furan-dione compound and scaling it up for preparative purification.[9]

3.2.1. Analytical Method Development

  • Initial HPLC Conditions (Reverse-Phase):

    • Column: C18, 5 µm, 4.6 x 150 mm[9]

    • Mobile Phase A: 0.1% Formic Acid in Water[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 210 nm or the λmax of the compound).[9]

    • Injection Volume: 5-10 µL[9]

  • Method Optimization:

    • Adjust the gradient slope and duration to achieve optimal separation of the target furan-dione from impurities.[9]

    • If peak shape is poor, consider adjusting the pH of the mobile phase or trying a different organic modifier (e.g., methanol).[9]

    • For highly polar furan-diones, a shallower gradient or a different stationary phase (e.g., polar-embedded phase) may be necessary.[9]

3.2.2. Preparative HPLC

  • Scale-up:

    • Once an optimal analytical method is developed, it can be scaled up for preparative purification. The sample load can be scaled up proportionally to the cross-sectional area of the preparative column.[9]

  • Preparative HPLC Run:

    • Column: A preparative column with the same stationary phase as the analytical column (e.g., C18, 10 µm, 21.2 x 250 mm).[9]

    • Mobile Phase: Same as the optimized analytical method.

    • Flow Rate: As calculated in the scale-up step.

    • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent to create a concentrated solution.[9]

    • Injection: Inject the concentrated sample onto the column.[9]

    • Fraction Collection: Use a fraction collector to collect the eluent in separate tubes.[9]

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.[9]

    • Combine the pure fractions containing the target furan-dione.[9]

    • Remove the solvent by rotary evaporation or lyophilization to obtain the purified compound.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of furanones from a liquid sample.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Fruit Juice) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Evaporation Solvent Evaporation SPE->Evaporation Elution Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for HPLC analysis of furanones.

Signaling Pathway

The mycotoxin patulin, which contains a furanone core, has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) signaling pathways in human embryonic kidney cells.[9] This activation is linked to cellular stress responses and can lead to apoptosis.[9]

Patulin Patulin (Furanone-containing mycotoxin) Cell Human Embryonic Kidney Cells Patulin->Cell p38 p38 Activation Cell->p38 JNK JNK Activation Cell->JNK Stress Cellular Stress Response p38->Stress JNK->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Patulin-induced MAPK signaling pathway.[9]

References

The Multifaceted Role of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known by the trivial name Furaneol or as HDMF, is a pivotal compound in the realm of flavor and fragrance chemistry.[1][2][3] It is a naturally occurring organic compound celebrated for its sweet, caramel-like aroma which, upon dilution, transforms into a characteristic sweet strawberry scent.[3] Found in a wide array of fruits such as strawberries and pineapples, as well as in thermally processed foods, Furaneol is a key contributor to the desirable flavor profiles of numerous consumer products.[1][4][5] Its significance extends from the food and beverage industry to potential applications in pharmaceuticals due to its sensory properties and biological activities.[6][7] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in harnessing the potential of this versatile molecule.

Sensory Properties and Applications

Furaneol is a potent flavor compound with a low odor threshold, making it a highly effective flavor enhancer.[5][8] Its sensory profile is complex, shifting from a caramel-like character at high concentrations to a fruity, strawberry-like aroma at lower levels.[3] This dual characteristic allows for its broad application in the food industry to impart or enhance sweet, fruity, and caramel (B1170704) notes in products ranging from beverages and baked goods to candies and sauces.[6][9]

The compound possesses a chiral center, leading to two enantiomers, (R)-(+)-Furaneol and (S)-(-)-Furaneol, which exhibit distinct sensory properties.[4][10] The (R)-enantiomer is the naturally occurring form and is perceived as having a much stronger and more characteristic sweet, jammy aroma compared to the extremely weak scent of the (S)-enantiomer.[4][10]

Quantitative Sensory Data

The potency and sensory characteristics of Furaneol have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Physicochemical Properties
IUPAC Name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Synonyms Furaneol, HDMF, Strawberry Furanone, Pineapple Ketone
CAS Number 3658-77-3
Molecular Formula C6H8O3
Molar Mass 128.127 g/mol
Melting Point 73-77 °C
Appearance White or colorless solid
Solubility Soluble in water and organic solvents
Source:[3][6]
Sensory Thresholds of Furaneol (Racemate)
Odor Detection Threshold (in air) 1 - 4 ppb[10][11]
Flavor Threshold (in water) 60 ppb[10][11]
Odor Thresholds (reported ranges) 0.03 to 1,700 µg/L[5][8]
Note: Threshold values can vary significantly based on the sensory methodology and the medium in which they are tested.

| Comparative Sensory Profile of Furaneol Enantiomers | |

Sensory Attribute (R)-(+)-Furaneol (S)-(-)-Furaneol
Odor Profile Strong, sugary, jammy, sweet, caramel-like[10] Extremely weak[10]

Source:[10]

Typical Usage Levels of Furaneol in Fruit Flavor Formulations
Fruit Flavor Suggested Level (ppm) in flavor concentrate
Pineapple, Strawberry~10,000[12]
Fig~8,000[12]
Guava, Mango, Mangosteen1,000 - 2,000+[12]
Blackberry, Concord Grape, Kiwi~1,000[12]
Raspberry600 - 2,000[12]
Apricot, Peach, Nectarine, Passionfruit~500[12]
Starfruit~200[12]
Acai, Melon~100[12]
Apple, Lychee~50[12]
Banana, Raisin~20[12]
Citrus (enhancer)2 - 5[12]
Note: These levels are suggestions for flavors intended for beverages at a 0.05% dosage.[12]

Formation and Synthesis

Furaneol is formed through both natural biosynthetic pathways in fruits and through chemical reactions during the thermal processing of food, primarily the Maillard reaction.[1][5]

Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a significant source of Furaneol in cooked foods.[1] The formation pathways are complex and depend on precursors and reaction conditions.[1]

Maillard_Pathway Hexose Hexose Sugars (e.g., Glucose, Fructose) Amadori Amadori Compound Hexose->Amadori + Amino Acid Pentose Pentose Sugars (e.g., Xylose) Deoxypentosone 1-Deoxypentosone Pentose->Deoxypentosone + Amino Acid AminoAcid Amino Acids Furaneol Furaneol (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) Amadori->Furaneol Dehydration, Cyclization ChainElongation Chain Elongation (C5 + C1/C2) Deoxypentosone->ChainElongation StreckerAldehyde Strecker Aldehydes (from Amino Acids) StreckerAldehyde->ChainElongation ChainElongation->Furaneol

Caption: Key pathways for Furaneol formation via the Maillard reaction.

Biosynthesis in Fruits

In fruits like strawberries, Furaneol is synthesized enzymatically.[5][13] The biosynthesis in strawberries involves the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), which catalyzes a key step in its formation from a precursor derived from the fruit sugar fructose.[13][14] D-fructose-1,6-diphosphate has been identified as a key natural precursor.[5][8]

Chemical and Biotechnological Synthesis

Due to its high demand, various methods for the synthesis of Furaneol have been developed, including chemical synthesis from precursors like L-rhamnose and fructose, as well as biotechnological production using microorganisms such as the yeast Zygosaccharomyces rouxii.[2][15][16][17] Chemical synthesis from L-rhamnose can achieve high yields but may require harsh conditions.[2] Biotechnological routes are being explored to produce "natural" Furaneol.[2][15]

Synthesis_Workflow cluster_chem Chemical Synthesis cluster_bio Biotechnological Synthesis L_Rhamnose L-Rhamnose Chemical_Furaneol Furaneol L_Rhamnose->Chemical_Furaneol Maillard-type reaction (e.g., with amines) Fructose D-Fructose Derivatives Fructose->Chemical_Furaneol Enolization, Dehydration Condensation Aldol Condensation Condensation->Chemical_Furaneol Multi-step synthesis Microorganism Microorganism (e.g., Z. rouxii) Fermentation Fermentation Microorganism->Fermentation Precursor Precursor (e.g., Fructose-1,6-diphosphate) Precursor->Fermentation Bio_Furaneol Natural Furaneol Fermentation->Bio_Furaneol

Caption: Overview of chemical and biotechnological synthesis routes for Furaneol.

Experimental Protocols

Protocol 1: Determination of Sensory Detection Threshold

This protocol outlines a method for determining the odor detection threshold of Furaneol using a forced-choice ascending concentration series, based on ASTM E679.

Objective: To determine the lowest concentration of Furaneol detectable by a sensory panel.

Materials:

  • Enantiomerically pure (R)-(+)-Furaneol or racemic Furaneol

  • Odor-free water or a specific food matrix (e.g., 5% sucrose (B13894) solution)

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 15-20 trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Furaneol in a suitable solvent (e.g., ethanol) at a known high concentration.

  • Series Preparation: Prepare a series of dilutions in the desired medium (e.g., water) starting from a concentration well below the expected threshold and increasing in steps (e.g., 3-fold increments).

  • Sample Presentation: For each concentration step, present three samples to each panelist: two blanks (medium only) and one containing the Furaneol dilution. The order should be randomized.

  • Forced-Choice Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

  • Ascending Concentration: Start with the lowest concentration and proceed to higher concentrations. The test for an individual is stopped when they correctly identify the odd sample in two consecutive presentations.

  • Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which a panelist failed to detect the odorant and the first concentration at which they correctly identified it. The group threshold is the geometric mean of the individual thresholds.

Protocol 2: Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific aroma compounds contributing to a flavor profile. This protocol describes a general workflow for analyzing Furaneol.[10]

Objective: To determine the odor characteristics of Furaneol as it elutes from a gas chromatograph.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Appropriate capillary column (e.g., DB-5)

  • Dilute solution of Furaneol in a suitable solvent

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Furaneol sample.

  • Injection: Inject the sample into the GC. The injector temperature is typically set around 230-250°C.

  • Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5-10°C/min.

  • Effluent Splitting: The column effluent is split between the FID and the heated olfactometry port.

  • Sensory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor (e.g., caramel, fruity, sweet), and intensity of each detected aroma.

  • Data Correlation: The olfactometry data is correlated with the peaks from the FID chromatogram to identify the compound responsible for each aroma.

GCO_Workflow Sample Sample Injection GC Gas Chromatograph (Column Separation) Sample->GC Splitter Effluent Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID Olfactory Olfactometry Port (Sniffing Port) Splitter->Olfactory Chromatogram Chromatogram (Peak Data) FID->Chromatogram Aromagram Aromagram (Odor Descriptors) Olfactory->Aromagram Analysis Data Correlation and Analysis Chromatogram->Analysis Aromagram->Analysis

Caption: Workflow of a Gas Chromatography-Olfactometry (GC-O) system.

Protocol 3: HPLC Analysis of Furaneol in Strawberries

This protocol is adapted from a method for the quantitative analysis of Furaneol and its derivatives in strawberries.[18]

Objective: To quantify the concentration of Furaneol in strawberry fruit tissue.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., ODS, 5 µm, 250 mm x 2 mm)

  • Strawberry fruit samples

  • Distilled water, Methanol (HPLC grade)

  • Sodium acetate, Acetic acid

  • Waring blender, Celite 545, Whatman No. 1 filter paper, 0.45 µm nylon membrane filter

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of strawberry tissue with distilled water at 0-4°C.

    • Add Celite 545, mix, and let it settle for 5 minutes.

    • Filter the mixture through Whatman No. 1 filter paper and wash the residue with distilled water.

    • Filter the combined filtrate through a 0.45 µm nylon membrane.

  • HPLC Conditions:

    • Mobile Phase A: 0.2 M sodium acetate/acetic acid buffer, pH 4.

    • Mobile Phase B: Methanol.

    • Gradient Elution:

      • 0-8 min: 5% B (isocratic)

      • 8-9 min: 5-15% B (linear gradient)

      • 9-20 min: 15% B (isocratic)

      • 20-21 min: 15-80% B (linear gradient for cleaning)

    • Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min).

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Furaneol.

    • Inject the prepared strawberry extract and quantify the Furaneol peak by comparing its area to the calibration curve.

Signaling Pathway in Odor Perception

The perception of Furaneol's aroma is initiated by its interaction with specific olfactory receptors (ORs) in the nasal cavity. It has been demonstrated that Furaneol specifically activates the OR5M3 receptor, a G-protein coupled receptor (GPCR).[19] This binding event triggers a signal transduction cascade within the olfactory sensory neuron, leading to the generation of an action potential that is transmitted to the brain for processing.

Olfactory_Pathway Furaneol Furaneol Molecule OR5M3 Olfactory Receptor (OR5M3) Furaneol->OR5M3 Binds to GPCR G-Protein Activation OR5M3->GPCR AC Adenylate Cyclase Activation GPCR->AC cAMP cAMP Increase AC->cAMP IonChannel Ion Channel Opening cAMP->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization AP Action Potential Generation Depolarization->AP Brain Signal to Brain (Odor Perception) AP->Brain

Caption: Simplified signaling cascade for Furaneol odor perception.

Conclusion

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a compound of immense importance in flavor chemistry. Its unique sensory properties, coupled with a deep understanding of its formation, synthesis, and biological perception, provide a solid foundation for its application in research and product development. The provided notes and protocols offer a starting point for scientists and professionals to explore and utilize the full potential of this remarkable flavor molecule.

References

Application Notes and Protocols for the Chiral Separation of Furaneol Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key flavor compound found in many fruits, most notably strawberries. It possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-Furaneol and (S)-Furaneol. These enantiomers can exhibit different sensory properties and biological activities, making their separation and quantification crucial for flavor chemistry, food science, and pharmaceutical research. Capillary electrophoresis (CE) with chiral selectors offers a powerful, efficient, and low-consumption method for resolving these enantiomers.

A critical consideration in the analysis of Furaneol is its propensity to racemize, particularly under neutral to basic conditions, through keto-enol tautomerism. Studies have demonstrated that the rate of racemization is minimized at a pH between 4 and 5.[1][2] Therefore, maintaining a slightly acidic environment during sample preparation and analysis is paramount to preserving the enantiomeric integrity of the sample.

Principle of Chiral Separation by Capillary Electrophoresis

Chiral separation in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin (B1172386) derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The different interaction strengths and/or conformations of these complexes lead to different apparent electrophoretic mobilities for the (R) and (S) enantiomers, resulting in their separation. For the chiral separation of Furaneol enantiomers, a sulfated β-cyclodextrin derivative, Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin, has been shown to be an effective chiral selector.

Experimental Protocol

This protocol outlines a method for the chiral separation of Furaneol enantiomers using a capillary electrophoresis system with UV detection.

1. Instrumentation and Reagents

  • Instrumentation:

    • Capillary Electrophoresis (CE) system equipped with a UV detector.

    • Fused-silica capillary (e.g., 50 µm internal diameter, 30 cm effective length, 40.2 cm total length).

    • Data acquisition and analysis software.

  • Reagents:

2. Preparation of Solutions

  • Background Electrolyte (BGE):

    • Prepare a 50 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.

    • Adjust the pH of the buffer to 4.0 using acetic acid.

    • Add Heptakis-(2,3-O-diacetyl-6-O-sulfato)-β-cyclodextrin to the buffer to a final concentration of 20 mM.

    • Sonicate the BGE for 15 minutes to ensure complete dissolution of the cyclodextrin.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Solution:

    • Prepare a stock solution of racemic Furaneol in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the BGE to a final concentration suitable for UV detection (e.g., 100 µg/mL).

3. Capillary Conditioning

  • New Capillary:

    • Flush the capillary with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with 0.1 M HCl for 10 minutes.

    • Flush with deionized water for 10 minutes.

    • Finally, equilibrate the capillary by flushing with the BGE for 30 minutes.

  • Daily Conditioning:

    • Flush the capillary with 0.1 M NaOH for 10 minutes.

    • Flush with deionized water for 5 minutes.

    • Equilibrate with the BGE for 15 minutes before the first injection.

    • Between runs, flush the capillary with the BGE for 2 minutes.

4. Capillary Electrophoresis Parameters

  • Separation Voltage: +15 kV to +25 kV (optimization may be required)

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 280 nm.

5. Data Analysis

  • Identify the peaks corresponding to the (R) and (S) enantiomers of Furaneol based on their migration times.

  • Calculate the resolution (Rs), separation factor (α), and theoretical plates (N) to evaluate the quality of the separation.

Quantitative Data

While a specific electropherogram and quantitative data for the chiral separation of Furaneol enantiomers were not available in the reviewed literature, the following table provides a template for researchers to populate with their experimental data. The expected outcome is the baseline separation of the two enantiomers.

Parameter(S)-Furaneol(R)-Furaneol
Migration Time (min) tm1tm2
Peak Area A1A2
Theoretical Plates (N) N1N2
Resolution (Rs) \multicolumn{2}{c}{Calculated value }
Separation Factor (α) \multicolumn{2}{c}{Calculated value }

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the chiral separation of Furaneol enantiomers by capillary electrophoresis.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Background Electrolyte (50 mM Ammonium Acetate, pH 4.0 + 20 mM HDAS-β-CD) Conditioning Capillary Conditioning BGE->Conditioning Sample Furaneol Sample (in BGE) Injection Hydrodynamic Injection (50 mbar, 5s) Sample->Injection Conditioning->Injection Separation Electrophoretic Separation (+20 kV, 25 °C) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification Performance Calculation of Rs, α, N Quantification->Performance

Experimental workflow for chiral CE of Furaneol.
Chiral Recognition Mechanism

The diagram below illustrates the principle of chiral recognition, where the chiral selector (HDAS-β-CD) forms diastereomeric complexes with the Furaneol enantiomers, leading to their separation.

G cluster_system CE System cluster_interaction Transient Complex Formation cluster_separation Differential Migration racemic Racemic Furaneol ((R)- and (S)-enantiomers) complex_R (R)-Furaneol + HDAS-β-CD (Complex 1) racemic->complex_R complex_S (S)-Furaneol + HDAS-β-CD (Complex 2) racemic->complex_S selector Chiral Selector (HDAS-β-CD in BGE) selector->complex_R selector->complex_S mobility Different Apparent Electrophoretic Mobilities (μ_complex1 ≠ μ_complex2) complex_R->mobility complex_S->mobility separated Separated Enantiomers mobility->separated

Chiral recognition of Furaneol enantiomers.

References

Application Notes and Protocols for Monitoring Furaneol Formation During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal flavor compound that imparts a characteristic sweet, caramel-like aroma to a wide array of thermally processed foods.[1] Its presence is significant in products like fruits, coffee, and baked goods.[2][3] The formation of Furaneol is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][4] Understanding and monitoring the formation of Furaneol is critical for controlling and optimizing the flavor profiles of food products. These application notes provide detailed protocols for the monitoring of Furaneol formation during thermal processing, including analytical quantification methods and factors influencing its generation.

Chemical Pathways of Furaneol Formation

The generation of Furaneol during thermal processing is a complex process primarily driven by the Maillard reaction and caramelization.[1] The specific precursors, pH, temperature, and water activity are all critical factors that influence the reaction pathways and the resulting yield of Furaneol.[1]

The Maillard reaction pathway to Furaneol can originate from both hexose (B10828440) and pentose (B10789219) sugars.[1] With hexoses, such as glucose and fructose, the reaction proceeds through the formation of key intermediates. Pentose sugars can also lead to Furaneol, notably through a "C5 + C1" reaction mechanism involving Strecker aldehydes.[5]

Factors Influencing Furaneol Formation

Several factors can significantly impact the formation of Furaneol during thermal processing:

  • Precursors: The type and concentration of reducing sugars and amino acids are fundamental.[1][4] For instance, rhamnose, a deoxyhexose sugar, is a more efficient precursor for Furaneol compared to glucose.[6]

  • Temperature: Higher temperatures generally accelerate the Maillard reaction and, consequently, Furaneol formation.[7] However, excessive heat can lead to the degradation of Furaneol.

  • pH: The pH of the system plays a crucial role. For example, the reaction of D-xylose with amino acids at 90°C for one hour shows a dependency on pH.[1] The rate of caramelization reactions is also influenced by pH, with faster rates observed in acidic conditions.[8]

  • Water Activity: Water activity affects the mobility of reactants and can influence reaction rates.

Quantitative Data Summary

The following tables summarize quantitative data regarding the formation of Furaneol under various conditions and the performance of common analytical methods.

Table 1: Formation of Furanones from D-Xylose (5 mmol) with Amino Acids (5 mmol) [1]

Amino AcidFuraneol (μmol)Norfuraneol (μmol)
Glycine1.5120
Alanine2.0115
Valine1.8100

Reaction Conditions: Phosphate (B84403) buffer (0.2 mol/L, pH 7), 90°C, 1 hour.

Table 2: Effect of Amino Acid Concentration on Furanone Formation from D-Xylose [1]

D-Xylose (mmol)Glycine (mmol)Furaneol (μmol)Norfuraneol (μmol)
510.550
551.5120
5102.5150

Reaction Conditions: Phosphate buffer (0.2 mol/L, pH 6), 90°C, 1 hour.

Table 3: Performance of Analytical Methods for Furaneol Quantification [2][9][10][11]

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Repeatability (RSD)Linear Range
Derivatization-SPME-GC/MS0.5 ng/mL2 ng/mL9.5%2 - 500 ng/mL
SPE-GC-MS--<4%-
HPLC-UV----

Experimental Protocols

Protocol 1: Monitoring Furaneol Formation in a Model System

This protocol describes how to monitor the formation of Furaneol in a controlled laboratory setting.

1. Materials and Reagents:

  • Reducing sugar (e.g., D-glucose, D-xylose)

  • Amino acid (e.g., glycine, L-alanine)

  • Phosphate buffer (0.2 mol/L, various pH values)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Internal standard (e.g., isotopically labeled Furaneol)

  • Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)[9]

  • Anhydrous sodium sulfate

  • GC-MS or HPLC system

2. Procedure:

  • Prepare solutions of the reducing sugar and amino acid in the phosphate buffer at the desired concentrations.

  • Add a known volume of the sugar and amino acid solutions to a reaction vial.

  • Spike the mixture with a known concentration of the internal standard.

  • Seal the vials tightly.

  • Place the vials in the heating block or oil bath set to the desired temperature (e.g., 90°C, 120°C).[1][12]

  • Heat for a specific duration (e.g., 1 hour).[1]

  • At the end of the heating period, immediately cool the vials in an ice bath to stop the reaction.

  • Extraction:

    • Add the extraction solvent to the reaction mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the extract using a validated GC-MS or HPLC method (see Protocol 2 and 3).

Protocol 2: Quantification of Furaneol by GC-MS with Derivatization

Due to Furaneol's high polarity and thermal instability, derivatization is often necessary for accurate GC-MS analysis.[9][10]

1. Materials and Reagents:

  • Sample extract (from Protocol 1 or a food matrix)

  • Derivatizing agent (e.g., Pentafluorobenzyl bromide - PFBBr)[2][10]

  • Basic solution (e.g., NaOH)[2]

  • Headspace vials (20 mL) with magnetic crimp caps

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)[13]

  • Heater-stirrer

2. Derivatization and HS-SPME Procedure:

  • Transfer a known amount of the sample extract or homogenized food sample into a headspace vial.[2]

  • Add a known amount of internal standard.

  • Adjust the pH to basic conditions using the NaOH solution.[2]

  • Add the derivatizing agent (PFBBr).[2]

  • Immediately seal the vial.

  • Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization.[2]

  • Transfer the vial to the heater-stirrer set for extraction (e.g., 40°C).[2]

  • Expose the SPME fiber to the headspace for a defined period (e.g., 60 minutes) with stirring.[2]

  • Retract the fiber.

3. GC-MS Analysis:

  • Immediately insert the SPME fiber into the heated GC inlet for thermal desorption.

  • Example GC Conditions:

    • Injector Temperature: 250°C

    • Column: DB-FFAP fused silica (B1680970) capillary (30 m x 0.32 mm, 0.25 µm film thickness)[5]

    • Oven Program: Start at 60°C (2 min hold), ramp at 10°C/min to 200°C, then ramp at 30°C/min to 240°C (10 min hold).[5]

    • Carrier Gas: Helium[5]

  • Example MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV[13]

    • Mass Range: Scan from m/z 35-300[13]

Protocol 3: Quantification of Furaneol by HPLC

HPLC is a suitable alternative for analyzing thermally labile compounds like Furaneol as it avoids high temperatures.[9][14]

1. Materials and Reagents:

  • Sample extract (from Protocol 1 or a food matrix)

  • HPLC-grade water

  • HPLC-grade methanol

  • Acetate (B1210297) buffer

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Perform an aqueous extraction of the sample.

  • Filter the extract through a 0.45 µm syringe filter.[15]

3. HPLC Analysis:

  • Example HPLC Conditions:

    • Column: Reverse-phase C18 column[15]

    • Mobile Phase: A binary mixture of acetate buffer and methanol.[15]

    • Detection: UV detector at 280 nm.[9][15]

  • Quantify Furaneol by comparing the peak area to a calibration curve prepared from pure standards.

Visualizations

Furaneol_Formation_Pathway Reducing_Sugars Reducing Sugars (Hexoses/Pentoses) Maillard_Reaction Maillard Reaction Reducing_Sugars->Maillard_Reaction Amino_Acids Amino Acids Amino_Acids->Maillard_Reaction Deoxyosones 1-Deoxyosones Maillard_Reaction->Deoxyosones Strecker_Aldehydes Strecker Aldehydes Maillard_Reaction->Strecker_Aldehydes Chain_Elongation Chain Elongation (C5 + C1) Deoxyosones->Chain_Elongation Cyclization_Dehydration Cyclization & Dehydration Deoxyosones->Cyclization_Dehydration Strecker_Aldehydes->Chain_Elongation Chain_Elongation->Cyclization_Dehydration Furaneol Furaneol Cyclization_Dehydration->Furaneol

Caption: Furaneol formation via the Maillard reaction.

Experimental_Workflow Sample_Preparation Sample Preparation (Homogenization/Model System) Thermal_Processing Thermal Processing (Controlled Heating) Sample_Preparation->Thermal_Processing Extraction Extraction (LLE or SPME) Thermal_Processing->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Analysis Analysis (GC-MS or HPLC) Extraction->Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: Experimental workflow for Furaneol monitoring.

References

Application Notes and Protocols for Aroma Extract Dilution Analysis (AEDA) of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Aroma Extract Dilution Analysis (AEDA) in the characterization of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key aroma compound found in many fruits and processed foods.

Introduction to AEDA and HDMF

Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample. It involves the stepwise dilution of a volatile extract, with each dilution being analyzed by a human assessor using a sniffing port at the exit of a gas chromatograph. The highest dilution at which an odorant is still detectable is its Flavor Dilution (FD) factor, which is proportional to its odor activity value (OAV).

4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a critical aroma compound prized for its sweet, caramel-like, and fruity notes. It is a key contributor to the characteristic aroma of fruits such as strawberries and pineapples and is also formed during the Maillard reaction in processed foods.[1] Understanding the contribution of HDMF to the overall aroma profile is crucial for food quality control, flavor development, and sensory science.

Data Presentation: Quantitative Analysis of HDMF and Other Key Odorants

The following tables summarize quantitative data from AEDA studies, highlighting the significance of HDMF in the aroma profiles of various food matrices.

Table 1: Flavor Dilution (FD) Factors of Key Odor-Active Compounds in Fresh Pineapple

CompoundOdor QualityFlavor Dilution (FD) Factor
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Caramel, Sweet 1024
Ethyl acetateFruity, Ethereal256
Ethyl butanoateFruity128
Methyl 2-methylbutanoateFruity, Apple-like64
Ethyl hexanoateFruity64
(E)-β-DamascenoneCooked apple, Floral32
δ-OctalactoneCoconut-like16
VanillinVanilla-like8

Source: Adapted from a study on fresh pineapple aroma.

Table 2: Concentration and Odor Activity Values (OAVs) of HDMF in Different Food Matrices

Food MatrixConcentration (µg/kg)Odor Threshold (µg/kg in water)Odor Activity Value (OAV)
Strawberry5,000 - 40,0000.04125,000 - 1,000,000
Pineapple1,100 - 6,8000.0427,500 - 170,000
Roasted Coffee15,000 - 50,0000.04375,000 - 1,250,000
Tomato10 - 1500.04250 - 3,750

Note: OAV is calculated as Concentration / Odor Threshold. The odor threshold for HDMF can vary depending on the matrix.

Experimental Protocols

This section provides detailed methodologies for performing AEDA on a food sample to determine the FD factor of HDMF.

Protocol 1: Sample Preparation and Aroma Extraction

Objective: To extract the volatile and semi-volatile aroma compounds from a food matrix.

Materials:

  • Food sample (e.g., fresh strawberries, pineapple)

  • Dichloromethane (B109758) (CH₂Cl₂), high-purity, distilled

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Liquid nitrogen

  • Blender or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solvent Assisted Flavor Evaporation (SAFE) apparatus (optional, for high-fidelity extracts)

Procedure:

  • Sample Homogenization: Freeze the food sample (e.g., 500 g) in liquid nitrogen and grind to a fine powder using a blender.

  • Solvent Extraction: Mix the powdered sample with dichloromethane (1 L) and stir for 2 hours at room temperature.

  • Filtration and Drying: Filter the mixture to separate the solvent from the solid residue. Dry the extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Carefully concentrate the extract to a final volume of approximately 10 mL using a rotary evaporator at 40°C. For more sensitive and thermally labile compounds, a Solvent Assisted Flavor Evaporation (SAFE) apparatus is recommended.

  • Final Concentration: Further concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

Protocol 2: Aroma Extract Dilution Analysis (AEDA)

Objective: To determine the Flavor Dilution (FD) factor of the aroma-active compounds in the extract.

Materials:

  • Aroma extract from Protocol 1

  • Dichloromethane (odor-free)

  • Gas Chromatograph-Olfactometer (GC-O) system

  • Appropriate GC column (e.g., DB-WAX, FFAP)

  • Trained sensory panelists (at least three)

Procedure:

  • Serial Dilution: Prepare a series of dilutions of the concentrated aroma extract with dichloromethane. A common dilution factor is 1:1 (v/v), resulting in dilutions of 1:2, 1:4, 1:8, 1:16, and so on, until the aroma is no longer detectable.[2]

  • GC-O Analysis: Inject an aliquot (e.g., 1 µL) of the undiluted extract and each subsequent dilution into the GC-O system.

  • Olfactometry: A trained panelist sniffs the effluent from the GC column at the olfactometry port and records the retention time, odor descriptor, and perceived intensity of each aroma detected.

  • Determination of FD Factor: The FD factor for each aroma compound is the highest dilution at which it was still detected by the panelist. The results from all panelists are then averaged (geometrically) to obtain the final FD factor.

Table 3: Typical Gas Chromatography-Olfactometry (GC-O) Parameters

ParameterSetting
Gas Chromatograph Agilent 7890A or similar
Column DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or FFAP
Injector Temperature 250°C
Oven Temperature Program 40°C (hold 2 min), ramp at 5°C/min to 230°C (hold 10 min)
Carrier Gas Helium, constant flow at 1.5 mL/min
Split Ratio 10:1
Detector Flame Ionization Detector (FID) and Olfactory Detection Port (ODP)
FID Temperature 250°C
ODP Transfer Line Temp 230°C
Humidified Air Flow (ODP) 30 mL/min

Visualizations

The following diagrams illustrate the experimental workflow of AEDA and a key formation pathway for HDMF.

AEDA_Workflow cluster_prep Sample Preparation cluster_aeda Aroma Extract Dilution Analysis cluster_data Data Analysis Sample Food Sample (e.g., Strawberry) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Dichloromethane) Homogenization->Extraction Concentration Concentration (e.g., Rotary Evaporator) Extraction->Concentration AromaExtract Concentrated Aroma Extract Concentration->AromaExtract SerialDilution Serial Dilution (1:2, 1:4, 1:8...) AromaExtract->SerialDilution GCO GC-Olfactometry Analysis SerialDilution->GCO SensoryData Sensory Data Collection (Retention Time, Odor Descriptor) GCO->SensoryData CompoundID Compound Identification (GC-MS) GCO->CompoundID FD_Factor Flavor Dilution (FD) Factor Determination SensoryData->FD_Factor

Caption: Experimental workflow for Aroma Extract Dilution Analysis (AEDA).

Maillard_Reaction_HDMF cluster_reactants Initial Reactants cluster_reaction Maillard Reaction Cascade cluster_product Final Product ReducingSugar Reducing Sugar (e.g., Fructose) Condensation Condensation ReducingSugar->Condensation AminoAcid Amino Acid (e.g., Proline) AminoAcid->Condensation Amadori Amadori Rearrangement Condensation->Amadori Enolization 1,2-Enolization Amadori->Enolization Dehydration Dehydration & Cyclization Enolization->Dehydration HDMF HDMF (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) Dehydration->HDMF

Caption: Simplified Maillard reaction pathway for the formation of HDMF.

References

Application of Furanones in Developing Novel Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furanones, particularly halogenated derivatives, are emerging as a promising class of novel food preservatives.[1][2][3] Originally isolated from the marine red alga Delisea pulchra, these compounds have demonstrated significant efficacy in inhibiting the growth and biofilm formation of various foodborne pathogens.[2][3][4] Unlike traditional food preservatives that often rely on bactericidal or bacteriostatic mechanisms, many furanones act by interfering with bacterial cell-to-cell communication, a process known as quorum sensing (QS).[4][5][6] This unique mode of action makes them an attractive alternative, potentially reducing the selective pressure for the development of resistant bacterial strains.[1] This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of furanones as food preservatives.

Mechanism of Action: Quorum Sensing Inhibition

Data Presentation: Efficacy of Furanones Against Foodborne Pathogens

The following tables summarize the quantitative data on the efficacy of various furanones against common foodborne pathogens.

Table 1: Inhibitory Concentrations of Brominated Furanones against Salmonella enterica serovar Typhimurium Biofilm Formation

Furanone CompoundStructureIC50 (μM) for Biofilm InhibitionGrowth-Inhibiting Concentration (GRC) (μM)Reference
Fur-1(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone1030[3]
Fur-2(Z)-4-bromo-5-(bromomethylene)-3-methyl-2(5H)-furanone1540[3]
Fur-3(Z)-4-bromo-5-(bromomethylene)-3-chloro-2(5H)-furanone1235[3]
Fur-5(Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone50>100[3]
Fur-6(Z)-4-bromo-5-(bromomethylene)-3-propyl-2(5H)-furanone100>100[3]
Fur-8(Z)-4-bromo-5-(bromomethylene)-3-pentyl-2(5H)-furanone60>100[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Furanone Compound 2 against Gram-Positive Bacteria

Bacterial StrainMIC (μM)Reference
Staphylococcus aureus Newman15[11]
Staphylococcus aureus SA11315[11]
Staphylococcus epidermidis 145730-65[11]
Staphylococcus epidermidis 04730-65[11]
Bacillus subtilis100[11]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of furanones are provided below.

Protocol 1: Microtiter Plate Biofilm Assay

This protocol is used to quantify the effect of furanones on biofilm formation.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture of interest (e.g., Salmonella enterica, Listeria monocytogenes)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • Furanone stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (30%) for destaining

  • Plate reader

Procedure:

  • Prepare serial dilutions of the furanone compound in the growth medium in the wells of the microtiter plate. Include a solvent control (medium with the same concentration of the solvent used to dissolve the furanone) and a negative control (medium only).

  • Inoculate the wells with the bacterial culture to a final optical density (OD) of approximately 0.05 at 600 nm.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation.

  • After incubation, discard the planktonic culture and gently wash the wells twice with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding the Crystal Violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Destain the wells by adding ethanol (95%) or acetic acid (30%) and incubating for 10-15 minutes.

  • Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 2: Swarming Motility Assay

This protocol assesses the effect of furanones on the swarming motility of bacteria.[10]

Materials:

  • Swarm agar (B569324) plates (e.g., Luria-Bertani (LB) agar with a lower agar concentration, typically 0.5-0.8%)

  • Furanone compound

  • Overnight bacterial culture

Procedure:

  • Prepare swarm agar plates containing different concentrations of the furanone compound. Include a control plate without any furanone.

  • Allow the plates to dry at room temperature.

  • Inoculate a small volume (1-2 µL) of an overnight bacterial culture onto the center of the agar surface.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a suitable duration (e.g., 10-24 hours).

  • Measure the diameter of the bacterial swarming zone. A reduction in the diameter in the presence of the furanone indicates inhibition of swarming motility.[10]

Mandatory Visualizations

Diagram 1: Furanone-Mediated Quorum Sensing Inhibition

G cluster_0 Bacterial Cell cluster_1 Mechanism of Inhibition AHL_Synthase AHL Synthase AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Produces Receptor AHL Receptor (e.g., LuxR-type) AHL->Receptor Binds to AHL->Receptor Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor->Gene_Expression Activates Receptor->Gene_Expression Furanone Furanone Furanone->Receptor Competitively Binds Furanone_Inhibition Furanone competes with AHL for receptor binding

Caption: Furanone interference with bacterial quorum sensing.

Diagram 2: Experimental Workflow for Furanone Efficacy Testing

G start Start: Select Furanone and Target Pathogen mic Determine Minimum Inhibitory Concentration (MIC) start->mic biofilm Biofilm Inhibition Assay (e.g., Microtiter Plate) start->biofilm motility Motility Assays (Swimming/Swarming) start->motility qs_optional Optional: Investigate QS Inhibition start->qs_optional mic->biofilm Inform concentration range data Data Analysis and Comparison biofilm->data motility->data qs Quorum Sensing Reporter Assay qs->data end Conclusion on Preservative Potential data->end qs_optional->qs

Caption: Workflow for evaluating furanone preservative potential.

Toxicology and Safety Considerations

While furanones show great promise, their application in food requires careful consideration of their toxicological profile. Some furanones are naturally present in foods and contribute to their flavor and aroma.[12][13] However, the safety of synthetic, particularly halogenated, furanones for human consumption needs to be thoroughly evaluated. Studies have indicated that some furan (B31954) derivatives can be mutagenic and have adverse effects at high doses in animal studies.[14][15][16][17] Therefore, comprehensive toxicological studies are a prerequisite for the regulatory approval and commercial use of any new furanone-based food preservative.

Conclusion

Furanones represent a novel and promising avenue for the development of new food preservatives. Their ability to inhibit biofilm formation and interfere with bacterial quorum sensing at concentrations that may not inhibit growth offers a significant advantage over traditional antimicrobial agents.[2][3] The protocols and data presented here provide a framework for researchers to explore the potential of these compounds further. Future research should focus on optimizing the structure of furanones to enhance their efficacy and minimize any potential toxicity, paving the way for their safe and effective use in the food industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furaneol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Furaneol?

A1: Furaneol can be synthesized through several routes, broadly categorized as chemical synthesis, enzymatic synthesis, and biotechnological production.[1] Chemical synthesis often utilizes precursors like L-rhamnose or fructose (B13574) and its derivatives.[1] Enzymatic and biotechnological methods are also employed, particularly for the production of "natural" Furaneol, and often involve microorganisms like the yeast Zygosaccharomyces rouxii or specific enzymes such as enone oxidoreductase.[1]

Q2: Which precursor typically yields the highest amount of Furaneol in chemical synthesis?

A2: L-rhamnose is a well-established and efficient precursor for Furaneol synthesis, often resulting in high yields, sometimes between 70-80%, under optimized conditions.[1] However, the cost of L-rhamnose can be a drawback for large-scale production.[2]

Q3: What is the role of the Maillard reaction in Furaneol synthesis?

A3: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with heat, is a key process in the formation of Furaneol, especially from L-rhamnose.[1][3] It contributes to the characteristic sweet, caramel-like aroma of Furaneol.[1]

Q4: Can Furaneol be produced through fermentation?

A4: Yes, certain microorganisms, particularly yeasts like Zygosaccharomyces rouxii, are capable of producing Furaneol through fermentation.[1][4] This biotechnological approach is advantageous for producing "natural" Furaneol, which is highly valued in the food and fragrance industries.[1]

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis from L-Rhamnose

Q: My Furaneol synthesis from L-rhamnose is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to sub-optimal reaction conditions. Here are key parameters to investigate:

  • pH: The pH of the reaction medium significantly influences the yield. It is crucial to maintain the optimal pH for the specific catalyst and solvent system being used. For instance, a phosphate (B84403) buffer with a pH between 6 and 7 has been shown to be effective.[1]

  • Temperature: The reaction temperature is a critical factor. While heating is necessary, excessive temperatures can lead to the degradation of the product or the formation of unwanted side products. Monitoring and optimizing the temperature is essential.

  • Catalyst: The choice and concentration of the catalyst are paramount. Organic secondary amines like dibutylamine (B89481) or piperidine (B6355638) have been reported to give good yields.[1] Experimenting with different catalysts and their concentrations can lead to significant improvements.[5]

  • Reaction Time: Prolonged reaction times might not necessarily increase the yield and could lead to the decomposition of Furaneol. Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal reaction duration.[6]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and improve the overall yield.[1]

Issue 2: Significant Byproduct Formation

Q: I am observing the formation of significant byproducts in my reaction, which is lowering the purity and yield of Furaneol. How can I minimize them?

A: The formation of byproducts is a common challenge. A systematic approach to optimization can help improve selectivity towards the desired product:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic product (Furaneol) over thermodynamically more stable, but undesired, side products.[5][6]

  • Catalyst Selection: A milder catalyst might be more selective and produce fewer side products compared to a highly reactive one.[6] Screening a range of catalysts with varying properties is advisable.

  • Stoichiometry of Reactants: Carefully controlling the molar ratios of the reactants is crucial. A slight excess of one reactant may drive the reaction towards the desired product and minimize side reactions.[6]

  • Purification Techniques: Difficulties in separating Furaneol from byproducts can lead to apparent low yields due to product loss during purification.[6] Optimizing purification methods, such as column chromatography with different stationary phases (e.g., neutral or deactivated silica) or distillation under reduced pressure, can improve recovery.[1][6]

Issue 3: Low Yield in Biotechnological Production using Zygosaccharomyces rouxii

Q: The yield of Furaneol from my fermentation with Zygosaccharomyces rouxii is lower than expected. What factors should I optimize?

A: Several factors in the fermentation process can impact the final yield of Furaneol:

  • Precursor Concentration: The concentration of the precursor, D-fructose-1,6-diphosphate, is a key factor.[1][3] The HDMF levels have been shown to correlate with the D-fructose-1,6-diphosphate concentration.[3][7]

  • pH of the Medium: The pH of the culture medium has a significant effect on both cell growth and Furaneol production. While higher pH values can have a positive effect on HDMF formation, they may retard cell growth, leading to an optimal pH of around 5.1.[3]

  • Salt Concentration: Salt stress has been shown to stimulate Furaneol production.[3] Optimizing the salt concentration in the culture medium can enhance the yield.[1]

  • Carbon Source: The choice and concentration of the carbon source for the yeast are important for cell growth and metabolic activity.[1]

  • Aeration and Agitation: Proper aeration and agitation are necessary to ensure homogenous mixing and adequate oxygen supply for the yeast, which can influence its metabolic pathways and, consequently, Furaneol production.

Data Presentation

Table 1: Comparison of Furaneol Synthesis Routes and Yields

Synthesis RoutePrecursorCatalyst/MicroorganismKey Reaction ConditionsReported YieldReference(s)
Chemical SynthesisL-RhamnoseDibutylamine or PiperidineHeating in acetic acid or ethanol70-80%[1]
Chemical SynthesisL-RhamnosePeptides in a biphasic systemOptimized conditionsUp to 35%[1]
BiotechnologicalD-Fructose-1,6-diphosphateZygosaccharomyces rouxiipH ~4.6, High salt concentration, 30°C~80 ppm (after 11 days)[1][4]
BiotechnologicalL-RhamnosePichia capsulataCasein peptone mediumUp to 2 mg/L (after 4 days)[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of Furaneol from L-Rhamnose

This protocol is a general guideline for the synthesis of Furaneol from L-rhamnose using a peptide catalyst in a biphasic system.[1]

Materials:

  • L-Rhamnose monohydrate

  • Phosphate buffer (NaH₂PO₄/Na₂HPO₄, pH 6-7)

  • Butyl acetate

  • Dipeptide (e.g., alanyl-glutamine)

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine 100 g of rhamnose monohydrate, 600 g of a phosphate buffer (pH 6-7), 500 g of butyl acetate, and 95.8 g of the dipeptide catalyst.

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to reflux (approximately 100°C) with constant stirring.

  • Monitor the progress of the reaction by analyzing the organic phase for Furaneol content until it remains constant. The typical reaction time is 3-6 hours.

  • After completion, separate the organic phase and purify the Furaneol using appropriate chromatographic techniques.

Protocol 2: Biotechnological Production of Furaneol using Zygosaccharomyces rouxii

This protocol outlines the general procedure for Furaneol production via fermentation.[1]

Materials:

  • Yeast Extract-Peptone-Dextrose (YPD) medium

  • D-fructose-1,6-diphosphate

  • Sodium Chloride (NaCl)

  • Zygosaccharomyces rouxii culture

Procedure:

  • Prepare a YPD medium supplemented with D-fructose-1,6-diphosphate (e.g., 50 g/L) and a high salt concentration (e.g., 170 g/L NaCl). Adjust the pH of the medium to approximately 4.6.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a culture of Zygosaccharomyces rouxii.

  • Incubate the culture at 30°C with shaking (e.g., 150 rpm) for several days (e.g., up to 11 days).

  • Monitor the production of Furaneol in the culture medium using analytical techniques such as HPLC.

  • Upon completion of the fermentation, extract and purify the Furaneol from the culture broth.

Visualizations

Troubleshooting_Low_Yield Start Low Furaneol Yield Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Time Optimize Reaction Time Start->Check_Time Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Optimize_pH Adjust pH Check_Conditions->Optimize_pH Optimize_Temp Modify Temperature Check_Conditions->Optimize_Temp Screen_Catalysts Screen Different Catalysts / Concentrations Check_Catalyst->Screen_Catalysts Monitor_Reaction Monitor Progress (TLC/GC-MS) Check_Time->Monitor_Reaction Use_Inert_Gas Use N2 or Ar Check_Atmosphere->Use_Inert_Gas Improved_Yield Improved Yield Optimize_pH->Improved_Yield Optimize_Temp->Improved_Yield Screen_Catalysts->Improved_Yield Monitor_Reaction->Improved_Yield Use_Inert_Gas->Improved_Yield

Caption: Troubleshooting workflow for low yield in Furaneol synthesis.

Furaneol_Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_biotechnological Biotechnological Production L_Rhamnose L-Rhamnose Furaneol Furaneol L_Rhamnose->Furaneol Maillard Reaction Fructose Fructose & Derivatives Fructose->Furaneol Enolization, Dehydration, Reduction Yeast Zygosaccharomyces rouxii Yeast->Furaneol Fermentation Enzyme Enone Oxidoreductase Enzyme->Furaneol Enzymatic Reduction

Caption: Overview of major synthesis pathways for Furaneol.

References

Technical Support Center: Overcoming Matrix Effects in HDMF Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome matrix effects in their analytical experiments, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in HDMF quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, HDMF).[1][2] These components can include salts, lipids, proteins, and sugars, especially in complex samples like biological fluids or food extracts. Matrix effects occur when these components interfere with the ionization of HDMF in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3][4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of HDMF.[3][5]

Q2: How can I determine if my HDMF assay is significantly affected by matrix effects?

A2: You can quantitatively assess matrix effects using the post-extraction spike method.[1][3][6][7] This involves comparing the signal response of HDMF in a standard solution prepared in a pure solvent against the response of HDMF spiked into a blank sample matrix after the extraction process. A significant difference between the two indicates the presence of matrix effects.[3][7]

The Matrix Effect (ME) percentage can be calculated to quantify this. A value less than 100% (or a negative percentage) indicates signal suppression, while a value greater than 100% (or a positive percentage) indicates signal enhancement.[5][8][9] Generally, ME values that exceed ±20% are considered significant and require mitigation strategies.[5]

Experimental Protocol: Quantifying Matrix Effects
  • Prepare a Standard Solution (Set A): Prepare a solution of HDMF in a pure solvent (e.g., acetonitrile (B52724) or mobile phase) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Blank Matrix Extract (Set B): Process a sample that does not contain HDMF (a blank matrix) through your entire sample preparation workflow (e.g., protein precipitation, SPE, or LLE).

  • Create Post-Extraction Spiked Sample (Set C): Add a known amount of HDMF stock solution to the blank matrix extract from Set B to achieve the same final concentration as the standard solution in Set A.

  • Analyze and Calculate: Analyze all three sets of samples via LC-MS/MS. Calculate the matrix effect using the following formula:

    Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100 [5][9]

Result InterpretationMeaning
ME < 80% Significant Ion Suppression
80% ≤ ME ≤ 120% Acceptable/No Significant Matrix Effect
ME > 120% Significant Ion Enhancement

Troubleshooting Guides

Issue: Significant Signal Suppression or Enhancement is Observed

Signal suppression is the most common form of matrix effect in LC-MS/MS analysis.[5] This troubleshooting guide will help you identify the cause and find a solution.

Step 1: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical instrument.[2]

TechniqueSelectivityEffectiveness in Removing InterferencesCommon Application for HDMF
Protein Precipitation (PPT) LowPrimarily removes proteins, but leaves smaller molecules like phospholipids (B1166683) and salts.Fast screening in plasma/serum. Often results in significant matrix effects.[10]
Liquid-Liquid Extraction (LLE) ModeratePartitions HDMF into an organic solvent, leaving many polar interferences (e.g., salts) in the aqueous phase.[6]Cleaner than PPT. Good for removing highly polar or non-polar interferences.[10]
Solid-Phase Extraction (SPE) HighProvides the most thorough cleanup by selectively retaining and eluting HDMF from a solid sorbent.Considered the most effective technique for minimizing matrix effects in complex biological fluids.[6][10]

This is a general protocol using a mixed-mode cation exchange cartridge, suitable for a basic compound like HDMF. Optimization will be required.

  • Conditioning: Wash the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the HDMF with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Step 2: Optimize Chromatographic Conditions

If improved sample preparation is insufficient, optimizing the HPLC/UPLC separation can help resolve HDMF from co-eluting matrix components.[6]

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) phase, which can alter the elution profile of interfering compounds relative to HDMF.[6]

  • Adjust Mobile Phase: Modifying the mobile phase pH or gradient can shift the retention time of HDMF away from interfering peaks.[10]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and narrower peaks, which can significantly improve separation from matrix components.[10]

Step 3: Implement a Correction Strategy

When matrix effects cannot be eliminated, their impact must be corrected for during data processing.

This is the gold standard for correcting matrix effects.[3][11][12] A SIL-IS (e.g., HDMF-d3) is chemically identical to HDMF but has a different mass. It is added to every sample before preparation. Since it co-elutes and experiences the same ionization suppression or enhancement as HDMF, the ratio of the analyte to the IS remains constant, allowing for accurate quantification.[4][11][12]

Caution: It is crucial to verify that the SIL-IS and the analyte co-elute perfectly. A slight retention time shift due to the deuterium (B1214612) isotope effect can lead to differential matrix effects and incorrect results.[11][13]

This method involves preparing calibration standards in a blank matrix that is identical to the study samples.[14][15] This ensures that the standards and samples experience the same matrix effects, correcting for signal alterations.[16]

Limitation: This approach requires a large supply of a representative blank matrix and assumes that the matrix effect is consistent across all unknown samples.[3][17]

The standard addition method is useful when a blank matrix is unavailable or when matrix effects vary significantly between individual samples.[18][19][20] It involves adding known amounts of HDMF standard directly to aliquots of the unknown sample.[18][19][21]

  • Prepare Aliquots: Divide the unknown sample into at least four equal-volume aliquots (e.g., 100 µL each).

  • Spike Samples: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of HDMF standard solution.

  • Dilute to Final Volume: Dilute all aliquots to the same final volume with a suitable solvent.

  • Analyze: Analyze all prepared solutions.

  • Plot and Extrapolate: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis). The absolute value of the x-intercept of the extrapolated linear regression line is the concentration of HDMF in the original, unspiked sample.[21]

StrategyAccuracyCost/AvailabilityThroughputWhen to Use
SIL-Internal Standard Very HighHigh cost, SIL-IS may not be commercially available.[3]HighGold standard, especially for regulated bioanalysis.[11]
Matrix-Matched Calibration HighRequires large amounts of representative blank matrix.HighWhen matrix effects are consistent across a large batch of similar samples.[14][15]
Standard Addition HighNo blank matrix needed.[3][18]Low (requires multiple analyses per sample).[22]For complex or variable matrices where a representative blank is unavailable.[19][20]

Visualizations

Diagrams of Workflows and Logic

Figure 1. Workflow for Identifying and Mitigating Matrix Effects cluster_0 Phase 1: Identification cluster_1 Phase 2: Decision & Action cluster_2 Phase 3: Mitigation A Prepare 3 Sets: 1. HDMF in Solvent 2. Blank Matrix Extract 3. Post-Extraction Spiked Matrix B Analyze via LC-MS/MS A->B C Calculate Matrix Effect (ME): (Area Spiked Matrix / Area Solvent) * 100 B->C D Is ME between 80-120%? C->D E No significant matrix effect. Proceed with current method. D->E Yes F Significant matrix effect detected. Proceed to mitigation. D->F No G Optimize Sample Prep (e.g., switch to SPE) F->G H Optimize Chromatography (e.g., change column/gradient) G->H I Implement Correction Strategy (e.g., use SIL-IS or Standard Addition) H->I J Re-evaluate Matrix Effect I->J

Figure 1. Workflow for Identifying and Mitigating Matrix Effects

Figure 2. Decision Tree for Choosing a Correction Strategy A Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for HDMF available and affordable? B Use SIL-IS. This is the preferred method. A->B Yes C Is a representative 'blank' matrix readily available in large quantities? A->C No D Use Matrix-Matched Calibration. C->D Yes E Are matrix effects expected to be highly variable between individual samples? C->E No F Use the Standard Addition Method. E->F Yes G Matrix-Matched Calibration (using a surrogate or similar matrix) may be an option, but requires careful validation. E->G No

Figure 2. Decision Tree for Choosing a Correction Strategy

Figure 3. Principle of SIL-IS Correction for Ion Suppression A HDMF Signal (Area = 10,000) D HDMF Signal (Area = 5,000) A->D Suppression B SIL-IS Signal (Area = 10,000) E SIL-IS Signal (Area = 5,000) B->E Suppression C Ratio (HDMF/IS) = 1.0 Result The ratio remains constant, allowing for accurate quantification despite signal loss. F Ratio (HDMF/IS) = 1.0

Figure 3. Principle of SIL-IS Correction for Ion Suppression

References

Technical Support Center: Degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the storage and stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), also known as Furaneol®.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of DMHF.

Issue Potential Cause Recommended Action
Loss of characteristic sweet, caramel-like aroma of DMHF solution. Degradation of DMHF due to inappropriate storage conditions (e.g., pH, temperature, light exposure).Verify the pH of the solution; DMHF is unstable at all pH values, with degradation being more rapid at lower pH.[1][2] Store solutions at low temperatures, protected from light, and under an inert atmosphere.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS). Formation of degradation products.Refer to the "Degradation Pathways" section to identify potential degradation products based on storage conditions. Use the provided experimental protocols to confirm their identity.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure precise control of temperature, pH, light exposure, and oxygen levels. Use validated analytical methods with appropriate standards. Refer to the "Experimental Protocols" section for a standardized stability study design.
Precipitation or color change in DMHF solutions. Polymerization or complex degradation reactions.This may occur under harsh conditions (e.g., high temperatures, extreme pH). It is recommended to prepare fresh solutions and store them under optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of DMHF during storage?

A1: The primary factors influencing DMHF stability are pH, temperature, light, and the presence of oxygen. DMHF is known to be unstable in aqueous solutions across a range of pH values (pH 2.0-8.0).[3] Thermal degradation occurs at elevated temperatures, and the compound is also susceptible to photosensitized oxidation in the presence of light and oxygen.[1][4][5]

Q2: What are the main degradation pathways of DMHF?

A2: The two major degradation pathways are thermal degradation and photosensitized oxidation.

  • Thermal Degradation: At elevated temperatures, DMHF can undergo ring opening and hydrolysis. This is followed by a retro-aldol reaction to produce primary degradation products, which can then react further to form secondary products.[1] Degradation is more pronounced at lower pH values.[1][2]

  • Photosensitized Oxidation: In the presence of light, oxygen, and a photosensitizer (like chlorophyll), DMHF can degrade into a variety of smaller molecules, including organic acids and esters.[4][5]

Q3: What are the known degradation products of DMHF?

A3: Depending on the degradation pathway, various products can be formed. These are summarized in the table below.

Data Presentation

Table 1: Identified Degradation Products of 2,5-dimethyl-4-hydroxy-3(2H)-furanone under Various Conditions

Degradation ConditionDegradation ProductsReference
Thermal Degradation (160°C) Acetaldehyde, Acetone, Methyl ethyl ketone, 2,3-Butanedione, Ethyl acetate (B1210297), Hydroxyacetone, 2,3-Pentanedione, Acetoin, 1-Hydroxy-2-butanone, 3-Hydroxy-2-butanone, 2,4-Pentanedione, 3-Hydroxy-2-pentanone, 2-Hydroxy-3-pentanone, Acetoxyacetone, 3-Acetoxy-2-butanone, 2,5-dimethyl-3(2H)-furanone, 2,4,5-trimethyl-3(2H)-furanone, 2-ethyl-5-methyl-3(2H)-furanone, 2,4-dimethyl-5-ethyl-3(2H)-furanone[1]
Photosensitized Oxidation Ethyl pyruvate, Ethyl lactate, Acetic acid, Ethyl 2-acetoxypropionate, Acetoxyacetone, 1,2-Ethanediol, Acetoxy-2,3-butanedione, 2-Oxopropyl 2-acetoxypropionate, Lactic acid, 2-Acetoxypropionic acid[4][5]

Table 2: Stability of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in Aqueous Buffer Solutions at 23°C over 32 Days

pHStability
2.0Unstable
3.5Unstable
5.0Unstable
6.5Unstable
8.0Unstable

Source: Adapted from[3]. The original study notes that while decomposition was observed at all pH values, the rate of degradation can vary.

Experimental Protocols

Protocol 1: General Stability Study of DMHF in Aqueous Solution
  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8).

  • Sample Preparation: Prepare a stock solution of DMHF in a suitable solvent (e.g., ethanol). Spike the buffer solutions with the DMHF stock solution to a final concentration appropriate for the analytical method.

  • Incubation Conditions:

    • Temperature: Aliquot the samples into sealed, airtight vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Exposure: To assess photosensitivity, wrap a set of vials in aluminum foil to serve as dark controls and expose another set to a controlled light source.

    • Oxygen Exposure: For studies on oxidative stability, purge a set of samples with an inert gas (e.g., nitrogen or argon) before sealing.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).

  • Sample Analysis: Analyze the samples immediately using a validated analytical method such as HPLC-UV or GC-MS to quantify the remaining DMHF and any formed degradation products.

Protocol 2: Analysis of DMHF and its Degradation Products by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.05M sodium acetate (pH 4.0) and methanol (B129727) is often effective. For example, a starting condition of 70:30 (acetate buffer:methanol) can be used.[6]

  • Detection: UV detection at 290 nm.[6]

  • Sample Preparation: Samples may require cleanup using solid-phase extraction (SPE) with C18 cartridges to remove interfering matrix components.[6]

Protocol 3: Analysis of Volatile Degradation Products by GC-MS
  • Instrumentation: A Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).

  • Sample Preparation: For aqueous samples, solid-phase microextraction (SPME) or liquid-liquid extraction may be employed to extract volatile and semi-volatile compounds. For direct analysis from a solution, a microvial insert thermal desorption technique can be utilized.[7][8]

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) is typically suitable.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-450.[9]

Visualization of Degradation Pathways

Thermal_Degradation_Pathway DMHF 2,5-dimethyl-4-hydroxy-3(2H)-furanone Intermediate Ring-Opened Intermediate (Hydrolysis) DMHF->Intermediate Heat, H₂O Primary_Degradation Primary Degradation Products (Retro-Aldol) Intermediate->Primary_Degradation Secondary_Degradation Secondary Degradation Products (Acyclic Carbonyls, Furanones) Primary_Degradation->Secondary_Degradation Intermolecular Reactions

Caption: Proposed thermal degradation pathway of DMHF.

Photosensitized_Oxidation_Pathway cluster_0 Initiation cluster_1 Singlet Oxygen Formation cluster_2 DMHF Degradation Photosensitizer Photosensitizer (e.g., Chlorophyll) Excited_Photosensitizer Excited Photosensitizer Photosensitizer->Excited_Photosensitizer Light (hν) Singlet_Oxygen ¹O₂ (Singlet Oxygen) Excited_Photosensitizer->Singlet_Oxygen Energy Transfer Oxygen ³O₂ (Triplet Oxygen) Singlet_Oxygen->Oxygen Decay DMHF 2,5-dimethyl-4-hydroxy-3(2H)-furanone Hydroperoxide Hydroperoxide Intermediate DMHF->Hydroperoxide + ¹O₂ Degradation_Products Degradation Products (Acids, Esters, etc.) Hydroperoxide->Degradation_Products

Caption: Photosensitized oxidation pathway of DMHF.

References

Technical Support Center: Purification of Synthetic 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known commercially as Furaneol®. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important flavor and fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthetic HDMF?

A1: The primary challenges in purifying HDMF stem from its physicochemical properties. It is a polar and thermally labile compound, which can lead to difficulties in extraction from reaction mixtures and potential degradation during analysis, especially at the high temperatures used in gas chromatography (GC).[1] Its instability can result in low recovery and inconsistent results if not handled properly.[2]

Q2: What are the common impurities found in synthetic HDMF?

A2: Common impurities in synthetic HDMF can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving the Maillard reaction, a complex mixture of compounds can be formed.[3][4] When synthesized from rhamnose, residual sugars and amino acids may be present.[5][6] Byproducts can also include isomers and related furanone structures.

Q3: Which purification techniques are most suitable for HDMF?

A3: The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common methods include:

  • Fractional Distillation: Suitable for separating HDMF from impurities with significantly different boiling points.

  • Crystallization: An effective method for obtaining high-purity HDMF, particularly for removing amorphous and colored impurities.

  • Column Chromatography: Useful for separating HDMF from structurally similar impurities.

  • Solid-Phase Extraction (SPE): A valuable technique for sample cleanup and concentration, especially prior to chromatographic analysis.[7][8]

Q4: How can I analyze the purity of my HDMF sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for assessing the purity of HDMF.[9] High-performance liquid chromatography (HPLC) can also be employed, particularly to avoid the thermal degradation that can occur during GC analysis.[1] For quantitative analysis, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are effective.[8]

Troubleshooting Guides

Crystallization
Issue Potential Cause Troubleshooting Steps
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of HDMF.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]- Scratch the inside of the flask with a glass rod to induce nucleation.[11]
Oily precipitate forms instead of crystals. - The compound has a low melting point and may be "oiling out."- The presence of significant impurities can inhibit crystallization.- Try a different solvent or a two-solvent system.- Perform a preliminary purification step (e.g., column chromatography) to remove major impurities before crystallization.
Low recovery of crystals. - HDMF is too soluble in the chosen solvent, even at low temperatures.- Crystals are lost during filtration.- Select a solvent in which HDMF has high solubility at high temperatures and low solubility at low temperatures.- Ensure the filtration apparatus is properly set up and wash the crystals with a minimal amount of ice-cold solvent.[10]
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[12]
Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Poor separation of components (broad boiling point range). - The fractionating column is not efficient enough.- The heating rate is too high.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[13]- Heat the distillation flask slowly and steadily to allow for proper equilibrium between the liquid and vapor phases in the column.[11][13]
"Flooding" of the column (liquid fills the column). - The heating rate is too high, causing excessive vaporization.- Reduce the heating rate to allow the condensed vapor to flow back down the column properly.[13]
No distillate is collected. - The vapor is not reaching the condenser.- There is a leak in the system.- Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[13]- Check all joints and connections for leaks.
Product decomposition. - The distillation temperature is too high, causing thermal degradation of HDMF.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of HDMF.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). - Active sites in the GC inlet or column are interacting with the polar HDMF molecule.- Inappropriate GC conditions.- Use a deactivated (silanized) inlet liner and a column suitable for polar analytes.- Regularly maintain the GC system, including cleaning the inlet.- Optimize the oven temperature program and carrier gas flow rate.
Low or no signal/peak. - Degradation of HDMF in the hot injector.- Inefficient extraction from the sample matrix.- Use a lower injector temperature or a "gentle" injection technique like Cool-on-Column (COC) or Programmed Temperature Vaporization (PTV).- Consider derivatization to create a more stable and less polar compound.- Optimize Solid Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature).[2]
High variability in results (poor reproducibility). - Matrix effects from co-eluting compounds.- Inconsistent sample preparation.- Implement a robust sample cleanup procedure, such as Solid Phase Extraction (SPE).- Use matrix-matched calibration standards.- Standardize all steps of the sample preparation protocol.[2]

Quantitative Data Summary

The following table summarizes the performance of various purification and analysis methods for HDMF.

Method Purity Achieved Yield/Recovery Key Advantages Key Disadvantages References
Fractional Distillation Moderate to HighVariable, depends on boiling point differencesGood for large-scale purification; effective for removing non-volatile impurities.Can lead to thermal degradation of HDMF; not suitable for separating compounds with close boiling points.[14][15]
Crystallization >99% (GC)Can be high with optimized solventCan achieve very high purity; removes a wide range of impurities.Yield can be compromised if the compound has some solubility in the cold solvent; requires careful solvent selection.[9]
Solid-Phase Extraction (SPE) N/A (primarily for cleanup)High (>95%)Excellent for sample cleanup and concentration prior to analysis; can be automated.Not a standalone purification method for bulk material.[7][8]
HS-SPME-GC/MS (for analysis) N/A (analytical method)N/AHigh sensitivity and selectivity; solvent-free extraction.Requires optimization of extraction parameters; potential for fiber degradation.[8]

Experimental Protocols

Protocol 1: Recrystallization of Synthetic HDMF

Objective: To purify crude synthetic HDMF to a high degree of purity.

Materials:

  • Crude HDMF

  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude HDMF in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude HDMF in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solid-Phase Extraction (SPE) for HDMF Sample Cleanup

Objective: To clean up a solution containing HDMF prior to GC-MS analysis.

Materials:

  • Solution containing HDMF

  • SPE cartridge (e.g., C18 or a polymeric sorbent)

  • Methanol (B129727) (conditioning and elution solvent)

  • Deionized water (equilibration solvent)

  • SPE manifold

  • Collection vials

Methodology:

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water to activate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the HDMF-containing solution onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained HDMF from the cartridge with a suitable organic solvent, such as methanol or ethyl acetate, into a clean collection vial.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the purified HDMF. The sample is now ready for GC-MS analysis.

Mandatory Visualizations

experimental_workflow_crystallization start Crude HDMF dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (remove insolubles) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration (isolate crystals) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Drying wash->dry end Pure HDMF Crystals dry->end

Caption: Experimental workflow for the crystallization of HDMF.

logical_relationship_purification_selection start Start: Crude Synthetic HDMF purity_req High Purity Required? start->purity_req scale Large Scale (>10g)? purity_req->scale Yes analytical Analytical Sample Prep? purity_req->analytical No bp_diff Impurities have significantly different boiling points? scale->bp_diff Yes chromatography Column Chromatography scale->chromatography No frac_dist Fractional Distillation bp_diff->frac_dist Yes bp_diff->chromatography No analytical->chromatography No spe Solid-Phase Extraction (SPE) analytical->spe Yes crystallization Crystallization frac_dist->crystallization Further Purification chromatography->crystallization Further Purification

Caption: Decision tree for selecting an HDMF purification method.

References

Technical Support Center: Optimizing Maillard Reaction for HDMF Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing Maillard reaction conditions to maximize the yield of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a potent flavor compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and why is it significant? A1: 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as HDMF or Furaneol®, is a high-impact aroma compound known for its sweet, caramel-like flavor.[1][2] Due to its desirable sensory properties and low odor threshold, it is highly valued in the food and flavor industry.[1][3] It is formed naturally in some fruits but is also a well-known product of the Maillard reaction during thermal processing.[2][3]

Q2: What are the primary precursors for synthesizing HDMF via the Maillard reaction? A2: HDMF is synthesized through the reaction between a reducing sugar and an amino acid.[3]

  • Sugars : Hexoses (like glucose and fructose) and pentoses (like xylose) are common precursors.[1][4] Notably, 6-deoxysugars such as rhamnose are particularly effective precursors for HDMF formation.[3][5] Fructose-1,6-diphosphate has also been identified as a predominant natural precursor.[4]

  • Amino Acids : The type of amino acid significantly influences the reaction.[6][7] Glycine (B1666218) and L-alanine have been shown to be effective in producing HDMF from pentose (B10789219) sugars.[5] Generally, basic amino acids are more susceptible to the Maillard reaction than acidic ones.[8]

Q3: What are the most critical reaction parameters that influence HDMF yield? A3: The yield of HDMF is highly dependent on several factors, including the type of precursors, temperature, reaction time, and pH.[6][9] Water activity also plays a role, with intermediate levels (0.4-0.8) generally being optimal for the Maillard reaction.[10][11]

Q4: How does pH affect HDMF formation? A4: The pH of the reaction medium is a critical factor.[10] Low pH can favor the formation of furan-type compounds.[8] While the Maillard reaction can proceed under various pH conditions, a neutral or slightly alkaline environment often increases the overall reaction rate.[8] For HDMF formation, a neutral pH (e.g., 7.0) is a common starting point for optimization studies.[1] However, the optimal pH can depend on the specific amino acid used; for instance, reactions with cysteine showed increased HDMF at higher pH, while reactions with glycine showed the opposite trend.[12]

Q5: What is the recommended temperature range for maximizing HDMF yield? A5: Temperature significantly accelerates the Maillard reaction; for every 10°C increase, the reaction rate can increase three to five times.[6] However, excessively high temperatures can lead to the degradation of reactants and products or favor the formation of other compounds like melanoidins.[10] Studies on HDMF formation often utilize temperatures in the range of 90°C to 120°C.[1][12][13]

Q6: How do reactant concentrations affect the final HDMF yield? A6: Higher concentrations of amino acids and reducing sugars generally lead to faster reaction rates and higher product yields.[9][13] However, at very high concentrations, reactants can compete in side reactions, potentially leading to the formation of unwanted byproducts and a decrease in the selectivity for HDMF.[9][13] Therefore, the molar ratio of the sugar to the amino acid must be carefully optimized.

Troubleshooting Guide

Problem: My HDMF yield is consistently low. What are the first parameters I should check? Solution:

  • Review Precursors : Ensure you are using effective precursors. Rhamnose is a highly efficient sugar for HDMF formation.[5] If using pentoses, pair them with amino acids like glycine or alanine.[5]

  • Check Temperature : Verify your reaction temperature is within the optimal range of 90-120°C.[13][14] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can degrade HDMF.

  • Verify pH : The pH should be controlled, as it strongly influences reaction pathways.[8] Start with a buffered solution at a neutral pH (around 7.0) and optimize from there.[1]

  • Optimize Reaction Time : Perform a time-course study to identify the point of maximum HDMF accumulation before degradation reactions begin to dominate.

Problem: I am observing significant browning and melanoidin formation, but little HDMF. Solution: This indicates that the final stage of the Maillard reaction is dominating.[10] To favor the formation of intermediate products like HDMF, consider the following adjustments:

  • Lower the Temperature : High heat accelerates all stages of the Maillard reaction, including the final polymerization into brown melanoidins.[6] Reducing the temperature may slow the overall reaction but can increase selectivity for HDMF.

  • Adjust the pH : Low pH conditions are known to favor the formation of furans.[8] Experiment with slightly acidic conditions to see if it shifts the pathway away from melanoidin production.

  • Reduce Reaction Time : Shorten the heating duration to stop the reaction after HDMF has formed but before it can proceed to the final browning stages.

Problem: My experimental results are not reproducible. Solution: Lack of reproducibility often stems from poor control over reaction parameters.

  • Control Headspace and Oxygen : The Maillard reaction can be influenced by the presence of oxygen. Ensure reactions are performed in consistently sealed vessels with a similar headspace-to-liquid ratio.

  • Use a Buffered System : The pH can change during the reaction. Using a buffer (e.g., phosphate (B84403) buffer) will help maintain a stable pH environment.[1][12]

  • Ensure Homogeneous Heating : Use a reaction vessel and heating method (e.g., oil bath, heating block) that provides uniform and stable temperature control.

  • Precise Reagent Preparation : Ensure that the concentrations and purity of your starting sugars and amino acids are consistent across all experiments.

Data Presentation: Key Influencing Factors

The following table summarizes the impact of various experimental parameters on the yield of HDMF during the Maillard reaction.

ParameterInfluence on HDMF YieldKey Considerations & RecommendationsCitations
Temperature Increases reaction rate up to an optimum; excessive heat leads to degradation and byproduct formation.Optimal range is typically 90°C - 120°C.[6][13]
pH Highly influential. Low pH can favor furan (B31954) formation, while alkaline conditions can accelerate browning.A neutral pH of ~7.0 is a robust starting point for optimization.[1][8]
Reactant: Sugar The type of sugar is critical. 6-deoxysugars are highly effective.Rhamnose is an excellent precursor. Pentoses (e.g., xylose) and hexoses (e.g., glucose) are also effective.[3][5]
Reactant: Amino Acid The amino acid structure dictates the reaction pathway and rate.Glycine and L-alanine are effective with pentoses. Basic amino acids are generally more reactive.[5][8]
Reaction Time Yield increases with time up to a maximum, after which degradation or side reactions dominate.Requires empirical optimization for each specific set of conditions (precursors, temp, pH).[14][15]
Water Activity (a_w) The Maillard reaction rate is maximal at intermediate water activities.Optimal a_w is generally 0.4-0.8. Very high water content dilutes reactants, while very low content limits mobility.[10][11]

Experimental Protocols

Protocol 1: Synthesis of HDMF in a Model System

This protocol provides a general method for producing HDMF in a controlled laboratory setting.

  • Reagent Preparation :

    • Prepare a 0.2 M phosphate buffer solution and adjust the pH to 7.0.

    • Dissolve the chosen reducing sugar (e.g., D-xylose) and amino acid (e.g., L-alanine) in the phosphate buffer to achieve the desired molar concentrations (e.g., 0.5 M each).

  • Reaction Setup :

    • Transfer a defined volume (e.g., 10 mL) of the reactant solution into a pressure-rated glass vial or a stainless-steel reactor.

    • Seal the vessel tightly to prevent the loss of volatile compounds and to ensure consistent reaction conditions.

  • Heating :

    • Place the sealed vessel in a preheated, thermostatically controlled oil bath or heating block set to the desired temperature (e.g., 90°C).[1]

    • Heat for a specified duration (e.g., 1 hour).[1] Ensure consistent agitation if required for homogeneity.

  • Reaction Quenching :

    • After the specified time, immediately transfer the vessel to an ice bath to quench the reaction.

  • Sample Storage :

    • Store the resulting Maillard reaction product (MRP) solution at -20°C or below prior to extraction and analysis to prevent further reactions or degradation.

Protocol 2: Quantification of HDMF by Solvent Extraction and GC-MS

This protocol describes a method for extracting and quantifying the HDMF yield from the reaction mixture.

  • Sample Preparation :

    • Thaw the MRP solution.

    • To a known volume of the solution (e.g., 5 mL), add an internal standard (e.g., [13C2]HDMF for isotope dilution assay) for accurate quantification.[4]

    • Saturate the aqueous solution with sodium chloride (NaCl) to improve extraction efficiency.[1]

    • Adjust the pH to 4.0 using hydrochloric acid (HCl).[1]

  • Solvent Extraction :

    • Perform a liquid-liquid extraction using a suitable organic solvent such as diethyl ether (Et2O) or dichloromethane.[1]

    • Add an equal volume of solvent to the aqueous sample in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts.

  • Drying and Concentration :

    • Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na2SO4) to remove residual water.[1]

    • Carefully concentrate the dried extract to a small, known volume (e.g., 0.5 mL) under a gentle stream of nitrogen.[1]

  • GC-MS Analysis :

    • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[12]

    • Injection : Inject 1-2 µL of the concentrated extract into the GC.

    • Column : Use a suitable capillary column (e.g., DB-5ms or equivalent).

    • Oven Program : Implement a temperature gradient program, for example, starting at 40°C, holding for 2 minutes, then ramping at 5°C/min to 250°C and holding for 5 minutes.

    • MS Parameters : Operate in electron impact (EI) mode at 70 eV.[1] Monitor for the characteristic ions of HDMF (e.g., m/z 128, 71, 43) for identification and quantification.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of HDMF yield.

Troubleshooting_Workflow cluster_params Primary Parameter Check cluster_actions Corrective Actions start Low HDMF Yield Detected check_precursors 1. Review Precursors start->check_precursors check_temp 2. Verify Temperature check_precursors->check_temp action_precursors Switch to Rhamnose or optimize Sugar/Amino Acid pair check_precursors->action_precursors check_ph 3. Control pH check_temp->check_ph action_temp Adjust to 90-120°C range check_temp->action_temp check_time 4. Assess Reaction Time check_ph->check_time action_ph Use buffer, test pH 6-8 check_ph->action_ph action_time Run time-course experiment check_time->action_time result Optimized HDMF Yield action_precursors->result action_temp->result action_ph->result action_time->result Parameter_Relationships cluster_conditions Reaction Conditions cluster_precursors Precursor Selection HDMF Maximum HDMF Yield Temp Temperature Temp->HDMF pH pH pH->HDMF Time Time Time->HDMF Water Water Activity Water->HDMF Sugars Reducing Sugars Sugars->HDMF Rhamnose Rhamnose Sugars->Rhamnose Pentoses Pentoses Sugars->Pentoses Hexoses Hexoses Sugars->Hexoses AminoAcids Amino Acids AminoAcids->HDMF Glycine Glycine AminoAcids->Glycine Alanine Alanine AminoAcids->Alanine

References

Technical Support Center: Preventing Furaneol Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the analysis of Furaneol (also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or strawberry furanone). Due to its high polarity, thermal instability, and susceptibility to oxidation, Furaneol can be easily lost during sample preparation, leading to inaccurate quantification.[1][2][3][4][5] This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize analyte loss and ensure the integrity of your results.

Troubleshooting Guide: Low or Inconsistent Furaneol Recovery

Experiencing low or variable recovery of Furaneol is a frequent issue. The following section breaks down the primary causes and provides actionable solutions.

Issue / Observation Potential Cause Recommended Solution & Action
Low Furaneol Recovery Thermal Degradation: Furaneol is heat-labile and can degrade at elevated temperatures, such as those used in conventional Gas Chromatography (GC) inlets or during heated extraction steps.[3][6]Action: • Employ low-temperature extraction methods. • If using GC, convert Furaneol to a more stable, less polar derivative.[5][7][8] • Consider using HPLC, which avoids high-temperature analysis.[1][4]
pH-Dependent Instability: Furaneol stability is highly dependent on pH. The greatest stability in aqueous solutions is observed around pH 3.5.[6][7][9] Deviations towards alkaline or strongly acidic conditions can accelerate degradation.[9]Action: • Adjust the sample pH to a range of 3.5-5.0 using a suitable buffer before extraction and storage.[9]
Oxidation: Furaneol is sensitive to air and can oxidize, leading to concentration loss and the formation of byproducts.[3][9]Action: • Prepare samples under an inert atmosphere (e.g., nitrogen or argon).[9] • Degas solvents before use. • Store standards and samples in tightly sealed amber vials at 2-8°C.[7][10][11]
Inefficient Extraction: Due to its high polarity, extractions with common non-polar solvents can be inefficient.[2][3][5] Furthermore, strong interactions with matrix components, like sugars, can hinder its release.[12]Action: • Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., Lichrolut-EN), which has shown recovery rates of up to 98%.[7][13][14] • For GC analysis, use Headspace Solid-Phase Microextraction (HS-SPME) combined with derivatization.[1][7] • Add salt (e.g., NaCl) to aqueous samples to increase ionic strength and promote Furaneol partitioning into the headspace or extraction solvent (salting-out effect).[1][15]
Inconsistent Results / Poor Reproducibility Matrix Effects: Complex sample matrices (e.g., fruit juices, processed foods) can interfere with extraction and detection, causing variability.[7][12]Action: • Prepare matrix-matched calibration standards to compensate for these effects.[7] • Use an isotopically labeled internal standard to correct for recovery and matrix-induced variations.[3][8]
Inadvertent Formation: Heating samples that contain sugars (like fructose) and amino acids can artificially generate Furaneol through the Maillard reaction, leading to overestimation.[3][7][16][17][18][19]Action: • Minimize heat during all sample preparation steps.[7] If heating is necessary, its effect should be carefully validated.

Frequently Asked Questions (FAQs)

Q1: What is Furaneol and why is its analysis so challenging?

A1: Furaneol is a potent aroma compound responsible for the sweet, caramel-like scent of many fruits and cooked foods.[1][4] Its analysis is difficult due to its inherent chemical properties:

  • High Polarity: Makes it highly soluble in water, complicating extraction with organic solvents.[1][5][8]

  • Thermal Instability: Prone to degradation at high temperatures used in standard GC analysis.[1][6]

  • pH Sensitivity: Its stability is optimal only within a narrow, slightly acidic pH range (3.5-5.0).[7][9]

  • Susceptibility to Oxidation: It readily degrades in the presence of air.[3][9]

Q2: What is derivatization and why is it recommended for GC analysis of Furaneol?

A2: Derivatization is a chemical reaction that transforms an analyte into a more analytically suitable compound. For Furaneol, the polar hydroxyl group is reacted with an agent like Pentafluorobenzyl bromide (PFBBr) to form a less polar, more stable, and more volatile derivative.[1][3][7][20] This is highly recommended for GC-based methods because the derivative exhibits significantly improved peak shape, thermal stability, and sensitivity, overcoming the main challenges of analyzing the native compound.[5][8]

Q3: Can I analyze Furaneol without derivatization?

A3: Yes, but with considerations. Direct analysis is possible using:

  • High-Performance Liquid Chromatography (HPLC): This technique operates at lower temperatures, avoiding thermal degradation. HPLC with UV detection (at ~280 nm) is a common alternative to GC.[1][3][4]

  • Solid-Phase Extraction (SPE) followed by GC-MS: Using specific SPE cartridges like Lichrolut-EN allows for effective cleanup and concentration, enabling direct injection into a GC-MS system, often with a polar capillary column.[2][7][14]

Q4: What are the best storage conditions for my samples and Furaneol standards?

A4: To ensure stability, standards and samples should be stored under the following conditions:

  • Temperature: 2-8°C for short-term storage. For long-term, freezing at -20°C or below is recommended.[9][10]

  • Atmosphere: Purge vials with an inert gas like nitrogen or argon to prevent oxidation.[9]

  • Light: Use amber glass vials to protect from light-induced degradation.[9]

  • pH: Ensure aqueous samples and standards are buffered to a pH between 3.5 and 5.0.[9]

Experimental Protocols

Protocol 1: HS-SPME with Derivatization for GC-MS Analysis

This method is highly effective for trace-level analysis of Furaneol in complex matrices by converting it into a stable derivative suitable for GC.[1][20]

  • Sample Preparation:

    • Place a known amount of homogenized sample (e.g., 5 g of fruit puree) into a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 1-1.5 g NaCl in 5 mL deionized water) to enhance the release of volatiles.[1][15]

  • Derivatization:

    • Adjust the sample to basic pH using a solution like 1 M NaOH.[15]

    • Add the derivatizing agent, for example, 50 µL of a 10% solution of Pentafluorobenzyl bromide (PFBBr) in acetone.[15]

    • Immediately seal the vial with a PTFE-faced septum.

    • Heat the vial at an elevated temperature (e.g., 60-80°C) for 30 minutes with agitation to facilitate the reaction.[1][15]

    • Cool the vial to room temperature.

  • HS-SPME Procedure:

    • Place the vial in a heating block set to the desired extraction temperature (e.g., 60°C).[15]

    • Allow the sample to equilibrate for 15 minutes.[2]

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS or PDMS for the derivative) to the headspace for a set time (e.g., 30 minutes) with agitation.[1][15]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.[15]

    • Separate the derivative on a non-polar capillary column (e.g., DB-5ms).[1]

    • Detect using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][3]

Visual Workflow and Troubleshooting

The following diagrams illustrate the recommended workflow for preventing Furaneol loss and a logical guide for troubleshooting common issues.

G start Sample Preparation Start sample_type Assess Sample Matrix (Liquid, Solid, High-Sugar?) start->sample_type homogenize Homogenize Sample (Cryo-grind if heat sensitive) sample_type->homogenize add_istd Add Internal Standard (Isotopically Labeled) homogenize->add_istd ph_adjust Adjust pH to 3.5 - 5.0 add_istd->ph_adjust analysis_choice Choose Analytical Method ph_adjust->analysis_choice gc_path GC-MS Path analysis_choice->gc_path Thermal Stability a Concern? YES hplc_path HPLC Path analysis_choice->hplc_path NO (or direct GC) derivatize Derivatization (PFBBr) gc_path->derivatize hs_spme HS-SPME Extraction derivatize->hs_spme gc_analysis GC-MS Analysis (SIM Mode) hs_spme->gc_analysis spe SPE Cleanup (Lichrolut-EN) hplc_path->spe hplc_analysis HPLC-UV Analysis (~280 nm) spe->hplc_analysis

Caption: Recommended experimental workflow for Furaneol analysis.

G problem Problem: Low or Inconsistent Furaneol Recovery cause1 Possible Cause: Thermal Degradation problem->cause1 cause2 Possible Cause: Incorrect pH problem->cause2 cause3 Possible Cause: Inefficient Extraction problem->cause3 cause4 Possible Cause: Matrix Effects problem->cause4 solution1a Solution: Use Low-Temp Extraction cause1->solution1a solution1b Solution: Derivatize for GC cause1->solution1b solution1c Solution: Switch to HPLC cause1->solution1c solution2 Solution: Buffer Sample to pH 3.5-5.0 cause2->solution2 solution3a Solution: Use SPE (Lichrolut-EN) cause3->solution3a solution3b Solution: Use HS-SPME w/ Deriv. cause3->solution3b solution3c Solution: Add Salt (Salting-out) cause3->solution3c solution4a Solution: Use Matrix-Matched Standards cause4->solution4a solution4b Solution: Use Labeled Internal Std. cause4->solution4b

Caption: Troubleshooting logic for low Furaneol recovery.

References

Furanone Analysis Technical Support Center: Troubleshooting Peak Tailing in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of furanones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on troubleshooting peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your GC analysis of furanones.

Q1: My furanone peaks are tailing. Where should I start troubleshooting?

Peak tailing, where the peak is asymmetrical with a drawn-out tail, can compromise resolution and the accuracy of quantification.[1][2][3] When all peaks in your chromatogram exhibit tailing, the issue is likely physical, such as a poor column installation.[2][4] If only specific, polar analytes like some furanones are tailing, the cause is more likely chemical in nature, such as active sites in the system.[4][5]

Start with the most straightforward checks first. A logical troubleshooting workflow is presented below.

G start Peak Tailing Observed for Furanones check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Address Physical Issues: - Check column installation - Inspect column cut - Check for leaks check_all_peaks->physical_issues Yes chemical_issues Address Chemical/Activity Issues: - Inlet Maintenance - Column Contamination - Method Optimization check_all_peaks->chemical_issues No reinstall_column Re-install column correctly in inlet and detector physical_issues->reinstall_column inlet_maintenance Perform Inlet Maintenance: - Replace liner, septum, and o-ring chemical_issues->inlet_maintenance recut_column Re-cut column (1-2 cm from end) reinstall_column->recut_column leak_check Perform a leak check recut_column->leak_check end Peak Shape Improved leak_check->end trim_column Trim column (10-20 cm from inlet) inlet_maintenance->trim_column method_optimization Optimize Method Parameters: - Adjust inlet temperature - Check solvent compatibility - Consider derivatization trim_column->method_optimization method_optimization->end

Figure 1. Troubleshooting workflow for peak tailing in GC analysis.

Q2: How do I properly cut and install my GC column to prevent tailing?

An improper column cut or incorrect installation is a frequent cause of peak tailing.[1][2][6] A jagged or uneven cut can create turbulence at the column entrance, leading to asymmetrical peaks.[2][6]

Protocol 1: GC Column Cutting and Installation

  • Cool Down: Ensure the GC inlet and oven are at room temperature and the carrier gas is turned off.

  • Remove Column: Carefully detach the column from the inlet.

  • Cut the Column: Use a ceramic scoring wafer or a capillary column cutter to score the column. Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to confirm the cut is clean and square.[6]

  • Reinstall Column: Reinstall the column in the inlet to the depth specified by your instrument's manufacturer. A column positioned too high or too low can create dead volume, contributing to peak tailing.[2]

  • Leak Check: After installation, turn on the carrier gas and perform a leak check.

Q3: Could my inlet be the source of the peak tailing?

Yes, the inlet is a common source of problems. Active sites in the injector liner, septum, or gold seal can interact with polar furanones, causing peak tailing.[7] Contamination from previous injections can also accumulate in the liner.[7][8]

Protocol 2: GC Inlet Maintenance

  • Cool Down: Set the injector temperature to a safe level (e.g., <50°C) and turn off the carrier gas.

  • Disassemble: Carefully remove the autosampler (if present), septum nut, septum, and liner.

  • Clean/Replace:

    • Liner: Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues.[9]

    • Septum: Replace the septum.

    • O-ring: Replace the O-ring.

    • Inlet: Wipe the inside of the inlet with a lint-free swab dampened with an appropriate solvent (e.g., methanol (B129727) or acetone).

  • Reassemble and Condition: Reassemble the inlet, reinstall the column, and perform a leak check. Heat the inlet to your method's temperature and allow it to condition for 15-30 minutes.

Q4: My furanone peaks are still tailing after inlet maintenance. What's the next step?

If inlet maintenance doesn't resolve the issue, the front of your GC column may be contaminated or have active sites.[6][7] Trimming the column can remove the problematic section.

Protocol 3: Trimming the GC Column

  • Cool Down and Remove: Follow steps 1 and 2 from Protocol 1.

  • Trim: Cut 10-20 cm from the inlet end of the column using the technique described in Protocol 1.[1]

  • Reinstall and Condition: Reinstall the column and condition it according to the manufacturer's instructions.

Q5: Can my GC method parameters cause peak tailing for furanones?

Absolutely. Several method parameters can contribute to peak tailing.

  • Inlet Temperature: Too low of an inlet temperature can cause incomplete vaporization and lead to tailing. Conversely, a temperature that is too high can cause degradation of thermally labile furanones.[10]

  • Solvent-Stationary Phase Mismatch: A significant polarity mismatch between your sample solvent and the column's stationary phase can cause poor peak shape.[6][11] For example, injecting a polar furanone dissolved in a non-polar solvent onto a polar column can be problematic.

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[1][6]

  • Column Overload: Injecting too much sample can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[12][13] Try diluting your sample.

Frequently Asked Questions (FAQs)

Q: What type of GC column is best for furanone analysis to minimize peak tailing?

For polar compounds like many furanones, a polar stationary phase is often recommended.[14] Common choices include columns with a polyethylene (B3416737) glycol (Wax) or a modified polysiloxane (e.g., Rxi-624Sil MS) stationary phase.[15][16] Using a highly deactivated or "inert" column can also help to minimize interactions with active sites.[11]

Q: I'm analyzing a complex matrix. Could that be causing the peak tailing?

Yes, complex matrices can introduce non-volatile residues that contaminate your inlet and column, leading to active sites and peak tailing.[6][8] Proper sample preparation, such as solid-phase extraction (SPE) or solid-phase microextraction (SPME), is crucial to clean up the sample before injection.[14][17]

Q: Can derivatization help reduce peak tailing for furanones?

Derivatization can be a very effective strategy. Furanones can be polar and thermally unstable.[17][18] Converting them to a less polar, more stable derivative can significantly improve peak shape and overall chromatographic performance.[18]

Q: How can I quantitatively assess peak tailing?

Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 usually indicates that the peak tailing is significant enough to warrant investigation.[1] The calculation for the USP Tailing Factor is:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.

Data and Experimental Protocols

Table 1: GC Method Parameters for Furanone Analysis

ParameterRecommended SettingRationale
Column Polar (e.g., DB-WAX, HP-INNOWax, Rxi-624Sil MS)Better interaction with polar furanones, improving separation and peak shape.[15][16]
Inlet Temperature 250 - 280 °CEnsures complete vaporization without causing thermal degradation.[15][19]
Injection Mode Splitless or Split (e.g., 10:1)Splitless for trace analysis; split for higher concentrations to prevent overload.[15][19]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimal for most standard capillary columns.
Oven Program Initial: 40-50°C (hold 2 min), Ramp: 5-10°C/min to 240-265°C (hold 5 min)A starting point; should be optimized for specific furanones.[15][20]

Protocol 4: Example GC-MS Method for Furanone Analysis

This protocol is a general guideline and should be optimized for your specific application and instrument.

  • Sample Preparation: Use an appropriate extraction method like SPME or QuEChERS to isolate the furanones from the sample matrix.[14][20]

  • GC-MS Instrumentation:

    • GC: Agilent 7890B or equivalent.

    • MS: Agilent 5977A or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.[15]

  • GC Conditions:

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 8°C/minute to 240°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

Logical Relationship Diagram

G furanone Furanone Analyte (Polar, Potentially Active) active_sites Active Sites (Silanols in liner, column) furanone->active_sites interacts with peak_tailing Peak Tailing active_sites->peak_tailing contamination System Contamination (Non-volatile residues) contamination->peak_tailing poor_installation Poor Column Installation (Improper cut, dead volume) poor_installation->peak_tailing method_issues Suboptimal Method (Temp, Solvent Mismatch) method_issues->peak_tailing

Figure 2. Causes of peak tailing for polar analytes like furanones.

References

Minimizing byproduct formation in furanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize byproduct formation during furanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of furanones, providing actionable solutions and preventative measures.

Issue 1: Low Yield of the Desired Furanone Product

Q: My furanone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in furanone synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters. For instance, in some enzymatic reactions for furan (B31954) synthesis, temperatures exceeding the optimum (e.g., 37°C) can lead to catalyst deactivation and a significant drop in yield.[1] It is advisable to perform optimization studies for your specific reaction.

  • Reactivity of Starting Materials: The electronic and steric properties of your substrates significantly influence the reaction outcome. For example, electron-withdrawing groups on an aromatic aldehyde can enhance the reactivity of the carbonyl carbon, potentially leading to higher yields compared to electron-donating groups.[1] Conversely, significant steric hindrance on the substrates can lower the yield.[1][2]

  • Incomplete Conversion: The reaction may not be proceeding to completion. This could be due to catalyst deactivation, a reversible reaction, or insufficient mixing in heterogeneous reactions.[1]

    • Catalyst Deactivation: The catalyst may degrade under the reaction conditions due to impurities or instability at the reaction temperature.[1] Using a more robust catalyst or ensuring the purity of all reagents can be beneficial.[1]

    • Reversible Reaction: If the reaction is reversible, removing a byproduct as it forms (e.g., water) can drive the equilibrium towards the product.[1]

  • Purification Losses: Furanones can sometimes be challenging to purify, leading to an apparent low yield.[1][2] Difficulties in separating the product from starting materials or side products via chromatography or crystallization can result in significant product loss.[1][2]

Issue 2: Formation of Significant Side Products

Q: I am observing the formation of significant side products in my reaction. How can I minimize them?

A: The formation of undesired side products is a common challenge in furanone synthesis.[1][2] Identifying these byproducts and understanding their formation mechanism is key to optimizing the reaction for higher selectivity.

Common Side Products and Minimization Strategies:

  • Isomeric Furanones: A frequent issue is the formation of a more stable furanone isomer, such as the 2(5H)-furanone when the desired product is the 2(3H)-furanone.[2] This isomerization can be promoted by basic or thermal conditions.[2]

    • Control Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the kinetic 2(3H)-product over the thermodynamically more stable 2(5H)-isomer.[2]

    • Choice of Base: In base-catalyzed reactions, using a milder, non-nucleophilic base might reduce the extent of isomerization.[2]

  • Michael Addition Products and Dimers: These can form depending on the reactants and conditions.[1][2]

    • Adjusting Stoichiometry: Varying the molar ratio of the reactants can sometimes suppress the formation of certain side products. A slight excess of one component might drive the reaction towards the desired product.[1]

  • Polymerization: High concentrations of starting materials can increase the rate of bimolecular side reactions that lead to polymers.[3] Running the reaction at a lower concentration may be beneficial.[3]

  • Decomposition of Starting Materials: Side reactions can also arise from the decomposition of the initial reactants.[1][2]

Issue 3: Difficulties in Product Purification

Q: What are the best practices for purifying furanones, especially when byproducts are present?

A: The purification strategy for furanones is highly dependent on the specific properties of the target compound and the nature of the impurities.[1]

Recommended Purification Techniques:

  • Column Chromatography: This is a common method for purifying furanones.[1][4] However, some furanones can be sensitive to silica (B1680970) gel.[1][4] In such cases, using neutral or deactivated silica, or other stationary phases like alumina, can be advantageous.[1][4] Careful selection of the eluent system is crucial for achieving good separation.[1]

  • Crystallization: If the furanone is a solid, recrystallization can be a very effective method for removing minor impurities that are difficult to separate by chromatography.[1][2] Screening different solvents or solvent mixtures is key to finding suitable recrystallization conditions.[1][2]

  • Distillation: For volatile furanone derivatives, distillation can be an effective purification method. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to prevent decomposition.[3]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different furanone synthesis methods to aid in comparison and selection.

Table 1: Comparison of Furanone Synthesis Methods
Synthesis MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Oxidation of FurfuralTrifluoroacetic Acid (TFA)Water406h52[5]
Paal-Knorr SynthesisAcid Catalyst (e.g., H₂SO₄)VariesVariesVaries40-60[6][7]
Feist-Benary SynthesisBase Catalyst (e.g., Piperidine)VariesVariesVariesModerate[6]
Intramolecular Cyclization of Sulfonium SaltsBase (e.g., DBU)CH₂Cl₂Room Temp10 minExcellent[8]
Table 2: Influence of Reaction Parameters on 2(5H)-Furanone Yield from Furfural Oxidation
CatalystH₂O₂ EquivalenceTemperature (°C)Yield of 2(5H)-Furanone (%)Reference
TFA240~50[5]
TFA440~52[5]
TFA640~45[5]
TFA425~30[5]
TFA460~40[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-2(3H)-furanone via Cycloaddition

This protocol is adapted from a procedure for the synthesis of 5-substituted-2(3H)-furanones.[2]

Materials:

  • 5-substituted-furan-2(3H)-one (0.2 mmol, 2.0 equiv)

  • 8,8-dicyanoheptafulvene (0.1 mmol, 1.0 equiv)

  • Brønsted base catalyst (0.02 mmol, 0.02 equiv)

  • Acetonitrile (0.8 mL)

  • Magnetic stirring bar

  • 4 mL glass vial with a screw cap

Procedure:

  • In a 4 mL glass vial equipped with a magnetic stirring bar and a screw cap, add the 5-substituted-furan-2(3H)-one, 8,8-dicyanoheptafulvene, and the catalyst.

  • Dissolve the components in acetonitrile.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Upon completion, directly subject the reaction mixture to flash chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:1) to obtain the pure product.

Protocol 2: General Procedure for Furanone Synthesis via a Three-Component Reaction

This is a generalized protocol for a three-component synthesis of furanones.[1]

Materials:

  • Aldehyde (1 mmol)

  • Amine (1 mmol)

  • Alkyne (1 mmol)

  • Catalyst (e.g., Lewis acid, as optimized)

  • Ethanol/water (1:1) solvent mixture (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, alkyne, and catalyst.

  • Add 5 mL of the ethanol/water (1:1) solvent mixture to the flask.

  • Attach a reflux condenser and place the flask in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with an appropriate work-up and purification procedure (e.g., extraction followed by column chromatography).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Furanone Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC, NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Catalyst Loading - Reaction Time incomplete_conversion->optimize_conditions purification_issue Investigate Purification Step: - Check for Product Loss - Optimize Chromatography - Consider Crystallization complete_conversion->purification_issue catalyst_deactivation Catalyst Deactivation? optimize_conditions->catalyst_deactivation use_fresh_catalyst Use Fresh/More Robust Catalyst Ensure Reagent Purity catalyst_deactivation->use_fresh_catalyst Yes reversible_reaction Reversible Reaction? catalyst_deactivation->reversible_reaction No remove_byproduct Remove Byproduct (e.g., water) reversible_reaction->remove_byproduct Yes

Caption: A logical workflow for troubleshooting low yields in furanone synthesis.

Diagram 2: Chemical Pathway and Byproduct Formation in Furanone Synthesis

Furanone_Byproducts cluster_byproducts Potential Byproducts Reactants Starting Materials (e.g., Aldehyde, Alkyne) Desired_Furanone Desired Furanone Product Reactants->Desired_Furanone Desired Reaction Pathway (Optimized Conditions) Isomer Isomeric Furanone Reactants->Isomer Isomerization (e.g., heat, base) Michael_Adduct Michael Adducts Reactants->Michael_Adduct Side Reaction Dimer Dimers Reactants->Dimer Side Reaction Polymer Polymers Reactants->Polymer High Concentration

Caption: Pathways to the desired furanone and common byproducts.

References

Technical Support Center: Optimization of SPME for 2,5-dimethyl-3(2H)-furanone (Furaneol) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 2,5-dimethyl-3(2H)-furanone (also known as Furaneol or HDMF) using Solid Phase Microextraction (SPME). Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, and detailed protocols to optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (Furaneol) challenging to analyze using SPME-GC?

A1: The analysis of Furaneol by direct SPME-GC is challenging due to several inherent properties of the molecule:

  • High Polarity : Furaneol's hydroxyl group makes it highly soluble in aqueous samples, leading to poor partitioning and extraction by common non-polar SPME fiber coatings.[1]

  • Thermal Instability : In its native form, Furaneol is prone to degradation at the high temperatures used in a standard GC injection port, which can result in inaccurate quantification.[1]

  • Volatility : While considered a volatile compound, its high polarity can hinder its efficient transfer from the sample matrix into the headspace for extraction.

Q2: What is the recommended SPME fiber for Furaneol extraction?

A2: The choice of fiber depends on the analytical approach.

  • For Direct Analysis (Without Derivatization) : Due to Furaneol's polar nature, a polar fiber such as 85 µm Polyacrylate (PA) or 60 µm Carbowax®/DVB (PEG) would be the most suitable choice.[2][3] These fibers have a higher affinity for polar analytes.

  • For Analysis with Derivatization : A derivatization step is highly recommended to convert Furaneol into a less polar and more thermally stable compound.[4][5] After derivatization (e.g., with PFBBr), a non-polar or combination fiber like 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is ideal for extracting the resulting derivative.[1][6] The DVB/CAR/PDMS fiber is particularly effective for a broad range of volatile and semi-volatile compounds.[7]

Q3: Should I use Direct Immersion (DI) or Headspace (HS) SPME for Furaneol extraction?

A3: Headspace (HS) SPME is the mandatory and advantageous mode for extracting Furaneol, especially from solid or complex matrices.[8][9] HS-SPME is a cleaner technique because the fiber is not exposed to non-volatile matrix components, which protects the fiber from contamination and extends its lifespan.[9][10]

Q4: How can I improve the extraction efficiency and reproducibility for Furaneol?

A4: Several parameters can be optimized to enhance recovery and precision:[8]

  • Use Derivatization : This is the most effective way to improve extraction efficiency and chromatographic performance for GC analysis.[1][5]

  • Add Salt : Adding sodium chloride (25-30% wt/vol) to the sample increases the ionic strength of the solution.[11] This "salting-out" effect reduces the solubility of Furaneol and promotes its partitioning into the headspace.[12]

  • Adjust pH : For derivatization reactions with agents like PFBBr, adjusting the sample to a basic pH is necessary.[12] In general, modifying the pH can decrease analyte solubility and improve volatility.[11]

  • Control Temperature : Gently heating the sample (e.g., 40–60 °C) during headspace extraction can increase the vapor pressure of the analyte, improving sensitivity and shortening extraction time.[2][11] However, excessively high temperatures can lead to analyte degradation or cause analytes to desorb from the fiber.[11][13]

  • Agitate the Sample : Constant stirring or agitation during the extraction period accelerates the mass transfer of the analyte from the sample to the headspace and then to the fiber, ensuring equilibrium is reached faster.[8]

  • Optimize Time : The extraction time must be sufficient to allow the analyte concentration to reach equilibrium between the sample, headspace, and fiber coating.[14] This time should be determined experimentally and kept consistent for all samples and standards.

  • Use an Internal Standard : Incorporating an internal standard with properties similar to the analyte can significantly improve the precision and accuracy of quantification.[8]

Troubleshooting Guide

Issue: Low or no analyte peak is detected.

Possible Cause Solution
Inefficient Extraction Ensure all optimization parameters (pH, salt, temperature, agitation, time) are correctly set. For Furaneol, derivatization is strongly recommended to improve extraction and detection.[1][5]
Incorrect Fiber Choice Verify that the fiber's polarity matches the analyte. Use a polar fiber (e.g., Polyacrylate) for native Furaneol or a non-polar/combination fiber (e.g., PDMS, DVB/CAR/PDMS) for derivatized Furaneol.[1][3]
Analyte Degradation Furaneol is thermally unstable. Use a derivatization method to create a more stable compound. Ensure the GC inlet temperature is not excessively high.
Inefficient Desorption Check that the GC inlet temperature is sufficient for thermal desorption (e.g., 250 °C) and that the desorption time is adequate (e.g., 2 minutes).[15] Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure a rapid transfer of analytes to the column.[11]
System Check Before troubleshooting the SPME method, confirm the GC-MS system is working correctly by directly injecting a known standard of your analyte or its derivative.[11]

Issue: Poor reproducibility and inconsistent results.

Possible Cause Solution
Inconsistent Extraction Conditions All parameters must be kept constant across all samples, standards, and blanks. This includes sample volume, headspace volume, temperature, agitation speed, extraction time, and fiber placement depth.[8][11]
Matrix Effects Complex sample matrices can interfere with the extraction.[1] Prepare calibration standards in a matrix that closely matches the samples (matrix-matched standards) to compensate for these effects.[4]
Fiber Damage or Contamination Visually inspect the fiber for damage or coating stripping. Condition the fiber before each use as per the manufacturer's instructions. If carryover is suspected, bake the fiber for a longer duration in a clean GC inlet.
Septum Coring Cored septum particles in the GC inlet can interfere with the analysis and damage the fiber. Use pre-drilled septa or a septumless injector system to prevent this.[11]

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for Furaneol.

Table 1: Method Performance for Furaneol Analysis using Derivatization-SPME-GC-MS

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL[1][5]
Limit of Quantification (LOQ)2 ng/mL[1][5]
Repeatability (RSD%)9.5%[1][5]
Linear Range2 - 500 ng/mL[5]

Table 2: Comparison of Sampling Techniques for Furan-Type Compounds

Sampling TechniqueRelative Analyte ResponseKey AdvantageReference
Static HeadspaceLowSimple, suitable for high concentrations[16][17]
Traditional SPME FiberMediumGood sensitivity, solvent-free[16][17]
SPME ArrowHighSignificantly higher response, more robust, higher loading capacity[16][17]

Note: The SPME Arrow provides significantly higher responses for furan (B31954) and alkylfurans compared to traditional SPME fibers and static headspace.[16]

Experimental Protocols

Protocol 1: Direct Headspace SPME-GC-MS Analysis of Furaneol

This protocol is suitable for screening purposes or for matrices where derivatization is not feasible. Optimization is critical for achieving acceptable results.

  • Sample Preparation :

    • Place a known amount of the liquid or solid sample (e.g., 5 mL or 5 g) into a 20 mL headspace vial.

    • Add an appropriate internal standard.

    • Add NaCl to achieve a concentration of 25-30% (w/v) to aid extraction.[11]

    • Seal the vial immediately with a PTFE-faced silicone septum.

  • SPME Fiber Conditioning :

    • Condition a polar SPME fiber (e.g., 85 µm Polyacrylate) according to the manufacturer's instructions.

  • Extraction :

    • Place the vial in a heater-agitator set to the desired extraction temperature (e.g., 50 °C).

    • Allow the sample to equilibrate for 5-10 minutes.

    • Expose the conditioned SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) with constant agitation.

    • Retract the fiber into the needle.

  • GC-MS Analysis :

    • Immediately insert the SPME fiber into the hot GC injection port (e.g., 240 °C).

    • Desorb the analyte from the fiber for 2-5 minutes in splitless mode.

    • Start the GC-MS analysis program to separate and detect the analyte.

Protocol 2: Recommended Derivatization-Headspace SPME-GC-MS Analysis of Furaneol

This is the recommended protocol for accurate and sensitive quantification of Furaneol.[1][5]

  • Sample Preparation :

    • Place an aliquot of the sample (e.g., 5 mL of juice supernatant) into a 20 mL headspace vial.[1]

    • Add an internal standard if required.

    • Adjust the sample to a basic pH using a suitable buffer or base.[12]

  • Derivatization :

    • Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr) (e.g., 50 µL of a 10% solution in acetone).[1]

    • Seal the vial tightly and heat at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30 minutes) to complete the reaction.[1][12]

    • Cool the vial to room temperature.

  • SPME Fiber Conditioning :

    • Condition a non-polar or combination fiber (e.g., 100 µm PDMS or DVB/CAR/PDMS) according to the manufacturer's instructions.

  • Extraction :

    • Add NaCl (e.g., 1.5 g) to the vial to enhance partitioning.[1]

    • Place the vial in a heater-agitator set to the extraction temperature (e.g., 60 °C).

    • Allow the sample to equilibrate for 5 minutes.

    • Expose the conditioned SPME fiber to the headspace for a defined period (e.g., 30 minutes) with constant agitation.[1][15]

    • Retract the fiber into the needle.

  • GC-MS Analysis :

    • Immediately insert the SPME fiber into the hot GC injection port (e.g., 250 °C).[15]

    • Desorb the derivatized analyte for 2 minutes.[15]

    • Run the appropriate GC-MS program for separation and detection.

Visualized Workflows

Caption: Decision tree for selecting a Furaneol SPME analysis method.

Derivatization_SPME_Workflow cluster_prep Sample Preparation & Derivatization cluster_spme Headspace SPME cluster_analysis GC-MS Analysis p1 1. Place Sample in Vial p2 2. Adjust pH (Basic) p1->p2 p3 3. Add Derivatizing Agent (e.g., PFBBr) p2->p3 p4 4. Seal and Heat Vial (e.g., 60-80°C) p3->p4 p5 5. Cool to Room Temp p4->p5 s1 6. Add NaCl ('Salting Out') p5->s1 s2 7. Equilibrate at Temp (e.g., 60°C with Agitation) s1->s2 s3 8. Expose Conditioned Fiber to Headspace (e.g., 30 min) s2->s3 s4 9. Retract Fiber s3->s4 a1 10. Insert Fiber into GC Inlet (e.g., 250°C) s4->a1 a2 11. Thermally Desorb (Splitless Mode) a1->a2 a3 12. Acquire Data a2->a3

Caption: Experimental workflow for Derivatization-SPME of Furaneol.

References

Technical Support Center: Analysis of Thermally Sensitive Furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of thermally sensitive furanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of thermally sensitive furanones?

A1: The main challenges in analyzing thermally sensitive furanones stem from their chemical instability under certain analytical conditions. Key issues include:

  • Thermal Degradation: Many furanone derivatives are susceptible to decomposition at elevated temperatures, which are often employed in analytical techniques like Gas Chromatography (GC). This can lead to inaccurate quantification and the generation of artifact peaks.[1][2]

  • Isomerization: Furanones can exist in different tautomeric forms, such as 2(3H)-furanone and the more thermodynamically stable 2(5H)-furanone.[1] Heating can cause interconversion between these isomers, complicating the interpretation of analytical results.[1][3]

  • Matrix Effects: Furanones are often present in complex matrices like food, beverages, and biological samples.[4][5][6] Components of the matrix can interfere with the analysis, requiring robust sample preparation techniques to isolate the furanones of interest.

  • Volatility: While some furanones are volatile and suitable for GC analysis, others are less volatile or are present as non-volatile precursors (e.g., glycosides), necessitating alternative methods like High-Performance Liquid Chromatography (HPLC).[2][4]

Q2: Which analytical technique is better for thermally sensitive furanones: GC-MS or HPLC?

A2: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the specific furanone and the research question.

  • GC-MS is a powerful technique for volatile and semi-volatile furanones due to its high sensitivity and ability to provide structural information through mass spectrometry.[4] However, the high temperatures used in the injector and column can cause degradation of thermally labile furanones.[2][7] Techniques like cold on-column injection can mitigate this issue.[7][8]

  • HPLC is often preferred for thermally sensitive furanones as it operates at or near ambient temperatures, avoiding the risk of thermal decomposition.[2] It is also well-suited for the analysis of non-volatile furanone derivatives, such as glycosides.[2]

Q3: How can I prevent the thermal degradation of furanones during GC-MS analysis?

A3: To minimize thermal degradation during GC-MS analysis, consider the following:

  • Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analytes.

  • Use a Cool On-Column Injection (OCI) Technique: This is a highly effective method to prevent thermal degradation as the sample is introduced directly onto the column without passing through a heated injector.[7][8]

  • Optimize the Temperature Program: Use a gentle oven temperature program with a lower initial temperature and a slower ramp rate.

  • Derivatization: In some cases, derivatization can be used to increase the thermal stability of the furanones.

Q4: What are common impurities to look out for when synthesizing or analyzing furanones?

A4: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, residual solvents, and isomers (e.g., 2(5H)-furanones).[1] The furanone ring can also be susceptible to opening by nucleophiles, leading to the formation of acyclic derivatives as impurities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no analyte peak detected in GC-MS Thermal degradation in the injector or column.Lower the injector temperature. Use a cool on-column injection technique.[7] Check the stability of your furanone at the analysis temperatures.
Poor extraction efficiency from the sample matrix.Optimize your sample preparation method (e.g., SPME fiber coating, extraction time, and temperature).[4][5] Consider a different extraction technique like LLE or SPE.[4]
Multiple unexpected peaks in the chromatogram Isomerization of the furanone at high temperatures.Analyze the sample using HPLC to avoid thermal isomerization.[2] If using GC, try a lower injector and oven temperature.
Contamination from the sample matrix or solvent.Run a blank sample to identify sources of contamination. Ensure high-purity solvents and clean glassware.
Poor peak shape and resolution Inappropriate GC column polarity.Use a polar capillary column (e.g., DB-WAX or HP-INNOWax) for better separation of polar furanones.[5]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality column. Consider derivatization to improve peak shape.
Inconsistent quantitative results Instability of furanones in the prepared sample.Analyze samples promptly after preparation. Store samples at low temperatures and protect them from light.[1]
Matrix effects suppressing or enhancing the signal.Use a matrix-matched calibration curve or the standard addition method for quantification.[9] Employ an internal standard to correct for variations.[5]

Quantitative Data Summary

The stability of furanones is highly dependent on the specific compound and the experimental conditions. The following table summarizes general stability considerations.

Parameter Condition Effect on Furanone Stability Reference(s)
Temperature High temperatures (e.g., in GC injector)Can cause thermal degradation and isomerization.[1][2][3]
pH Acidic to neutral (pH 2.0-8.0)Some furanone derivatives are unstable in aqueous buffer solutions across this pH range.[1]
Storage Room temperature, exposed to lightPotential for degradation over time.[1]
Analytical Technique Hot splitless GC injectionHigh potential for thermal degradation.[7][8]
Cold on-column GC injectionMinimizes thermal degradation.[7][8]
HPLCGenerally avoids thermal degradation.[2]

Experimental Protocols

Protocol 1: Analysis of Volatile Furanones in a Liquid Matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is adapted from methods used for analyzing furanones in food and beverage samples.[5][6]

  • Sample Preparation:

    • Place 5-10 mL of the liquid sample into a 20 mL headspace vial.

    • To enhance the release of volatile compounds, add a saturated NaCl solution (e.g., 1-2 g of solid NaCl).[5][6]

    • Spike the sample with a suitable internal standard (e.g., a deuterated analog of the furanone of interest) for accurate quantification.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for 15-30 minutes with agitation.[5]

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile furanones.[5]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a moderate temperature (e.g., 240-250°C) in splitless mode.[5] Note: This temperature should be optimized to ensure complete desorption without causing significant degradation.

    • Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 3-5°C/minute.

      • Ramp to 240°C at a rate of 10-15°C/minute, hold for 5 minutes.[5]

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Scan a mass range appropriate for the target furanones and their fragments (e.g., m/z 35-350).

      • For quantitative analysis, selected ion monitoring (SIM) mode can be used for increased sensitivity and selectivity.

Protocol 2: Analysis of Thermally Sensitive Furanones using HPLC

This protocol is a general guideline based on methods for analyzing furanones and their derivatives.[2]

  • Sample Preparation:

    • Extract the furanones from the sample matrix using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent will depend on the polarity of the furanone.

    • Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile, methanol (B129727), or water).

    • Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18, 4.6 mm x 250 mm, 5 µm) is commonly used.[2]

    • Mobile Phase: A binary mobile phase consisting of an aqueous component (e.g., 0.05M sodium acetate (B1210297) buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[2]

    • Gradient Elution: Start with a higher proportion of the aqueous phase and gradually increase the organic modifier to elute the furanones. A typical gradient might be from 10% to 90% organic modifier over 20-30 minutes.

    • Flow Rate: 0.8-1.2 mL/min.

    • Column Temperature: Maintain at a controlled ambient temperature (e.g., 25-30°C).

    • Detection: UV detection at a wavelength appropriate for the furanone's chromophore (e.g., 280-290 nm).[2] A photodiode array (PDA) detector can be used to obtain UV spectra for peak identification. Mass spectrometric detection (LC-MS) can be used for more definitive identification and quantification.

    • Injection Volume: 5-20 µL.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Liquid Sample Vial Headspace Vial Sample->Vial Spike Add Internal Standard & Salt Vial->Spike Equilibrate Equilibrate and Agitate Spike->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Transfer Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Data Processing and Quantification Detect->Analyze

Caption: Experimental workflow for the analysis of volatile furanones using HS-SPME-GC-MS.

troubleshooting_logic Problem Inaccurate Furanone Quantification Check_Technique Is the analytical technique appropriate? Problem->Check_Technique Is_GCMS Using GC-MS? Check_Technique->Is_GCMS Yes Is_HPLC Using HPLC? Check_Technique->Is_HPLC No Thermal_Degradation Potential Thermal Degradation/Isomerization Is_GCMS->Thermal_Degradation Check_Extraction Is sample preparation optimal? Is_HPLC->Check_Extraction Use_OCI Solution: Use Cool On-Column Injection or lower injector temperature Thermal_Degradation->Use_OCI Consider_HPLC Solution: Consider switching to HPLC Thermal_Degradation->Consider_HPLC Optimize_SPE_LLE Solution: Optimize extraction parameters (solvent, pH, time) Check_Extraction->Optimize_SPE_LLE No Matrix_Effects Potential Matrix Effects Check_Extraction->Matrix_Effects Yes Use_Matrix_Matched Solution: Use matrix-matched standards or standard addition Matrix_Effects->Use_Matrix_Matched

Caption: Troubleshooting logic for inaccurate furanone quantification.

References

Technical Support Center: Enhancing the Resolution of Furanone Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Resolution of Furanone Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the separation of furanone isomers in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of furanone isomers in HPLC?

A1: Poor resolution in the HPLC separation of furanone isomers often stems from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer sufficient stereoselectivity for the specific furanone enantiomers being analyzed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for this class of compounds.

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol), the pH of the aqueous phase, and any additives are critical for achieving separation.

  • Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, lower flow rates can lead to improved resolution.

  • Inadequate Temperature Control: Temperature can significantly influence chiral recognition. It's a valuable parameter to screen as both increasing and decreasing the temperature can enhance resolution.

  • Column Overload: Injecting an excessive amount of sample can cause peak broadening and a subsequent loss of resolution.

Q2: I'm observing peak tailing with my furanone isomers in GC. What are the likely causes and solutions?

A2: Peak tailing in GC for furanone isomers can be attributed to:

  • Active Sites in the Inlet or Column: Furanones can interact with active sites (e.g., silanols) in the GC liner or at the head of the column, leading to tailing.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum. Trimming a small portion from the front of the column can also remove accumulated contaminants.

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trimming the column is recommended.

  • Incompatible Solvent: The injection solvent may not be compatible with the stationary phase, leading to poor analyte focusing.

    • Solution: Choose a solvent that is compatible with the stationary phase polarity.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can disrupt the flow path and cause tailing.

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth according to the manufacturer's instructions.

Q3: What are the advantages of using SFC over HPLC for separating furanone isomers?

A3: SFC offers several benefits for chiral separations of furanone isomers compared to HPLC:

  • Faster Analysis Times: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter run times.

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents.

  • Unique Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for resolving challenging isomer pairs.

  • Orthogonality to Reversed-Phase LC: SFC provides a different separation mechanism, making it a powerful tool for confirmation or for separating isomers that are difficult to resolve by RPLC.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high. 4. Incorrect column temperature.1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based). 2. Optimize the mobile phase by adjusting the type and percentage of the organic modifier (e.g., isopropanol, ethanol). For ionizable furanones, adjust the pH. 3. Reduce the flow rate. 4. Evaluate a range of temperatures (e.g., 15°C to 40°C) as temperature effects on chiral separations can be unpredictable.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 2. Column contamination. 3. Mobile phase pH is close to the analyte's pKa (for ionizable furanones).1. For basic furanone derivatives, add a competing base (e.g., diethylamine) to the mobile phase. For acidic derivatives, add a competing acid (e.g., trifluoroacetic acid). 2. Flush the column with a strong solvent. If the column is old, it may need to be replaced. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Insufficient column equilibration.1. Prepare fresh mobile phase for each run and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Allow for longer equilibration times, especially when changing mobile phase composition.
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution 1. Inappropriate stationary phase. 2. Oven temperature program is not optimized. 3. Carrier gas flow rate is too high or too low.1. Select a column with a polarity that provides good selectivity for the furanone isomers. Polar columns are often suitable. 2. Adjust the initial temperature, ramp rate, and final hold time. A slower temperature ramp can improve resolution. 3. Optimize the carrier gas flow rate to be near the optimal linear velocity for the carrier gas being used (e.g., helium or hydrogen).
Peak Tailing 1. Active sites in the inlet or column. 2. Column contamination. 3. Poor column cut or installation.1. Use a deactivated inlet liner. Consider using an ultra-inert GC column. 2. Trim 10-20 cm from the front of the column. Perform regular column bakeouts. 3. Re-cut the column ensuring a square, clean cut and reinstall it at the correct depth.
Ghost Peaks 1. Contamination from the septum, liner, or previous injections. 2. Carrier gas impurity.1. Replace the septum and liner. Run a blank gradient to check for carryover. 2. Ensure high-purity carrier gas and check for leaks in the gas lines.
SFC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal co-solvent type and percentage. 3. Incorrect back pressure or temperature.1. Screen a range of polysaccharide-based CSPs. 2. Test different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) and optimize their concentration. 3. Adjust the back pressure and temperature, as these parameters influence the mobile phase density and solvating power.
Peak Tailing 1. Sample solvent is incompatible with the mobile phase. 2. Column overload. 3. Secondary interactions.1. Dissolve the sample in a solvent similar to the co-solvent being used. 2. Reduce the injection volume or sample concentration. 3. For basic compounds, add a basic additive. For acidic compounds, an acidic additive may improve peak shape.
Inconsistent Retention Times 1. Fluctuations in back pressure. 2. Inconsistent mobile phase composition (CO2 and co-solvent). 3. Temperature instability.1. Check the back pressure regulator for proper function. 2. Ensure a consistent supply of high-purity CO2 and accurate co-solvent delivery. 3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

Chiral HPLC Separation of Lactones
CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
γ-nonanolactoneChiralpak AY-3RAcetonitrile/Water1.025>1.09
δ-decalactoneChiralpak AY-3RAcetonitrile/Water1.025>1.08
δ-undecalactoneChiralpak AY-3RAcetonitrile/Water1.025>1.54
δ-dodecalactoneChiralpak AY-3RAcetonitrile/Water1.025>1.43
δ-tetradecalactoneChiralpak AY-3RAcetonitrile/Water1.025>1.11
Chiral SFC Separation of Furanone Analogues
AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Back Pressure (bar)Detection (UV λ)
Racemic Furanone DerivativeCHIRALPAK® IA-3CO₂ / Methanol (80:20, v/v)3.0150220 nm
Racemic Furanone DerivativeCHIRAL ART Amylose-SACO₂ / Ethanol (85:15, v/v)2.0120230 nm
Racemic Furanone DerivativeCHIRAL ART Cellulose-SBCO₂ / 2-Propanol (90:10, v/v)4.0100254 nm

Experimental Protocols

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol provides a general procedure for the chiral separation of a 2(5H)-furanone derivative using a polysaccharide-based CSP.

  • Materials and Reagents:

    • Racemic 2(5H)-furanone derivative

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (or other suitable alcohol modifier)

    • Chiral HPLC column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

    • HPLC system with UV detector

    • Syringe filters (0.45 µm)

  • Sample Preparation:

    • Dissolve the racemic 2(5H)-furanone derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (89:11, v/v). The ratio may need to be optimized for specific compounds.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C (or ambient)

    • Detection: UV at 240 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the separation and record the chromatogram.

    • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

  • Optimization:

    • If the resolution is poor, adjust the ratio of the mobile phase modifiers. Increasing the alcohol content generally decreases retention time but may also affect selectivity.

    • Screen different alcohol modifiers (e.g., ethanol, n-propanol) to improve separation.

    • Lowering the column temperature can sometimes enhance enantioselectivity.

Detailed Experimental Protocol: Chiral GC Separation

This protocol describes a general method for the chiral GC separation of a volatile 2(5H)-furanone derivative.

  • Materials and Reagents:

    • Volatile 2(5H)-furanone derivative

    • High-purity solvent (e.g., dichloromethane (B109758) or hexane)

    • Chiral GC capillary column (e.g., Chirasil-β-Dex)

    • GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • High-purity carrier gas (Helium or Hydrogen)

  • Sample Preparation:

    • Prepare a dilute solution of the 2(5H)-furanone derivative in a suitable volatile solvent (e.g., 100 ppm in dichloromethane).

  • Chromatographic Conditions:

    • Column: Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Oven Temperature Program: Start at 130 °C, hold for 10 minutes, then ramp to 180 °C at 2 °C/min, and hold for 30 minutes.

    • Detector: FID at 320 °C

  • Procedure:

    • Set up the GC system with the specified conditions.

    • Inject 1 µL of the prepared sample.

    • Start the GC run and data acquisition.

    • Identify the enantiomer peaks in the resulting chromatogram.

  • Optimization:

    • The temperature program is a critical parameter. Adjusting the initial temperature, ramp rate, and final hold time can significantly impact resolution.

    • The choice of carrier gas and its flow rate can also affect separation efficiency.

Detailed Experimental Protocol: Chiral SFC Separation

This protocol outlines a general procedure for the chiral SFC separation of a 2(5H)-furanone derivative.

  • Materials and Reagents:

    • Racemic 2(5H)-furanone derivative

    • SFC-grade Carbon Dioxide (CO₂)

    • HPLC-grade Methanol (or other suitable alcohol modifier)

    • Chiral SFC column (e.g., CHIRALPAK® IA-3, 250 x 4.6 mm, 3 µm)

    • SFC system with UV detector and back pressure regulator

  • Sample Preparation:

    • Dissolve the racemic 2(5H)-furanone derivative in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IA-3 (250 x 4.6 mm, 3 µm)

    • Mobile Phase: Supercritical CO₂ with Methanol as a modifier (e.g., 80:20 v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate the SFC system with the specified mobile phase and back pressure until the baseline is stable.

    • Inject the prepared sample.

    • Acquire the chromatogram.

Technical Support Center: Stabilizing 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to stabilize 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, in solution. HDMF is a valuable compound known for its sweet, caramel-like aroma, but its inherent instability in aqueous environments presents significant challenges in research and product development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of HDMF concentration in aqueous solution. pH-dependent degradation: HDMF is susceptible to degradation across a wide pH range.[1]Adjust the solution pH to the optimal range of 3.5-5.0 using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).[2] While some studies indicate instability even within this range, it is generally considered the most favorable for slowing degradation.[1][3]
Oxidative degradation: Exposure to oxygen can lead to the rapid degradation of HDMF.Prepare solutions using deoxygenated solvents. Purge the headspace of the storage container with an inert gas such as nitrogen or argon. The addition of antioxidants can also be beneficial (see FAQs).
Thermal degradation: Elevated temperatures significantly accelerate the degradation of HDMF.[2]Store stock solutions and experimental samples at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.
Photodegradation: Exposure to light, particularly in the presence of photosensitizers like riboflavin, can induce degradation.[4]Protect solutions from light by using amber glass vials or by storing them in the dark.
Inconsistent results in stability studies. Variability in experimental conditions: Minor differences in pH, temperature, or oxygen exposure between samples can lead to significant variations.Standardize all experimental parameters meticulously. Use calibrated equipment for pH and temperature measurements. Ensure consistent handling procedures to minimize oxygen exposure.
Matrix effects: The presence of other components in the solution (e.g., metal ions, amino acids) can influence HDMF stability.[2]Characterize the solution matrix and consider potential interactions. The use of chelating agents like EDTA may be beneficial if metal-catalyzed degradation is suspected.
Formation of undesirable byproducts. Degradation of HDMF: The breakdown of HDMF can lead to the formation of various smaller molecules, affecting the sensory and chemical profile of the solution.[2]Implement the stabilization strategies outlined above to minimize degradation. Analytical techniques such as GC-MS or LC-MS can be used to identify and monitor degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for HDMF in solution?

A1: The degradation of HDMF in aqueous solution is complex and can proceed through several pathways. A key initial step is believed to be the opening of the furanone ring.[2] This is followed by a series of reactions that can lead to the formation of smaller carbonyl and hydroxyl carbonyl compounds.[2] Additionally, HDMF can react with sulfur-containing amino acids and hydrogen sulfide, particularly at elevated temperatures, to form various thiophene (B33073) derivatives.[2]

Q2: What is the optimal pH for maximizing the stability of HDMF in an aqueous solution?

A2: There is some discrepancy in the literature regarding the optimal pH for HDMF stability. Several sources suggest that the greatest stability in aqueous solutions is achieved in a slightly acidic environment, with a pH range of 3.5 to 5.0.[2] However, one study investigating the stability of naturally occurring HDMF derivatives over 32 days at 23°C found that HDMF was unstable at all pH values tested between 2.0 and 8.0.[1] Despite this, for practical purposes, maintaining a pH between 3.5 and 5.0 is the most commonly recommended strategy to minimize the rate of degradation.

Q3: Which antioxidants are most effective for stabilizing HDMF?

A3: The use of antioxidants is a promising strategy to inhibit the oxidative degradation of HDMF. While specific comparative studies on different antioxidants for HDMF stabilization are limited, the following are potential candidates based on their general efficacy in food and pharmaceutical systems:

  • Ascorbic Acid (Vitamin C): As a water-soluble antioxidant, ascorbic acid can effectively scavenge free radicals and is commonly used to prevent browning and oxidation in food products.

  • Tocopherols (Vitamin E): These lipid-soluble antioxidants are effective in preventing lipid peroxidation and may offer protection to HDMF, particularly in systems containing a lipid phase.[5][6][7][8][9][10][11]

  • Synthetic Antioxidants (BHA, BHT, TBHQ): Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ) are potent synthetic antioxidants widely used in the food industry. Their efficacy would need to be empirically determined for specific HDMF formulations.

The choice and concentration of antioxidant should be carefully evaluated for compatibility with the specific application and analytical methods being used.

Q4: Can encapsulation be used to stabilize HDMF?

A4: Yes, encapsulation is a highly effective technique for protecting sensitive compounds like HDMF from environmental factors such as oxygen, light, and moisture. Two common methods are:

  • Spray Drying: This technique involves atomizing a solution or emulsion containing HDMF and a carrier material (e.g., maltodextrin, gum arabic) into a hot air stream to produce a dry powder with HDMF encapsulated within the carrier matrix.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with guest molecules like HDMF, effectively shielding them from the external environment and improving their stability and solubility.[4][6][12][13][14][15]

Q5: How does HDMF interact with common pharmaceutical excipients?

A5: There is limited specific data on the compatibility of HDMF with a wide range of pharmaceutical excipients. However, based on its chemical structure (a furanone with a hydroxyl group), potential interactions with certain excipients should be considered:

  • Reducing Sugars (e.g., lactose): The Maillard reaction between the amine groups of amino acids and reducing sugars is a known pathway for HDMF formation, but interactions between HDMF itself and these sugars under formulation conditions are less understood.

  • Alkaline Excipients: Given that HDMF is less stable at higher pH, excipients that create an alkaline microenvironment could accelerate its degradation.

  • Oxidizing Agents: Excipients with oxidizing properties should be avoided.

  • Solvents: The stability of HDMF in common pharmaceutical co-solvents like propylene (B89431) glycol and ethanol (B145695) should be evaluated on a case-by-case basis.

Compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) are crucial during pre-formulation development.

Quantitative Data Summary

The following tables summarize available quantitative data on the factors influencing HDMF stability.

Table 1: Effect of pH and Temperature on HDMF Stability

pHTemperature (°C)ObservationReference
2.0 - 8.023Unstable at all tested pH values over 32 days.[1]
4.0-Reported as optimal for stability in an aqueous buffer solution, with degradation following first-order kinetics.[3]
3.523Reported as having the greatest stability in aqueous solutions.[2]
2.2, 5.1, 7.1160Thermal degradation occurs, with a preference for lower pH. The initial degradation mechanism involves ring opening.[2]
4.0 - 5.0-Reported to have the lowest racemization rate.

Table 2: Photodegradation Kinetics of HDMF in the Presence of Riboflavin

ParameterValueConditionReference
Quenching Rate Constant (Singlet State) 2.7 x 10⁹ M⁻¹s⁻¹Aqueous solution[4]
Quenching Rate Constant (Triplet State) 6.0 x 10⁸ M⁻¹s⁻¹Aqueous solution[4]
Reactive Rate Constant with Singlet Oxygen 1.97 x 10⁷ M⁻¹s⁻¹Aqueous solution[4]

Experimental Protocols

Protocol 1: General Procedure for Evaluating HDMF Stability in Aqueous Solution

This protocol outlines a general method for assessing the stability of HDMF under various conditions (e.g., different pH, temperature, or in the presence of stabilizers).

1. Materials:

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) standard
  • Buffer solutions of desired pH (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8)
  • High-purity water (e.g., HPLC grade)
  • Amber glass vials with screw caps
  • HPLC or GC-MS system for quantification

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of HDMF (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.
  • Prepare working solutions by diluting the stock solution in the desired buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL).

3. Stability Study Setup:

  • Aliquot the working solutions into amber glass vials.
  • For studies involving the exclusion of oxygen, sparge the solutions and the headspace of the vials with nitrogen or argon before sealing.
  • Store the vials under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
  • Protect all samples from light.

4. Sample Analysis:

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each vial.
  • Analyze the concentration of HDMF using a validated HPLC-UV or GC-MS method.
  • Plot the concentration of HDMF versus time to determine the degradation kinetics.

Protocol 2: Encapsulation of HDMF using β-Cyclodextrin (Inclusion Complexation)

This protocol provides a general laboratory-scale method for encapsulating HDMF in β-cyclodextrin.

1. Materials:

  • 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
  • β-Cyclodextrin (β-CD)
  • High-purity water
  • Ethanol
  • Magnetic stirrer and hot plate
  • Freeze-dryer

2. Preparation of the Inclusion Complex:

  • Prepare a saturated solution of β-CD in water by heating and stirring (e.g., to 50-60°C).
  • Dissolve a known amount of HDMF in a minimal amount of ethanol.
  • Slowly add the ethanolic solution of HDMF to the hot β-CD solution while stirring continuously. A 1:1 molar ratio of HDMF to β-CD is a common starting point.
  • Continue stirring the mixture for several hours (e.g., 4-6 hours) as it cools to room temperature to allow for complex formation. A white precipitate should form.
  • Store the mixture at a low temperature (e.g., 4°C) overnight to maximize precipitation.

3. Isolation and Drying of the Complex:

  • Collect the precipitate by filtration or centrifugation.
  • Wash the collected solid with a small amount of cold water or ethanol to remove any uncomplexed HDMF.
  • Freeze-dry the solid to obtain a fine powder of the HDMF-β-CD inclusion complex.

4. Characterization:

  • Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Evaluate the stability of the encapsulated HDMF compared to the free compound using the stability testing protocol described above.

Visualizations

degradation_pathway HDMF 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) RingOpening Ring Opening HDMF->RingOpening pH, Heat, Light ThiopheneDerivatives Thiophene Derivatives HDMF->ThiopheneDerivatives + SulfurReactants (High Temperature) DegradationProducts Smaller Carbonyl & Hydroxyl Carbonyl Compounds RingOpening->DegradationProducts SulfurReactants Sulfur-Containing Amino Acids / H2S experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis prep_hdmf Prepare HDMF Working Solution add_stabilizer Add Stabilizer (e.g., Antioxidant) prep_hdmf->add_stabilizer adjust_ph Adjust pH add_stabilizer->adjust_ph storage Store at specified Temperature & Light Conditions adjust_ph->storage sampling Sample at Time Points storage->sampling quantification Quantify HDMF (HPLC/GC-MS) sampling->quantification kinetics Determine Degradation Kinetics quantification->kinetics stabilization_strategies cluster_environmental Environmental Control cluster_additives Additive-Based HDMF_Stability HDMF Stability pH_Control pH Control (3.5 - 5.0) HDMF_Stability->pH_Control Temp_Control Low Temperature (Refrigeration/Freezing) HDMF_Stability->Temp_Control Light_Protection Light Protection (Amber Vials) HDMF_Stability->Light_Protection Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) HDMF_Stability->Inert_Atmosphere Antioxidants Antioxidants (Ascorbic Acid, Tocopherols) HDMF_Stability->Antioxidants Encapsulation Encapsulation (Cyclodextrins, Spray Drying) HDMF_Stability->Encapsulation

References

Technical Support Center: Low-Level Detection of 5-Hydroxymethylfurfural (HMF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of low-level 5-Hydroxymethylfurfural (HMF) detection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the low-level detection of HMF.

Q1: What is 5-Hydroxymethylfurfural (HMF) and why is its low-level detection important?

A1: 5-Hydroxymethylfurfural (HMF) is an organic compound that forms from the dehydration of certain sugars.[1] In the food industry, it is a key indicator of heat treatment and storage-related quality deterioration in products like honey, fruit juices, and milk.[1][2] Its presence at low levels can signify the initial stages of spoilage or adulteration.[1] In the context of drug development, HMF can be a degradation product of sugar-containing formulations, and its accurate quantification at low levels is crucial for stability and safety assessments.

Q2: I am experiencing poor sensitivity and cannot detect low levels of HMF. What can I do?

A2: Low sensitivity is a common challenge in trace analysis. Here are several troubleshooting steps:

  • Method Selection: For very low HMF concentrations (<4 mg/kg), High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is generally more precise than spectrophotometric methods.[3] For even higher sensitivity, consider using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

  • Optimize HPLC Conditions:

    • Detector Wavelength: Ensure your UV detector is set to the optimal wavelength for HMF, which is typically around 284 nm.[1]

    • Mobile Phase Composition: Adjust the mobile phase composition (e.g., water:methanol or water:acetonitrile gradient) to achieve better separation and peak shape.

    • Injection Volume: Increasing the injection volume can enhance the signal, but be mindful of potential peak broadening.

  • Sample Preparation: Concentrate your sample using solid-phase extraction (SPE) to increase the HMF concentration prior to injection.

Q3: My results show high variability between replicate injections. What are the possible causes?

A3: High variability, or poor repeatability, can stem from several sources:

  • Sample Inhomogeneity: Ensure your sample is thoroughly mixed and homogenous before taking an aliquot for analysis. This is particularly important for viscous samples like honey.[1]

  • Inconsistent Sample Preparation: Precisely control all steps of your sample preparation, including dilution and filtration. Use calibrated pipettes and volumetric flasks.

  • Instrument Instability: Check for fluctuations in pump pressure, detector lamp intensity, or column temperature in your HPLC system. Allow the instrument to stabilize adequately before starting your analytical run.

  • Autosampler Issues: If using an autosampler, check for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.

Q4: I am observing interfering peaks that co-elute with my HMF peak in HPLC. How can I resolve this?

A4: Co-eluting peaks from the sample matrix are a frequent problem, especially with complex samples like food products.[5][6]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Modify the gradient slope of your mobile phase to improve the resolution between HMF and the interfering peaks.

    • Column Selection: Consider using a different HPLC column with a different stationary phase chemistry that may offer better selectivity for HMF.

  • Sample Clean-up: Implement a more rigorous sample clean-up procedure. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can effectively remove matrix components that interfere with HMF detection.

  • Method Specificity: For spectrophotometric methods, background correction is crucial. The White method, for example, uses a reference solution to subtract the absorbance of interfering substances.[3]

Q5: How do I validate my analytical method for low-level HMF detection?

A5: Method validation is essential to ensure your results are accurate and reliable. Key validation parameters include:

  • Linearity: Establish a calibration curve with a series of HMF standards in the expected concentration range of your samples. The coefficient of determination (r²) should ideally be >0.99.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of HMF that can be reliably detected and quantified. The LOD is often defined as the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ is at a signal-to-noise ratio of 10:1.[2]

  • Accuracy and Precision: Assess accuracy by performing recovery studies with spiked samples. Precision is evaluated by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD).[2]

  • Specificity: Demonstrate that your method can unequivocally detect HMF in the presence of other components in the sample matrix.[5]

Quantitative Data Summary

The following tables summarize key performance parameters for common HMF detection methods.

Table 1: Comparison of HPLC and Spectrophotometric Methods for Low-Level HMF Detection in Honey

ParameterHPLC MethodWhite Method (Spectrophotometric)
Limit of Quantitation (LOQ) 0.83 mg/L0.67 mg/L
Linearity Range Up to 20 mg/LUp to 5 mg/L
Precision (RSD for 1-4 mg/kg) 3.5%6.4%
Data sourced from Truzzi et al. (2012)[3]

Table 2: HPLC-PAD Method Performance for HMF Detection

ParameterValue
Limit of Detection (LOD) 0.04 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL
Retention Time Precision (RSD) 0.10 - 0.12%
Peak Area Precision (RSD) 0.14 - 0.5%
Data sourced from a study on HMF determination in honey and biomass.[1]

Detailed Experimental Protocols

Protocol 1: HMF Detection by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the widely used reversed-phase HPLC method with UV detection.[4]

1. Materials and Reagents:

  • HMF standard (Sigma-Aldrich or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Methanol or Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm)

2. Standard Preparation:

  • Prepare a stock solution of HMF (e.g., 1 mg/mL) in deionized water.

  • Perform serial dilutions of the stock solution with deionized water to prepare working standards at concentrations covering the expected sample range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[3]

3. Sample Preparation (Example: Honey):

  • Accurately weigh 1 gram of the honey sample into a 100 mL volumetric flask.[1]

  • Dissolve the sample in deionized water and sonicate for 10 minutes to ensure complete dissolution.[1]

  • Bring the flask to volume with deionized water and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol/acetonitrile. A typical starting point is 90:10 (Water:Methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector: UV-Vis detector at 284 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the HMF standards against their concentration.

  • Quantify the HMF concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: HMF Detection by Spectrophotometry (White Method)

This protocol is a common spectrophotometric method for HMF determination.[3]

1. Materials and Reagents:

  • HMF standard

  • Deionized water

  • Carrez solution I (15% w/v potassium ferrocyanide)

  • Carrez solution II (30% w/v zinc acetate)

  • Sodium bisulfite solution (0.2% w/v)

2. Standard and Sample Preparation:

  • Prepare HMF standards as described in the HPLC protocol.

  • Prepare the sample solution as described in the HPLC protocol.

3. Spectrophotometric Measurement:

  • Pipette 2 mL of the filtered sample solution into two separate test tubes.

  • To the first tube (sample), add 2 mL of deionized water.

  • To the second tube (reference), add 2 mL of 0.2% sodium bisulfite solution.

  • Mix both solutions thoroughly.

  • Measure the absorbance of the sample solution against the reference solution at 284 nm and 336 nm using a UV-Vis spectrophotometer.

4. Calculation:

  • Calculate the HMF concentration using the following formula: HMF (mg/kg) = (A284 - A336) * 149.7 * 5 / (mass of sample in g) Where A284 and A336 are the absorbances at the respective wavelengths.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Sonicate Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Standard Prepare HMF Standards Standard->HPLC CalCurve Calibration Curve HPLC->CalCurve Quantify Quantify HMF CalCurve->Quantify

Caption: HPLC workflow for HMF detection.

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_reaction Measurement Preparation cluster_analysis Analysis Prep Prepare Sample Solution SampleTube 2mL Sample + 2mL Water Prep->SampleTube RefTube 2mL Sample + 2mL NaHSO3 Prep->RefTube Spectro Measure Absorbance (284nm & 336nm) SampleTube->Spectro RefTube->Spectro Calc Calculate HMF Concentration Spectro->Calc

Caption: Spectrophotometric (White Method) workflow for HMF detection.

References

Addressing interferences in the mass spectrometry of Furaneol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to interferences and other challenges encountered during the analysis of this important aroma compound.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of Furaneol by Gas Chromatography-Mass Spectrometry (GC-MS) often challenging?

A1: The primary challenges in analyzing Furaneol by GC-MS stem from its inherent physicochemical properties. Furaneol is a highly polar and thermally labile compound due to its hydroxyl group.[1][2] This leads to low volatility and potential degradation at high temperatures in the GC inlet, resulting in poor chromatographic peak shape (tailing), low sensitivity, and inaccurate quantification.[1][3]

Q2: What is the most effective way to overcome the challenges of direct GC-MS analysis of Furaneol?

A2: Derivatization is the most effective strategy to address the challenges of direct GC-MS analysis.[1][2] This process chemically modifies the polar hydroxyl group of Furaneol into a less polar, more volatile, and more thermally stable functional group.[1] This leads to improved chromatographic performance, including sharper peaks and increased sensitivity.[2] Common derivatization strategies include silylation, acylation, and alkylation, with reagents like pentafluorobenzyl bromide (PFBBr) being well-established.[1][2]

Q3: I am observing significant signal variability and poor reproducibility in my Furaneol measurements. What are the likely causes?

A3: Signal variability and poor reproducibility are often due to matrix effects.[3] Co-eluting compounds from the sample matrix can interfere with the ionization of Furaneol in the mass spectrometer's ion source, leading to ion suppression or enhancement.[4] Furaneol's high polarity makes it prone to co-eluting with other polar matrix components like sugars and organic acids, especially in reversed-phase chromatography.[4] Inconsistent sample handling and preparation, as well as the inherent instability of Furaneol, can also contribute to poor reproducibility.[5]

Q4: What are the characteristic mass spectral fragments of underivatized Furaneol?

A4: In electron ionization (EI) mass spectrometry, underivatized Furaneol (molecular weight: 128.126 g/mol ) typically shows characteristic fragment ions at mass-to-charge ratios (m/z) of 43, 57, and the molecular ion at 128.[6][7] A detailed study of its fragmentation pathways has been reported, which can be useful for identification.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometric analysis of Furaneol.

Issue 1: Poor Peak Shape (Tailing or Broad Peaks) and Low Signal Intensity
Potential Cause Recommended Solution
High Polarity and Thermal Instability of Furaneol Derivatize Furaneol to create a less polar and more stable compound. Reaction with pentafluorobenzyl bromide (PFBBr) is a common and effective method.[2]
Active Sites in the GC Inlet Regularly replace the GC inlet liner and septum. Using a deactivated liner can help minimize analyte interactions and peak tailing.[2]
Suboptimal GC Conditions Optimize the GC oven temperature program and carrier gas flow rate to ensure proper elution and peak shape.[3]
Issue 2: Low or No Furaneol Peak Detected
Potential Cause Recommended Solution
Incomplete Derivatization Optimize reaction conditions by adjusting reagent concentration, temperature, and/or reaction time. Ensure derivatizing agents are fresh and stored under anhydrous conditions as they can be moisture-sensitive.[1]
Furaneol Degradation Furaneol is unstable and can degrade during sample preparation. Minimize sample preparation time, keep samples cool, and use freshly prepared standards.[3] Consider derivatization to form a more stable compound.[3]
Inefficient Extraction Due to its polarity, extracting Furaneol from complex matrices can be difficult.[3] Optimize Solid Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature) or select an appropriate solvent for liquid-liquid extraction.[3]
Analyte Loss During Solvent Evaporation If a concentration step is involved, use gentle evaporation conditions, such as a gentle stream of nitrogen at a low temperature, as Furaneol can be volatile.[5]
Issue 3: Inaccurate Quantification and Matrix Effects
Potential Cause Recommended Solution
Ion Suppression or Enhancement Implement robust sample cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering matrix components.[3][4] Lichrolut-EN SPE cartridges have been shown to be effective for extracting Furaneol from juice matrices.[9]
Calibration Mismatch Prepare calibration standards in a blank matrix that closely matches your samples (matrix-matched calibration). This helps to compensate for matrix effects.[2]
Variable Recovery and Degradation Use a Stable Isotope Dilution Assay (SIDA) by spiking your sample with a known amount of an isotopically labeled Furaneol internal standard at the beginning of your sample preparation. This is the gold standard for correcting for analyte loss and matrix effects.[2]
High Background Noise Ensure your GC-MS system is clean. A "noisy" background can interfere with the integration of low-level peaks. Check for leaks and run solvent blanks to identify sources of contamination.[10]

Quantitative Data Summary

The following table summarizes the performance of a validated method for Furaneol quantification using derivatization followed by SPME-GC-MS.

Parameter Value Reference(s)
Limit of Detection (LOD)0.5 ng/mL[5][11][12][13]
Limit of Quantification (LOQ)2 ng/mL[11][12][13]
Linear Range2 - 500 ng/mL[11][12][13]
Repeatability (RSD)9.5%[11][12][13]

Experimental Protocols

Protocol 1: Furaneol Analysis using Derivatization with PFBBr followed by SPME-GC-MS

This protocol is based on a well-established method for the analysis of Furaneol in aqueous samples.[11][12]

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice), centrifuge to remove any solids.

    • For solid samples, homogenize a known weight of the sample with a specific volume of water.

  • Derivatization:

    • In a vial, add a basic solution (e.g., sodium hydroxide) to an aliquot of the sample to adjust the pH.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), dissolved in a suitable solvent.

    • Seal the vial and heat it at an elevated temperature (e.g., 60-80°C) for a specified time to complete the reaction.

    • Cool the vial to room temperature.

  • SPME Extraction:

    • Place the vial in the autosampler of a GC-MS system equipped with an SPME autosampler.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Use a temperature program to elute the analytes.

    • Detect the derivatized Furaneol using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Furaneol Analysis Results symptom1 Poor Peak Shape (Tailing/Broad) start->symptom1 symptom2 Low/No Signal start->symptom2 symptom3 Poor Reproducibility start->symptom3 cause1a High Polarity/ Thermal Instability symptom1->cause1a cause1b Active Sites in Inlet symptom1->cause1b cause2a Incomplete Derivatization symptom2->cause2a cause2b Analyte Degradation symptom2->cause2b cause3a Matrix Effects symptom3->cause3a cause3b Inconsistent Sample Prep symptom3->cause3b solution1a Derivatize Sample cause1a->solution1a solution1b Inlet Maintenance cause1b->solution1b solution2a Optimize Derivatization cause2a->solution2a solution2b Standardize Sample Handling cause2b->solution2b solution3a Improve Sample Cleanup (SPE) cause3a->solution3a solution3b Use Internal Standard (SIDA) cause3b->solution3b Experimental_Workflow sample Aqueous Sample (e.g., Fruit Juice) prep Sample Preparation (Centrifuge/Homogenize) sample->prep deriv Derivatization (e.g., with PFBBr) prep->deriv spme Headspace SPME deriv->spme gcms GC-MS Analysis (SIM Mode) spme->gcms data Data Analysis & Quantification gcms->data

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol. As a potent aroma compound with a characteristic sweet, caramel-like fragrance, accurate and precise measurement of Furaneol is critical in the fields of food science, flavor chemistry, and quality control in drug development where it may be used as a flavoring agent. This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific applications.

The inherent challenges in quantifying Furaneol, such as its high polarity, thermal instability, and susceptibility to matrix effects, necessitate a careful and thorough validation of the chosen analytical method.[1] This guide focuses on comparing common chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Solid-Phase Microextraction (SPME) coupled with GC-MS.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an analytical method for Furaneol quantification is influenced by factors such as the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.[1] The following tables summarize key performance parameters from validated methods to facilitate a direct comparison.

Table 1: Performance Characteristics of Validated Analytical Methods for Furaneol Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Range)Recovery (%)Precision (RSD %)Sample MatrixReference
Derivatization-SPME-GC/MS0.5 ng/mL2 ng/mL2 - 500 ng/mL-9.5Aqueous Samples[2][3][4]
SPE-GC-MS---98<4Fruit Juice[2][5]
HPLC-UV0.14 µg/mL (Furaneol)-->90-Strawberries[6]

Table 2: Comparison of Alternative Methods and Key Findings

MethodKey Features and AdvantagesPotential Limitations
GC-MS with Derivatization High sensitivity and selectivity, making it suitable for trace-level analysis.[1]The derivatization step adds complexity to sample preparation.[1]
HS-SPME-GC/MS A solvent-free option for volatile analysis, offering good sensitivity and reduced sample handling.[1]Fiber selection and optimization of extraction conditions are critical.
HPLC with UV Detection Avoids the risk of thermal degradation inherent in GC analysis.[6]May have lower sensitivity compared to GC-MS methods.
Stable Isotope Dilution Assay Provides a high degree of sensitivity and accuracy for quantification.[7]Requires synthesis of isotopically labeled internal standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following protocols are synthesized from published studies and should be adapted and validated for specific laboratory conditions and matrices.[1]

1. Derivatization-SPME-GC/MS Method for Aqueous Samples

This method is suitable for the quantification of Furaneol in aqueous matrices and involves a derivatization step to improve its volatility and chromatographic behavior.[3][4]

  • Sample Preparation and Derivatization:

    • Homogenize liquid samples. For solid samples, create a puree or juice.[2]

    • Place a 5 g aliquot of the homogenized sample into a 20 mL headspace vial.[2]

    • Add a known amount of internal standard.

    • Add deionized water to a final volume of 10 mL.[2]

    • Saturate the solution with NaCl to increase the ionic strength.[2]

    • Adjust the sample pH to basic conditions using a NaOH solution.[2]

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[2]

    • Immediately seal the vial and incubate at 60°C with constant stirring for 30 minutes to complete the derivatization reaction.[2]

  • SPME Procedure:

    • After derivatization, transfer the vial to a heater-stirrer set at 40°C.[2]

    • Expose the SPME fiber to the headspace above the sample for 60 minutes with continuous stirring.[2]

    • Retract the fiber into the needle.[2]

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.[2]

    • Run the appropriate GC-MS method for the separation and detection of the derivatized Furaneol.[2]

2. SPE-GC-MS Method for Fruit Juice

This method utilizes solid-phase extraction for sample clean-up and concentration of Furaneol from fruit juice prior to GC-MS analysis.[5]

  • Solid-Phase Extraction (SPE):

    • Use a Lichrolut-EN SPE column, which effectively extracts Furaneol with less retention of pigments and other non-volatile compounds.[5]

    • Pass the fruit juice sample through the conditioned SPE column.

    • Wash the column to remove interferences.

    • Elute the Furaneol from the SPE column with 1 mL of methanol (B129727).[5]

  • GC-MS Analysis:

    • The methanol eluate can be directly analyzed using an automated large volume microvial insert thermal desorption technique without further purification and concentration.[5]

    • Perform GC-MS analysis for the quantification of Furaneol.

3. HPLC-UV Method for Strawberries

This reversed-phase HPLC method is suitable for the analysis of Furaneol in fruit matrices, avoiding potential thermal degradation.[6][8]

  • Sample Preparation:

    • Homogenize the strawberry sample.

    • Perform an aqueous extraction of the homogenate.

    • Clean up the sample using a C-18 Sep-Pak cartridge.[8]

  • HPLC Analysis:

    • Inject the cleaned-up sample extract into the HPLC system.

    • Use a reversed-phase C18 column (e.g., Zorbax ODS).[8]

    • The mobile phase can consist of a mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (70:30).[8]

    • Detection is performed by UV at 290 nm.[8]

Mandatory Visualization

The following diagrams illustrate the logical workflow of an analytical method validation process, based on the principles outlined in the ICH Q2(R2) guidelines.[9][10]

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_outcome 4. Outcome Define_Purpose Define Intended Purpose (e.g., Assay, Impurity Test) Select_Method Select Analytical Procedure Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Acceptance_Criteria Define Acceptance Criteria Validation_Protocol->Acceptance_Criteria Specificity Specificity Acceptance_Criteria->Specificity Linearity Linearity Acceptance_Criteria->Linearity Range Range Acceptance_Criteria->Range Accuracy Accuracy Acceptance_Criteria->Accuracy Precision Precision (Repeatability, Intermediate) Acceptance_Criteria->Precision Detection_Limit Detection Limit (LOD) Acceptance_Criteria->Detection_Limit Quantitation_Limit Quantitation Limit (LOQ) Acceptance_Criteria->Quantitation_Limit Robustness Robustness Acceptance_Criteria->Robustness Data_Analysis Analyze Validation Data Specificity->Data_Analysis Linearity->Data_Analysis Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Detection_Limit->Data_Analysis Quantitation_Limit->Data_Analysis Robustness->Data_Analysis Compare_Criteria Compare Results with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Fit_For_Purpose Method is Fit for Purpose Validation_Report->Fit_For_Purpose

Caption: Workflow for Analytical Method Validation.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The process begins with careful planning and the development of a validation protocol, which outlines the performance characteristics to be evaluated and the corresponding acceptance criteria.[10] Key performance characteristics that are assessed during the experimental phase include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[11][12] The collected data is then rigorously analyzed and compared against the predefined acceptance criteria. A comprehensive validation report is prepared to summarize the findings. If all criteria are met, the analytical procedure is considered validated and fit for its intended purpose.[10]

References

Comparing sensory impact of Furaneol vs. 2,5-dimethyl-4-methoxy-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor science, Furaneol (also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF) and its methyl ether derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or Mesifurane), are pivotal aroma compounds that define the sensory landscape of a wide array of food products.[1][2] Both molecules are celebrated for their potent and complex flavor profiles, yet they impart distinct sensory experiences. This guide offers an objective comparison of their sensory impact, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their application.

Quantitative Sensory Data

A side-by-side comparison of the sensory thresholds and descriptive profiles of Furaneol and 2,5-dimethyl-4-methoxy-3(2H)-furanone reveals their unique characteristics. While both share a core sweetness, their aromatic nuances diverge significantly.

Sensory AttributeFuraneol (HDMF)2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)
Odor Profile Sweet, fruity, caramel-like, strawberry, with "pyrogenic" or cooked strawberry notes at higher concentrations.[3][4]Caramel, coffee, maple, musty, sweet, with additional notes described as moldy, mushroom, vegetable, potato, burnt sugar, nutty, and even meaty.
Odor Threshold 0.03 - 1,700 µg/L in water (wide range reported).[1]Data not explicitly found in the reviewed literature. A study by Larsen & Poll (1992) on strawberry aroma compounds may contain this information.[3][5]
Flavor Threshold 60 ppb.[6]Data not explicitly found in the reviewed literature.
Known Olfactory Receptor OR5M3.Not identified in the reviewed literature.

Experimental Protocols: Sensory Analysis of Furanones

The evaluation of the sensory properties of potent aroma compounds like Furaneol and DMMF necessitates rigorous and well-controlled experimental designs to ensure the reliability and validity of the results. The following outlines a typical protocol for the descriptive sensory analysis of these compounds.

Objective

To identify and quantify the sensory attributes of Furaneol and 2,5-dimethyl-4-methoxy-3(2H)-furanone.

Materials
  • High-purity samples of Furaneol and 2,5-dimethyl-4-methoxy-3(2H)-furanone.

  • Deodorized water or a neutral base (e.g., unflavored sugar solution, white bread crumb) for sample dilution and presentation.

  • Odor-free sample containers (e.g., glass vials with PTFE-lined caps).

  • Sensory evaluation booths compliant with ISO 8589 standards.

  • Data collection software.

Panelists
  • A panel of 8-12 trained sensory assessors with demonstrated acuity and consistency in evaluating flavor compounds.

  • Panelists should be screened for anosmia to the target compounds and trained on the specific sensory attributes and scaling techniques to be used.

Procedure
  • Sample Preparation:

    • Stock solutions of each compound are prepared in a suitable solvent (e.g., ethanol) and then diluted to various concentrations in the presentation medium (e.g., water).

    • Concentrations should span the sub-threshold to supra-threshold range to determine detection and recognition thresholds, as well as to evaluate the intensity of different sensory attributes.

    • Samples are coded with random three-digit numbers to prevent bias.

  • Sensory Evaluation:

    • Threshold Determination: The detection and recognition thresholds are determined using methods such as the ASTM E679 (Ascending Forced-Choice Method).

    • Descriptive Analysis: A Quantitative Descriptive Analysis (QDA®) or similar method is employed.

      • Lexicon Development: In initial sessions, panelists are presented with the compounds and work together to develop a consensus vocabulary (lexicon) of descriptive terms for the aroma and flavor attributes.

      • Training: Panelists are trained to use the lexicon consistently and to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

      • Evaluation: In individual booths, panelists evaluate the coded samples presented in a randomized and balanced order. They rate the intensity of each attribute from the agreed-upon lexicon. Palate cleansers (e.g., unsalted crackers, water) are used between samples.

Data Analysis
  • Data from the intensity scales are converted to numerical values.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of attributes between the two compounds and across different concentrations.

  • Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific means are different.

  • The results are often visualized using spider web (radar) plots to provide a graphical representation of the sensory profiles of each compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the sensory analysis protocol described above.

G cluster_prep Preparation cluster_analysis Analysis Sample Preparation Sample Preparation Threshold Determination Threshold Determination Sample Preparation->Threshold Determination Panelist Selection & Training Panelist Selection & Training Panelist Selection & Training->Threshold Determination Descriptive Analysis Descriptive Analysis Panelist Selection & Training->Descriptive Analysis Threshold Determination->Descriptive Analysis Data Collection Data Collection Descriptive Analysis->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Profile Visualization Profile Visualization Statistical Analysis->Profile Visualization

Caption: Workflow for the sensory evaluation of flavor compounds.

Olfactory Signaling Pathway of Furaneol

The perception of an odorant begins with its interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. For Furaneol, the specific receptor has been identified as OR5M3. The binding of Furaneol to this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This process ultimately leads to the generation of an electrical signal that is transmitted to the brain for processing and perception of the characteristic aroma of Furaneol. The specific olfactory receptor for 2,5-dimethyl-4-methoxy-3(2H)-furanone has not yet been identified in the reviewed scientific literature.

G Furaneol Furaneol OR5M3 (GPCR) OR5M3 (GPCR) Furaneol->OR5M3 (GPCR) Binds to G_olf Activation G_olf Activation OR5M3 (GPCR)->G_olf Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G_olf Activation->Adenylate Cyclase Activation cAMP Increase cAMP Increase Adenylate Cyclase Activation->cAMP Increase CNG Channel Opening CNG Channel Opening cAMP Increase->CNG Channel Opening Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) CNG Channel Opening->Cation Influx (Na+, Ca2+) Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain

Caption: Olfactory signal transduction pathway for Furaneol.

References

A Comparative Guide to the Enantioselective Analysis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (HDMF) in Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF), a key flavor compound in many fruits, notably strawberries. The stereochemistry of flavor compounds is of paramount importance as enantiomers can exhibit distinct sensory properties and biological activities. This document outlines and compares the use of chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of HDMF enantiomers in fruit matrices, supported by experimental data and detailed protocols. A critical consideration in the analysis of HDMF is its propensity for racemization, particularly under neutral to basic conditions due to keto-enol tautomerism. Maintaining a slightly acidic environment (pH 4-5) during sample preparation and analysis is crucial to preserve the enantiomeric integrity of the sample.[1]

Comparison of Analytical Techniques

The choice between chiral GC and chiral HPLC for the enantioselective analysis of HDMF depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, required sensitivity, and available instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase.Separation of compounds in the liquid phase based on their differential interactions with a chiral stationary phase.
Analyte Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like HDMF to increase volatility.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Chiral Stationary Phases (CSPs) Commonly based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex CB).[2]Primarily based on polysaccharide derivatives (e.g., Chiralpak® amylose (B160209) or cellulose-based columns).
Sample Preparation Often involves extraction followed by derivatization to improve volatility and thermal stability. Headspace solid-phase microextraction (HS-SPME) is a common technique.Typically involves solid-phase extraction (SPE) to clean up the sample matrix. Derivatization is generally not required for chromatographic separation.
Sensitivity Can be very high, especially when coupled with a mass spectrometer (MS).Sensitivity is dependent on the detector used (e.g., UV, MS). Generally, HPLC-MS can achieve high sensitivity.
Resolution Can provide excellent resolution for many chiral compounds.High resolution can be achieved with a wide variety of polysaccharide-based columns.
Analysis Time Typically faster for volatile compounds.Can have longer run times depending on the complexity of the separation.
Solvent Consumption Lower solvent consumption compared to HPLC.Higher consumption of organic solvents as mobile phases.

Experimental Protocols

Chiral Gas Chromatography (GC-MS) Method

This protocol describes the enantioselective analysis of HDMF in strawberries using headspace solid-phase microextraction (HS-SPME) followed by GC-MS with a chiral capillary column.

1. Sample Preparation and Derivatization:

  • Homogenization: Homogenize a known weight of strawberry sample with deionized water at a pH adjusted to 4-5.

  • Centrifugation: Centrifuge the homogenate to separate the solid matrix.

  • Derivatization: Transfer an aliquot of the supernatant to a headspace vial. Add a derivatizing agent (e.g., trifluoroacetic anhydride) to convert HDMF into a more volatile and thermally stable derivative.

  • HS-SPME: Equilibrate the vial at a specific temperature and expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC coupled to a 5975C Mass Selective Detector.

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at 2 °C/min, then to 220 °C at 10 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines the enantioselective analysis of HDMF in fruit juice using HPLC with a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • pH Adjustment: Adjust the pH of the fruit juice sample to 4-5.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 4-5).

    • Load the fruit juice sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute HDMF with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

Quantitative Data Comparison

The following table summarizes typical performance data for the enantioselective analysis of HDMF using chiral GC and HPLC. The exact values can vary depending on the specific instrumentation, column, and matrix.

ParameterChiral GC-MSChiral HPLC-UV
Chiral Stationary Phase CP-Chirasil-Dex CBChiralpak® AD-H
Retention Time (min) Enantiomer 1: ~15.2, Enantiomer 2: ~15.5Enantiomer 1: ~8.5, Enantiomer 2: ~9.2
Resolution (Rs) > 1.5> 1.5
Limit of Detection (LOD) ~0.1 µg/kg~1 µg/kg
Limit of Quantification (LOQ) ~0.5 µg/kg~5 µg/kg
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 10%< 10%

Workflow Diagrams

cluster_GC Chiral GC-MS Workflow GC_Sample Fruit Sample (pH 4-5) GC_Homogenize Homogenization GC_Sample->GC_Homogenize GC_Centrifuge Centrifugation GC_Homogenize->GC_Centrifuge GC_Derivatize Derivatization GC_Centrifuge->GC_Derivatize GC_SPME HS-SPME GC_Derivatize->GC_SPME GC_Analysis Chiral GC-MS Analysis GC_SPME->GC_Analysis GC_Data Data Analysis (Enantiomeric Ratio) GC_Analysis->GC_Data

Chiral GC-MS analysis workflow for HDMF in fruit.

cluster_HPLC Chiral HPLC-UV Workflow HPLC_Sample Fruit Juice (pH 4-5) HPLC_SPE Solid-Phase Extraction (SPE) HPLC_Sample->HPLC_SPE HPLC_Evap Evaporation & Reconstitution HPLC_SPE->HPLC_Evap HPLC_Analysis Chiral HPLC-UV Analysis HPLC_Evap->HPLC_Analysis HPLC_Data Data Analysis (Enantiomeric Ratio) HPLC_Analysis->HPLC_Data

Chiral HPLC-UV analysis workflow for HDMF in fruit.

Conclusion

Both chiral GC and chiral HPLC are powerful techniques for the enantioselective analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone in fruit. Chiral GC, particularly when coupled with mass spectrometry and utilizing headspace SPME with derivatization, offers high sensitivity and is well-suited for volatile analysis. Chiral HPLC, employing polysaccharide-based stationary phases, provides a robust and versatile method for the direct analysis of HDMF without the need for derivatization, making it advantageous for thermally labile compounds. The choice of method should be guided by the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation. Proper sample handling, especially maintaining a pH of 4-5, is critical to prevent racemization and ensure accurate determination of the enantiomeric composition of HDMF in fruit samples.[1]

References

A Comparative Analysis of HDMF Content in Various Strawberry Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) Levels and Biosynthesis in Commercially Relevant Strawberry Varieties.

This guide provides a comparative overview of the content of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound, across different strawberry ( Fragaria × ananassa ) cultivars. The information is compiled from various scientific studies and is intended to assist researchers in selecting appropriate cultivars for studies related to flavor chemistry, food science, and potential pharmaceutical applications of this bioactive compound.

Quantitative Comparison of HDMF Content

The concentration of HDMF, also known as Furaneol, varies significantly among strawberry cultivars. This variation is influenced by genetic factors, ripeness, and analytical methodologies. The following table summarizes quantitative and qualitative data on HDMF content from multiple studies. It is important to note that direct comparison between studies may be limited due to differences in experimental protocols.

CultivarHDMF Content (µg/kg fresh weight)Remarks
Oso Grande37,050Measured in overripe fruit.[1]
Totem> 13,000
Pinnacle> 13,000
Unspecified Cultivars1,663 - 4,852Range observed in a study of various strawberries.[2]
CamarosaHighest among tested cultivarsCompared to 'Sweet Charlie', 'Rosa Linda', 'Earlibrite', 'FL 95-41', and '95-256'.
FestivalHigh levels of furanones[3]
CandongaHigh levels of furanones[3]
SachinokaDetected
GuimeirenDetected
Sweet CharlieDetected
Rosa LindaDetected
FL 95-41Detected
95-256Detected
EarlibriteLeast among tested cultivarsCompared to 'Sweet Charlie', 'Camarosa', 'Rosa Linda', 'FL 95-41', and '95-256'.
BenihoppeNot Detected Mesifuran (a derivative) was detected.
TochiotomeNot Detected Mesifuran (a derivative) was detected.
Fragaria mandshurica (Wild)Key Biomarker

Experimental Protocols

The quantification of HDMF in strawberries typically involves chromatographic techniques. The following is a generalized protocol based on methodologies cited in the literature.

1. Sample Preparation and Extraction:

  • Homogenization: A known weight of fresh or frozen strawberry fruit is homogenized to a puree.

  • Extraction:

    • Solid-Phase Microextraction (SPME): The puree is placed in a sealed vial and heated to a specific temperature (e.g., 40-60°C) for a defined time to allow volatile compounds to accumulate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[4]

    • Liquid-Liquid Extraction: The puree is extracted with an organic solvent (e.g., dichloromethane).

    • Solid-Phase Extraction (SPE): An aqueous extract of the strawberry puree is passed through an SPE cartridge (e.g., Lichrolut-EN) to isolate HDMF. The compound is then eluted with a solvent like methanol.

2. Analytical Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for HDMF analysis. The extracted compounds are separated on a GC column (e.g., a polar capillary column) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of HDMF to that of a known internal standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of HDMF and its derivatives. A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of an acetate (B1210297) buffer and methanol. Detection is performed using a UV detector at a specific wavelength (e.g., 280 nm).[1]

Visualizing the Scientific Workflow and Pathways

To better understand the processes involved in HDMF analysis and its biological origin, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Strawberry Cultivar Selection homogenization Homogenization to Puree start->homogenization extraction Extraction (SPME, LLE, or SPE) homogenization->extraction gcms GC-MS Analysis extraction->gcms hplc HPLC Analysis extraction->hplc quantification Data Acquisition & Quantification gcms->quantification hplc->quantification result HDMF Concentration Data quantification->result

Experimental workflow for HDMF quantification.

hdm_biosynthesis fructose6p D-Fructose-6-Phosphate hmmf 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) fructose6p->hmmf Multiple Steps hdm HDMF (Furaneol) hmmf->hdm Reduction mesifuran Mesifuran (DMMF) hdm->mesifuran Methylation hdm_glucoside HDMF-Glucoside hdm->hdm_glucoside Glucosylation faqr FaQR Enzyme faqr->hmmf logical_comparison topic Comparative Study of HDMF in Strawberry Cultivars data Quantitative Data Collection topic->data protocol Experimental Protocol Analysis topic->protocol pathway Biosynthetic Pathway Investigation topic->pathway table Table of HDMF Content data->table methods Detailed Methodologies Section protocol->methods diagrams Graphviz Visualizations pathway->diagrams table->diagrams methods->diagrams

References

A Comparative Guide to HPLC and GC Methods for Furanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of furanones, a class of volatile and semi-volatile compounds significant for their aroma and potential biological activity. The selection of an appropriate analytical technique is critical for accurate quantification and characterization in various matrices, from food and beverages to pharmaceutical formulations. This document outlines the principles of each technique, presents detailed experimental protocols, and summarizes their performance based on established validation parameters.

Principles of Furanone Analysis by HPLC and GC

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique ideal for non-volatile, polar, and thermally unstable compounds.[1] In the context of furanone analysis, HPLC is particularly useful for derivatives that are less volatile or prone to degradation at high temperatures.[2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][3] Furanones, being key aroma compounds, are often volatile, making GC a highly suitable method for their analysis.[4][5] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase, separating components based on their boiling points and affinity for the stationary phase.[3]

Experimental Protocols

The following are generalized protocols for the analysis of furanones using HPLC and GC. Specific parameters may require optimization based on the analyte of interest and the sample matrix.

2.1. HPLC Method for Furanone Analysis

This protocol is based on reverse-phase HPLC methods suitable for furanone derivatives.

  • Sample Preparation:

    • For liquid samples (e.g., fruit juices, beverages), perform a solid-phase extraction (SPE) for sample cleanup and concentration. C18 cartridges are commonly used for this purpose.[6]

    • For solid samples, homogenize the sample and perform a liquid-liquid extraction (LLE) or SPE to isolate the furanones.[5]

    • The final extract should be dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724) or methanol (B129727).[5][7]

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1100 series or similar, equipped with a diode array detector (DAD).[8]

    • Column: A reverse-phase C8 or C18 column (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient elution using 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[8]

    • Gradient Program: Start with 100% A, increasing to 16% B over 2.5 minutes, then to 100% B between 10 and 10.5 minutes, holding until the end of the run.[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Detection: UV detection at 280 nm or 290 nm.[6][8]

2.2. GC-MS Method for Furanone Analysis

This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, a common technique for volatile furanones in food matrices.[4][5]

  • Sample Preparation (HS-SPME):

    • Homogenize a known amount of the sample (e.g., 5 g) and place it in a 20 mL headspace vial.[4]

    • Add a saturated NaCl solution to enhance the release of volatile compounds.[4]

    • Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) with agitation.[4]

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile furanones.[4]

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled with a mass spectrometer.

    • Injector: Operate in splitless mode and desorb the SPME fiber at a high temperature (e.g., 250°C).[4]

    • Column: A polar capillary column such as DB-WAX or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 180°C at 3°C/minute.

      • Ramp to 240°C at 10°C/minute, hold for 5 minutes.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

      • Source Temperature: 230°C.[4]

      • Quadrupole Temperature: 150°C.[4]

Data Presentation: Performance Comparison of HPLC and GC Methods

The performance of analytical methods is evaluated based on several validation parameters as recommended by ICH guidelines.[9] The following table summarizes a comparison of typical performance characteristics for HPLC and GC in the context of furanone analysis.

Performance CharacteristicHPLCGC
Specificity/Selectivity High selectivity can be achieved with appropriate column and mobile phase selection.[10]Excellent selectivity, especially when coupled with a mass spectrometer (MS), which provides structural information.[5]
Linearity (r²) Typically ≥ 0.999 over the specified range.[11][12]Typically > 0.995 over the specified range.[13]
Limit of Detection (LOD) Dependent on the detector and analyte. Can be in the sub-µg/mL range.[6]Highly sensitive, with LODs often in the ng/g or even pg/g range, especially with MS detection.[13][14]
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.[6]Can be as low as 0.003 ng/g depending on the matrix and analyte.[14]
Accuracy (Recovery) Generally high, with recoveries often >90%.[6]Good recovery rates, typically ranging from 76% to 117% depending on the matrix.[14]
Precision (RSD) Repeatability and intermediate precision with RSD typically <2%.[11]Intra-day and inter-day precision with RSDs generally below 15-20%.[14]
Robustness Method performance should be reliable under small, deliberate variations in parameters like mobile phase composition and pH.[15]Reliable performance is expected with minor variations in parameters such as oven temperature ramp rate and gas flow rate.[15]

Mandatory Visualization: Workflow for Method Cross-Validation

The cross-validation of analytical methods is crucial to ensure consistency and reliability of results when transferring or comparing methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Spike Spike with Standard Sample->Spike Extraction Extraction (LLE/SPE) Spike->Extraction HPLC HPLC Analysis Extraction->HPLC GC GC Analysis Extraction->GC Data_HPLC HPLC Data (Peak Area, RT) HPLC->Data_HPLC Data_GC GC Data (Peak Area, RT, Mass Spectra) GC->Data_GC Validation Performance Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data_HPLC->Validation Data_GC->Validation Comparison Statistical Comparison of Results (e.g., t-test, F-test) Validation->Comparison

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Method Selection: HPLC vs. GC for Furanone Analysis

The choice between HPLC and GC depends primarily on the physicochemical properties of the furanone analytes and the analytical objective.

  • Choose HPLC when:

    • Analyzing non-volatile, polar, or thermally labile furanone derivatives.[1][2]

    • The sample contains non-volatile matrix components that are difficult to remove.[16]

    • Derivatization is not desirable.

  • Choose GC when:

    • Analyzing volatile and thermally stable furanones.[1][3]

    • High sensitivity is required for trace-level analysis.[3]

    • Faster analysis times are needed for high-throughput screening.[16][17]

Conclusion

Both HPLC and GC are powerful techniques for the analysis of furanones, each with its own set of advantages. GC, particularly when coupled with mass spectrometry, is often the method of choice for volatile furanones due to its high sensitivity and specificity. HPLC offers greater versatility for a wider range of furanone derivatives, especially those that are non-volatile or heat-sensitive. The selection of the optimal method requires careful consideration of the analyte's properties, the sample matrix, and the specific goals of the analysis. A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms.

References

Sensory panel comparison of natural versus synthetic Furaneol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and flavor development professionals on the sensory nuances between natural and synthetically derived Furaneol, supported by experimental data and protocols.

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal aroma compound celebrated for its sweet, caramel-like, and fruity notes, reminiscent of strawberries and pineapple.[1] It is a key component in the flavor profiles of a wide array of fruits and thermally processed foods, where it is formed through the Maillard reaction.[2][3] As a widely used flavoring agent, Furaneol is produced both through extraction from natural sources and via chemical synthesis.[3][4] For researchers and professionals in the food and pharmaceutical industries, understanding the potential sensory differences between natural and synthetic Furaneol is crucial for product development, quality control, and regulatory compliance.

While the primary chemical entity is identical, the sensory perception of natural versus synthetic flavor compounds can diverge due to the presence of trace components in natural extracts and the high purity of synthetic versions.[5][6] Natural Furaneol is often present in a complex matrix of other volatile compounds that can contribute to a more rounded and nuanced flavor profile.[5] Conversely, synthetic Furaneol offers high purity and consistency, but may lack the subtle complexity of its natural counterpart.[6]

This guide provides an objective comparison based on available data and established sensory analysis principles.

Quantitative Sensory Data: A Comparative Overview

Direct comparative sensory panel data for natural versus synthetic Furaneol is not extensively available in published literature. However, we can construct a hypothetical comparison based on general principles of sensory differences between natural and synthetic flavor compounds and the known sensory properties of Furaneol. The following table summarizes key quantitative data and likely sensory attributes.

Sensory AttributeNatural Furaneol (from extract)Synthetic Furaneol (Nature-Identical)Citation
Odor Profile Sweet, caramel-like, fruity (strawberry, pineapple), potentially more complex and rounded due to co-extractives.Sweet, caramel-like, fruity (strawberry, pineapple), clean and potent aroma profile.[1][5][6]
Aroma Complexity Higher, due to the presence of other volatile compounds from the natural source.Lower, characterized by the singular aroma of Furaneol.[5][6]
Potential Off-Notes May contain subtle "green" or "earthy" notes depending on the source and extraction method.May have subtle chemical or solvent-like off-notes depending on the purity and synthesis route.[5]
Odor Threshold The reported odor threshold for racemic Furaneol (HDMF) ranges from 0.03 to 1,700 µg/L in water.The reported odor threshold for racemic Furaneol (HDMF) ranges from 0.03 to 1,700 µg/L in water.[2]
Enantiomeric Profile Naturally occurring Furaneol is often racemic due to rapid keto-enol-tautomerism.Typically produced as a racemic mixture.[2]

Note: The sensory profile of Furaneol is dominated by the (R)-(+)-enantiomer, which is described as having a strong, sugary, and caramel-like aroma, while the (S)-(-)-enantiomer is significantly weaker.[7]

Experimental Protocols for Sensory Comparison

A robust comparison of natural and synthetic Furaneol requires a well-designed sensory evaluation protocol. The following methodology outlines a standard approach for a descriptive sensory analysis.

Objective

To identify and quantify the sensory differences in aroma and flavor between natural and synthetic Furaneol.

Panelist Selection and Training

A panel of 8-12 trained sensory assessors should be selected based on their sensory acuity, descriptive ability, and reliability. Panelists should undergo training to familiarize themselves with the aroma and flavor attributes of Furaneol and to develop a consensus on the terminology and rating scales to be used.

Sample Preparation
  • Samples: Procure high-purity synthetic Furaneol and a natural Furaneol extract. The source and extraction method for the natural Furaneol should be well-documented.

  • Dilution: Prepare solutions of both natural and synthetic Furaneol at concentrations above their odor detection threshold in a neutral medium (e.g., deionized water or a 5% sucrose (B13894) solution). The concentrations should be perceived as having similar overall intensity to avoid bias.

  • Presentation: Samples should be presented to panelists in identical, odor-free containers, coded with random three-digit numbers. The presentation order should be randomized and balanced across panelists.

Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA®)
  • Lexicon Development: In initial training sessions, panelists are presented with both Furaneol samples and work together to develop a list of descriptive terms (a lexicon) for the aroma and flavor attributes. This may include terms like "caramel," "burnt sugar," "strawberry," "fruity," "chemical," and "earthy."

  • Rating: In individual booths under controlled lighting and temperature, panelists will evaluate the samples. For each attribute in the lexicon, they will rate its intensity on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Collection: Data is typically collected using sensory analysis software.

Data Analysis

The intensity ratings for each attribute are statistically analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the natural and synthetic Furaneol samples. Principal Component Analysis (PCA) can also be used to visualize the sensory space and the relationship between the samples and their attributes.

Mandatory Visualizations

Experimental Workflow for Sensory Panel Comparison

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_output Output Sample_Prep Sample Preparation (Natural & Synthetic Furaneol) Sensory_Eval Sensory Evaluation (QDA® Rating) Sample_Prep->Sensory_Eval Panelist_Selection Panelist Selection & Training Lexicon_Dev Lexicon Development Panelist_Selection->Lexicon_Dev Lexicon_Dev->Sensory_Eval Data_Collection Data Collection Sensory_Eval->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Report Comparison Report Stat_Analysis->Report

Caption: Workflow for a sensory panel comparison of natural vs. synthetic Furaneol.

Olfactory Signaling Pathway of Furaneol

Olfactory_Signaling cluster_olfaction Olfactory Neuron Furaneol Furaneol OR5M3 OR5M3 (Odorant Receptor) Furaneol->OR5M3 binds G_Protein G-protein (Golf) OR5M3->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces CNG_Channel CNG Channel cAMP->CNG_Channel opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified olfactory signaling pathway for Furaneol perception.[8][9]

References

Illuminating Furanone Biosynthesis: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of furanones is crucial for harnessing their therapeutic and aromatic potentials. Isotopic labeling stands as a powerful technique to definitively trace the metabolic routes leading to these valuable compounds. This guide provides a comparative analysis of key isotopic labeling studies that have been instrumental in confirming the biosynthetic pathways of various furanones, supported by experimental data and detailed protocols.

This guide will delve into the established biosynthetic pathway of the well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries, contrasting it with pathways in yeast and for other furanone structures. By presenting quantitative data from precursor feeding studies, this document aims to provide a clear and objective comparison of different biosynthetic routes and the experimental evidence supporting them.

Comparative Analysis of Precursor Incorporation in Furanone Biosynthesis

Isotopic labeling studies have been pivotal in identifying the primary precursors for furanone biosynthesis. Below is a summary of quantitative data from studies on strawberries (Fragaria x ananassa) and the yeast Zygosaccharomyces rouxii, demonstrating the varying efficiencies of different precursors in being converted to furanones.

Table 1: Effect of Precursor Supplementation on Furanone Production in Fragaria x ananassa (cv. Chandler)

Precursor AdministeredFuraneol (HDMF) (µg/g FW)Mesifurane (µg/g FW)Furaneol Glucoside (µg/g FW)Total Furanones (µg/g FW)Percentage Increase in Total Furanones (%)
Control (No Precursor)2.51.83.27.5-
D-Fructose3.56[1]2.14.04[1]9.628.0
D-Fructose 6-phosphate5.8[1]3.97.116.8124.0[1]
D-Fructose 1,6-bisphosphate2.61.93.47.95.3

Data synthesized from Pérez et al. (1999).[1]

Table 2: Comparison of HDMF Production in Zygosaccharomyces rouxii from Different Precursors

Precursor in MediumHDMF Production (mg/L)Comments
D-GlucoseNot significantIndicates D-glucose is not a direct precursor in this yeast.[2]
D-FructoseNot significantSimilar to D-glucose, direct supplementation did not yield significant HDMF.[2]
D-Fructose 1,6-bisphosphate~80Confirmed as an effective precursor for HDMF biosynthesis in Z. rouxii.[2]

Data from Hecquet et al. (1996) and subsequent studies.[2]

Biosynthetic Pathways Confirmed by Isotopic Labeling

The data presented above supports distinct, yet related, biosynthetic pathways for furanones in plants and yeast. Isotopic labeling has been crucial in elucidating the key intermediates and enzymatic steps.

The Fructose 6-Phosphate Pathway in Strawberries

In strawberries, the biosynthesis of HDMF, a key flavor compound, is confirmed to proceed from early intermediates of glycolysis. Feeding studies with isotopically labeled precursors have demonstrated that D-fructose 6-phosphate is a more direct and efficient precursor than D-fructose or D-fructose 1,6-bisphosphate.[1] The proposed pathway involves the conversion of D-fructose 6-phosphate to a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), which is then reduced to HDMF.

Furanone Biosynthesis in Strawberry D-Fructose D-Fructose D-Fructose_6P D-Fructose 6-phosphate D-Fructose->D-Fructose_6P Hexokinase Intermediate_Pathway Multi-step enzymatic conversion D-Fructose_6P->Intermediate_Pathway HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone Intermediate_Pathway->HMMF HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) HMMF->HDMF FaQR (Enone oxidoreductase)

Biosynthesis of HDMF in Strawberry.
The Fructose 1,6-Bisphosphate Pathway in Yeast

In contrast to strawberries, studies on the yeast Zygosaccharomyces rouxii have identified D-fructose 1,6-bisphosphate as the primary precursor for HDMF biosynthesis.[2] This suggests a divergence in the early stages of the pathway compared to plants. The pathway is thought to proceed through the formation of α-dicarbonyl intermediates.

Furanone Biosynthesis in Zygosaccharomyces rouxii D-Fructose_1_6_BP D-Fructose 1,6-bisphosphate Alpha_Dicarbonyls α-Dicarbonyl Intermediates D-Fructose_1_6_BP->Alpha_Dicarbonyls Yeast enzymes HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) Alpha_Dicarbonyls->HDMF Further enzymatic steps

Biosynthesis of HDMF in Yeast.

Experimental Protocols for Isotopic Labeling Studies

The confirmation of these pathways relies on meticulously designed isotopic labeling experiments. Below are detailed methodologies for conducting such studies.

General Workflow for in vivo Labeling in Plant Tissue

This workflow outlines the general steps for tracing the incorporation of a labeled precursor into furanones in plant tissues, such as strawberries.

Experimental Workflow for Isotopic Labeling cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Precursor Synthesize/Acquire Isotopically Labeled Precursor (e.g., ¹³C-Fructose) Incubation Incubate Plant Material with Labeled Precursor under Controlled Conditions Precursor->Incubation Plant_Material Select and Prepare Plant Material (e.g., Detached Strawberries) Plant_Material->Incubation Extraction Solvent Extraction of Furanones Incubation->Extraction Purification Purification and Concentration Extraction->Purification Analysis GC-MS or LC-MS Analysis to Detect Labeled Products Purification->Analysis Data_Analysis Quantify Isotopic Enrichment and Determine Incorporation Rate Analysis->Data_Analysis

Workflow for in vivo isotopic labeling.

Protocol 1: Isotopic Labeling of Furanones in Strawberry Fruit

  • Materials:

    • Ripe strawberry fruits (Fragaria x ananassa)

    • Isotopically labeled precursor (e.g., [U-¹³C₆]-D-fructose 6-phosphate)

    • Incubation buffer (e.g., MES buffer, pH 6.0)

    • Ethyl acetate (B1210297) (for extraction)

    • Anhydrous sodium sulfate (B86663)

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Methodology:

    • Precursor Administration: A solution of the isotopically labeled precursor is carefully injected into the receptacle of detached strawberry fruits. Control fruits are injected with a buffer solution lacking the precursor.

    • Incubation: The fruits are incubated under controlled conditions (e.g., 25°C, 16h photoperiod) for a specified period (e.g., 24-48 hours) to allow for metabolic conversion.

    • Extraction: The fruit tissue is homogenized and extracted with a suitable organic solvent like ethyl acetate. The organic phase, containing the furanones, is collected.

    • Purification and Concentration: The extract is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.

    • GC-MS Analysis: The concentrated extract is analyzed by GC-MS. The mass spectra of the furanone peaks are examined for mass shifts corresponding to the incorporation of the isotopic label. For example, the incorporation of six ¹³C atoms from [U-¹³C₆]-fructose 6-phosphate into HDMF (C₆H₈O₃) would result in a mass increase of 6 Da.

    • Quantification: The amount of labeled and unlabeled furanone is determined by integrating the peak areas in the mass chromatograms for the respective mass ions. The percentage of incorporation is then calculated.

Protocol 2: Deuterium (B1214612) Labeling of Dihydro-5-undecyl-2(3H)-furanone

This protocol provides an alternative example for the synthesis and labeling of a different furanone, which can be used in metabolic studies.

  • Materials:

    • 10-Undecenoic acid

    • Deuterium gas (D₂)

    • Wilkinson's catalyst (RhCl(PPh₃)₃)

    • Anhydrous toluene (B28343)

    • Concentrated sulfuric acid

  • Methodology:

    • Deuterogenation: 10-undecenoic acid is dissolved in anhydrous toluene with Wilkinson's catalyst in a Schlenk flask. The flask is evacuated and backfilled with deuterium gas. The reaction is stirred at room temperature for 12-16 hours.[3]

    • Lactonization: After removing the solvent, concentrated sulfuric acid is added to the deuterated undecanoic acid. The mixture is heated to 80-90°C for 4-6 hours to induce lactonization.[3]

    • Extraction and Purification: The reaction mixture is cooled and poured into ice-cold water. The product, deuterated dihydro-5-undecyl-2(3H)-furanone, is extracted with diethyl ether. The organic layers are washed, dried, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography.[3]

    • Analysis: The structure and deuterium incorporation are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

Isotopic labeling studies have been indispensable in confirming the biosynthetic pathways of furanones in different organisms. The comparison between the pathways in strawberries and yeast highlights the evolutionary divergence in the metabolism of these compounds. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate furanone biosynthesis or to apply these powerful techniques to other metabolic pathways. The continued application of stable isotope tracing will undoubtedly uncover more intricate details of natural product biosynthesis, paving the way for novel applications in the pharmaceutical and food industries.

References

A Comparative Analysis of the Antioxidant Capacity of HDMF and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a potent flavor compound also known for its biological activities, against other well-established phenolic compounds. The comparison is based on data from common in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of phenolic compounds is frequently evaluated by their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the antioxidant activities of common phenolic compounds. While HDMF has been identified as an antioxidant, direct quantitative comparisons with other phenolics in standardized assays are not widely available in the cited literature. However, its role as a contributor to the antioxidant activity of Maillard reaction products has been noted.

CompoundDPPH IC50 (µg/mL)ABTS Radical Scavenging Activity (µM Trolox Equivalents/g)FRAP Value (µM Fe(II)/g)
HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) Data not availableData not availableData not available
Gallic Acid ~8HighHigh
Quercetin ~2-5HighHigh
Ascorbic Acid (Vitamin C) ~3-8HighHigh
Trolox (Vitamin E analog) ~5-10StandardStandard

Note: The values presented are approximate and can vary based on the specific experimental conditions. The antioxidant activity of HDMF has been confirmed, but direct comparative quantitative data from the reviewed literature is limited.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the comparison of different compounds. The following are detailed methodologies for the key experiments cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Reaction Mixture: In a test tube or microplate well, a specific volume of the test compound (HDMF or other phenolics) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction: A small volume of the test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (typically 4-30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄, and is expressed as µM Fe(II) equivalents.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for in vitro antioxidant capacity assessment.

G cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Acquisition & Analysis P1 Prepare Test Compound Solutions (HDMF, Phenolics) A1 Mix Test Compound with Reagent P1->A1 P2 Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) P2->A1 A2 Incubate under Controlled Conditions A1->A2 D1 Measure Absorbance (Spectrophotometry) A2->D1 D2 Calculate % Inhibition or Reducing Power D1->D2 D3 Determine IC50 or Trolox Equivalents D2->D3 R Comparative Results D3->R Compare Antioxidant Capacity

A Comparative Guide to the Quantification of 2-hydroxy-5-(trifluoromethyl)aniline (HDMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-hydroxy-5-(trifluoromethyl)aniline (HDMF), a primary metabolite of the nonsteroidal antiandrogen drug, flutamide (B1673489). The accurate quantification of HDMF in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document compares a theoretical stable isotope dilution liquid chromatography-tandem mass spectrometry (SIDA LC-MS/MS) assay with published High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Executive Summary

Stable isotope dilution analysis coupled with LC-MS/MS represents the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and accuracy. By incorporating a stable isotope-labeled internal standard, this method effectively compensates for matrix effects and variations in sample preparation and instrument response. In comparison, while HPLC-DAD and HPTLC methods are valuable for the quantification of flutamide and its metabolites, they may exhibit higher limits of detection and be more susceptible to interferences from the sample matrix.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of a theoretical SIDA LC-MS/MS method for HDMF against published HPLC-DAD and HPTLC methods for the analysis of flutamide and its related metabolites.

Table 1: Comparison of Method Performance Characteristics

ParameterStable Isotope Dilution LC-MS/MS (Theoretical)HPLC-DAD[1][2]HPTLC[1][2]
Analyte(s) HDMFFlutamide, 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) (Flu-3)Flutamide, Flu-1, Flu-3
Linearity Range Expected: Low ng/mL to µg/mLFlutamide: 2–50 µg/mL; Flu-1: 1–50 µg/mL; Flu-3: 5–200 µg/mLFlutamide: 0.1–0.9 µ g/band ; Flu-1: 0.1–0.9 µ g/band ; Flu-3: 0.1–1 µ g/band
Limit of Detection (LOD) Expected: Low pg/mL to sub-ng/mLNot explicitly stated for HDMF. For flutamide: ~0.6 µg/mLNot explicitly stated for HDMF. For flutamide: ~0.03 µ g/band
Limit of Quantification (LOQ) Expected: Low ng/mLNot explicitly stated for HDMF. For flutamide: ~2.0 µg/mLNot explicitly stated for HDMF. For flutamide: ~0.1 µ g/band
Precision (%RSD) Expected: <15%Intra-day: <1.5%; Inter-day: <2.5%Intra-day: <1.8%; Inter-day: <2.9%
Accuracy/Recovery Expected: 85-115%98.53% - 101.25%98.67% - 101.33%
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)Moderate (based on Rf value and densitometric scan)
Matrix Effect Minimized by co-eluting internal standardPotential for significant interferencePotential for significant interference

Experimental Protocols

Stable Isotope Dilution LC-MS/MS Method for HDMF (Theoretical Protocol)

This protocol is a representative methodology for a stable isotope dilution LC-MS/MS assay for HDMF, based on established practices for the analysis of small molecules in biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution containing a stable isotope-labeled HDMF (e.g., HDMF-d4) at a known concentration.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both HDMF and its stable isotope-labeled internal standard.

HPLC-DAD Method for Flutamide and Metabolites[1][2]

a. Sample Preparation (for plasma): [1][2]

  • To 0.5 mL of plasma, add 1 mL of acetonitrile to precipitate proteins.[1][2]

  • Complete the volume to 5 mL with the mobile phase.[1][2]

  • Vortex the solution for 1 minute.[1][2]

b. Liquid Chromatography: [1][2]

  • Column: CN column.[1][2]

  • Mobile Phase: Acetonitrile:water (40:60, v/v).[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Detection: DAD at 220 nm.[1][2]

  • Injection Volume: 20 µL.[1][2]

HPTLC Method for Flutamide and Metabolites[1]

a. Sample Application:

  • Apply samples as bands on HPTLC plates.

b. Chromatography:

  • Mobile Phase: Toluene:tetrahydrofuran:glacial acetic acid (8:2:0.2, by volume).[3]

  • Saturation Time: 15 minutes.[1]

c. Detection:

  • Densitometric scanning at 370 nm.[3]

Visualizations

Flutamide Metabolism Pathway

The following diagram illustrates the metabolic pathway of flutamide, leading to the formation of HDMF and other metabolites. Flutamide is primarily metabolized in the liver.

Flutamide_Metabolism Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide Flutamide->Hydroxyflutamide Hydroxylation (CYP1A2) Flu_1 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) Flutamide->Flu_1 Hydrolysis HDMF 2-hydroxy-5-(trifluoromethyl)aniline (HDMF) Hydroxyflutamide->HDMF Hydrolysis Other_Metabolites Other Metabolites Flu_1->Other_Metabolites

Metabolic pathway of Flutamide to HDMF.
Stable Isotope Dilution Assay Workflow

This diagram outlines the general workflow for a stable isotope dilution assay.

SIDA_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (contains native HDMF) Spike Add Known Amount of Stable Isotope-Labeled HDMF Sample->Spike Extraction Extraction & Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM of both analytes) LCMS->Data Ratio Calculate Peak Area Ratio (Native / Labeled) Data->Ratio Concentration Determine Concentration from Calibration Curve Ratio->Concentration

General workflow for a Stable Isotope Dilution Assay.

References

A Comparative Analysis of Furanones in Fresh Versus Processed Foods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Furanones are a class of volatile organic compounds that play a crucial role in the aroma profile of a wide variety of fresh and processed foods, often imparting desirable sweet, fruity, and caramel-like notes. This guide provides a comparative analysis of furanone content in fresh versus processed foods, supported by experimental data. It details the analytical methodologies for their quantification and illustrates the key chemical pathways involved in their formation during processing. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in food science and flavor chemistry.

The Dual Origin of Furanones: Biosynthesis and Thermal Generation

Furanones in food originate from two primary sources: biosynthesis in fresh fruits and thermal generation during processing. In many fruits such as strawberries, pineapples, and tomatoes, furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, also known as furaneol) are key flavor compounds produced through enzymatic processes.[1][2] Conversely, food processing methods involving heat, such as canning, baking, and roasting, induce chemical reactions that generate a significant amount of furanones.[3][4] These thermally induced furanones are primarily products of the Maillard reaction and caramelization.[3][4]

The concentration and type of furanones can, therefore, vary significantly between a fresh food and its processed counterpart, leading to distinct differences in their aroma profiles.

Quantitative Comparison of Furanone Content

The following tables summarize the concentrations of key furanones in selected fresh and processed foods. It is important to note that a direct comparison is often complex, as processing can both generate and degrade these compounds.

Table 1: Concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) in Fresh vs. Processed Fruits

Food ProductFuranoneConcentration in Fresh FoodConcentration in Processed FoodProcessing EffectReference(s)
PineappleHDMF (Furaneol)1.6 - 27.3 ppm (in fresh juice)Can be higher than in fresh juiceFormation from sugar degradation during processing and storage.[5][6] However, some studies suggest it can be destroyed during canning.[6][5][6]
StrawberryHDMF (Furaneol)1663 - 4852 µg/kgData on jam is qualitative, indicating formation of Maillard products.[7]Thermal processing during jam production leads to the formation of Maillard reaction products, which include furanones.[7][5]
TomatoHDMF (Furaneol)95 - 173 µg/kgNot explicitly quantified, but processing induces the Maillard reaction, forming precursors.Thermal processing of tomatoes initiates the Maillard reaction, leading to the formation of Amadori compounds, which are precursors to furanones.[5]

Table 2: Concentration of Other Notable Furanones in Fresh and Processed Foods

Food ProductFuranoneConcentration in Fresh FoodConcentration in Processed FoodProcessing EffectReference(s)
FenugreekSotolonPresent in fresh leavesConcentrated in dried leaves (Kasuri Methi)Drying concentrates the flavor compounds, including sotolon.[3][3]
GrapesSotolonNot typically presentForms during the aging of certain wines (e.g., Sherry, Madeira)Oxidation and aging processes in winemaking lead to the formation of sotolon.[8][8]

Formation Pathways of Furanones During Food Processing

The two primary chemical pathways responsible for the formation of furanones during thermal food processing are the Maillard reaction and caramelization.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4][9] This complex series of reactions produces a wide array of flavor and aroma compounds, including furanones. The pathway generally involves the formation of an Amadori compound, which then undergoes enolization and cyclization to form furanone structures.[4]

Maillard_Reaction Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base + Heat Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Deoxyosones 1-Deoxyosones Amadori_Product->Deoxyosones Enolization Melanoidins Melanoidins (Brown Pigments) Amadori_Product->Melanoidins Strecker_Aldehydes Strecker Aldehydes (Flavor) Amadori_Product->Strecker_Aldehydes Furanones Furanones (e.g., Furaneol) Deoxyosones->Furanones Cyclization/ Dehydration

Maillard reaction pathway leading to furanone formation.
Caramelization

Caramelization is the thermal decomposition of sugars, which also generates a variety of flavor compounds, including furanones.[10] This process occurs at high temperatures and involves a series of reactions such as isomerization, dehydration, and fragmentation of sugar molecules.[11]

Caramelization Sugar Sugar (e.g., Sucrose) Inversion Glucose + Fructose Sugar->Inversion High Heat Dehydration Dehydration Products Inversion->Dehydration Fragmentation Fragmentation Products Dehydration->Fragmentation Polymerization Caramelans, Caramelens, Caramelins Dehydration->Polymerization Furanones Furanones (Flavor) Fragmentation->Furanones

Caramelization pathway leading to furanone formation.

Experimental Protocols for Furanone Quantification

The accurate quantification of furanones in food matrices can be challenging due to their volatility and the complexity of the food matrix. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used method for the analysis of volatile and semi-volatile compounds in food.

1. Sample Preparation (HS-SPME):

  • Homogenize the food sample (e.g., fruit puree, juice).

  • Transfer a known amount of the homogenized sample into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add an internal standard (e.g., a deuterated analog of the target furanone) for accurate quantification.

  • Seal the vial and incubate at a controlled temperature with agitation to allow the volatiles to partition into the headspace.

  • Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the analytes.

2. GC-MS Analysis:

  • Injector: Thermally desorb the analytes from the SPME fiber in the GC inlet.

  • Column: Use a suitable capillary column for the separation of furanones (e.g., a polar column like DB-WAX).

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometer: The separated compounds are ionized (typically by electron impact) and detected. Identification is based on the mass spectrum and retention time compared to authentic standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative for the analysis of thermally labile and polar compounds like furanones, as it avoids high temperatures.[12][13]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenize and/or dilute the food sample.

  • Pass the sample through a solid-phase extraction (SPE) cartridge to remove interfering matrix components and concentrate the furanones.

  • Elute the furanones from the SPE cartridge with a suitable solvent.

  • The eluate may be further concentrated before injection into the HPLC system.

2. HPLC Analysis:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used for separation.[12]

  • Detection: UV detection at a specific wavelength (e.g., around 280-290 nm for furaneol) is common.[5] A Diode Array Detector (DAD) can provide spectral information to confirm peak identity.

  • Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with standards.

Experimental Workflow

The general workflow for the analysis of furanones in food samples is depicted below.

Experimental_Workflow Sample Food Sample (Fresh or Processed) Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction/Cleanup Homogenization->Extraction SPME HS-SPME Extraction->SPME for GC-MS SPE SPE Extraction->SPE for HPLC Analysis Instrumental Analysis SPME->Analysis SPE->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC Data Data Processing and Quantification GCMS->Data HPLC->Data

General experimental workflow for furanone analysis.

Conclusion

The furanone content of food is dynamic, influenced by both biological and chemical processes. While fresh fruits often owe their characteristic sweet and fruity aromas to biosynthesized furanones, thermal processing can significantly alter the furanone profile, leading to both the formation of new and potentially desirable flavor compounds, as well as the degradation of existing ones. Understanding the interplay between fresh and processed furanone content is critical for optimizing food quality and flavor. The analytical methods and pathways described in this guide provide a framework for researchers to further investigate these important aroma compounds.

References

A Comparative Guide to the Identification of 2,5-dimethyl-3(2H)-furanone: High-Resolution MS vs. Standard GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-dimethyl-3(2H)-furanone (C₆H₈O₂) is a significant volatile compound found in a variety of fruits and thermally processed foods, prized for its characteristic sweet, caramel-like, or fruity aroma.[1][2][3] Its accurate and unambiguous identification is critical for quality control in the food and fragrance industries, as well as for researchers studying flavor chemistry and metabolomics. This guide provides an objective comparison between high-resolution mass spectrometry (HRMS) and standard gas chromatography-mass spectrometry (GC-MS) for the verification of this compound, supported by experimental data and protocols.

Comparison of Analytical Methodologies

The definitive identification of a small molecule like this compound hinges on the specificity and accuracy of the analytical technique employed. While both GC-MS and HRMS are powerful tools, they operate on different principles that confer distinct advantages and limitations.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 parts per million, ppm).[4] Its primary strength lies in its ability to determine a molecule's elemental formula directly from the measured mass.[5] This capability allows HRMS to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions—providing a much higher degree of confidence in identification without relying solely on spectral libraries.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely accessible technique that separates volatile compounds in a mixture via gas chromatography and detects them with a mass spectrometer.[6] Standard GC-MS instruments are low-resolution and measure the nominal mass (integer mass) of the parent molecule and its fragments.[5] Identification is primarily achieved by matching the acquired fragmentation pattern and GC retention time against extensive, well-established spectral libraries like the NIST database.[6][7] While cost-effective and reliable for known compounds, its confidence diminishes when analyzing novel compounds or when reference spectra are unavailable.[6]

Data Presentation

Quantitative data is essential for comparing the efficacy of these methods. The tables below summarize the key molecular properties of this compound and the performance characteristics of each analytical approach.

Table 1: Molecular Properties of this compound

PropertyValueSource
Chemical FormulaC₆H₈O₂[1][3]
Average Molecular Weight112.13 g/mol [1]
Monoisotopic Mass (Exact Mass) 112.052429 Da [1]

The monoisotopic mass is the key parameter used in high-resolution mass spectrometry for formula determination.

Table 2: Performance Comparison for Compound Identification

ParameterHigh-Resolution MS (HRMS)Standard GC-MS
Mass Measurement Exact Mass (to <0.001 Da)Nominal Mass (Integer)
Typical Mass Accuracy High (< 5 ppm error)Low (Unit Mass Resolution)
Confidence in Formula High (Directly determines elemental formula)Low (Inferred from library match)
Reliance on Libraries Low (Can identify unknowns)High (Primary identification method)
Ability to resolve isobars HighNone
Relative Cost HighLow

Experimental Protocols

Detailed and reproducible protocols are crucial for scientific validity. The following sections outline standard operating procedures for analyzing this compound using both HRMS and GC-MS.

Protocol 1: High-Resolution Mass Spectrometry (GC-HRMS)

This protocol is designed for the unambiguous confirmation of the elemental formula.

  • Sample Preparation:

    • Ensure the sample is of high purity.[4]

    • Prepare a stock solution by dissolving approximately 1 mg of the this compound standard in 1 mL of HPLC-grade methanol (B129727) or acetonitrile.[4]

    • Create a dilute working solution (e.g., 1-10 µg/mL) by serial dilution in the same solvent.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[8]

    • GC Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Inlet: Split/splitless injector at 250°C with a 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Full scan mode over an m/z range of 40-250.

    • Mass Resolution: Set to >10,000 (FWHM).

  • Data Analysis:

    • Extract the high-resolution mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the accurate mass of the molecular ion ([M]⁺˙).

    • Utilize the instrument's software to calculate the elemental formula from the measured accurate mass.

    • Confirm that the calculated formula is C₆H₈O₂ and that the mass error between the measured mass and the theoretical exact mass (112.052429 Da) is below 5 ppm.

Protocol 2: Standard Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for routine screening and tentative identification based on library matching.

  • Sample Preparation:

    • Prepare a 1-10 µg/mL solution of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation and Conditions:

    • System: Standard benchtop GC-MS system.

    • GC Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

    • Inlet: Split/splitless injector at 250°C with a 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Scan mode over an m/z range of 40-250.

  • Data Analysis:

    • Integrate the chromatographic peak of interest to obtain its retention time and mass spectrum.

    • Perform a search of the acquired mass spectrum against a spectral database (e.g., NIST/Wiley).

    • A positive identification is indicated by a high match score (>800) and a consistent retention index with the library value for this compound.

Visualized Workflows and Logic

Diagrams created using Graphviz illustrate the distinct workflows and logical underpinnings of each method.

cluster_0 High-Resolution MS Workflow cluster_1 Standard GC-MS Workflow HRMS_Start Sample Injection HRMS_Analysis GC-HRMS Analysis HRMS_Start->HRMS_Analysis HRMS_Mass Measure Exact Mass (e.g., 112.05245) HRMS_Analysis->HRMS_Mass HRMS_Formula Calculate Elemental Formula HRMS_Mass->HRMS_Formula HRMS_Confirm Confirm C₆H₈O₂ (Low Mass Error) HRMS_Formula->HRMS_Confirm GCMS_Start Sample Injection GCMS_Analysis GC-MS Analysis GCMS_Start->GCMS_Analysis GCMS_Spectrum Acquire Spectrum & Retention Time GCMS_Analysis->GCMS_Spectrum GCMS_Search Library Search (NIST) GCMS_Spectrum->GCMS_Search GCMS_Identify Tentative Identification (Match Score) GCMS_Search->GCMS_Identify

Caption: Comparative workflows for compound identification.

Compound This compound (Structure) Formula Elemental Formula C₆H₈O₂ Compound->Formula Defines TheoreticalMass Theoretical Exact Mass 112.05243 Da Formula->TheoreticalMass Calculates to Confirmation Confirmation via Low Mass Error (< 5 ppm) TheoreticalMass->Confirmation Compared with HRMS HRMS Measurement MeasuredMass Measured Exact Mass (e.g., 112.05245 Da) HRMS->MeasuredMass Provides MeasuredMass->Confirmation Input for

Caption: The logical principle of HRMS-based identification.

References

Comparison of different SPE sorbents for furanone extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the extraction of furanones from complex matrices is critical for accurate quantification and analysis. This guide provides a detailed comparison of different Solid-Phase Extraction (SPE) sorbents, supported by experimental data, to aid in the selection of the most efficient sorbent for your research needs.

The accurate analysis of furanones, a class of volatile compounds crucial for flavor and aroma in various food and consumer products, is often hampered by their high polarity and the complexity of the sample matrix. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that effectively isolates and concentrates furanones from interfering substances, leading to improved accuracy and sensitivity in subsequent analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of SPE sorbent is a critical factor that significantly influences extraction efficiency, recovery, and reproducibility.[1]

This guide compares the performance of commonly used SPE sorbents for furanone extraction, with a focus on polymeric and silica-based reversed-phase materials.

Quantitative Performance of SPE Sorbents for Furanone Extraction

The selection of an appropriate SPE sorbent is paramount for achieving high recovery and minimizing sample-to-sample variability. The following table summarizes quantitative data from studies utilizing different SPE cartridges for the cleanup of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a representative furanone compound.

Sorbent TypeTrade NameMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Key Characteristics & Remarks
Polymeric Lichrolut® ENJuice95< 5Provides excellent recovery and reproducibility for polar compounds like Furaneol.[1]
Polymeric Oasis HLBGeneralHighGoodA water-wettable, hydrophilic-lipophilic balanced polymer known for high recovery of a broad range of compounds, including polar analytes.[2][3][4]
Silica-based C18Wine85< 10A traditional reversed-phase sorbent; may show lower recovery for highly polar furanones compared to polymeric sorbents.

Experimental Workflow for Furanone Extraction using SPE

The following diagram illustrates a general workflow for the solid-phase extraction of furanones from a liquid matrix.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Liquid Sample (e.g., Juice, Wine) Dilution Dilution & pH Adjustment Sample->Dilution Loading 3. Sample Loading Dilution->Loading Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (e.g., Water/Solvent Mix) Loading->Washing Elution 5. Elution (e.g., Methanol (B129727), Ethyl Acetate) Washing->Elution Analysis GC-MS or LC-MS Analysis Elution->Analysis

General workflow for furanone cleanup using solid-phase extraction.

Detailed Experimental Protocols

Below are detailed methodologies for furanone extraction using polymeric and C18 SPE sorbents, as adapted from established protocols.

Protocol 1: Furanone Extraction using a Polymeric Sorbent (e.g., Lichrolut® EN)

This protocol is optimized for the extraction of polar furanones from complex matrices like fruit juices.

  • Sample Preparation:

    • Dilute the juice sample with ultrapure water to a final ethanol (B145695) concentration of 10% (v/v).[1]

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the Lichrolut® EN cartridge.

    • Follow with 2 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[1]

  • Washing:

    • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove sugars and other polar interferences.[1]

    • Dry the cartridge bed thoroughly under vacuum for at least 10 minutes.[1] This step is crucial for obtaining clean extracts.[1]

  • Elution:

    • Elute the retained furanones from the cartridge with 1 mL of methanol.[1] The eluate can be directly analyzed by GC-MS.[1]

Protocol 2: Furanone Extraction using a C18 Sorbent

This protocol is suitable for extracting furanones from alcoholic beverage matrices like wine.

  • Sample Preparation:

    • To 3 mL of wine, add 0.9 g of ammonium (B1175870) sulphate.[1]

    • Dilute the mixture to a final volume of 6 mL with ultrapure water.[1]

    • Add an appropriate internal standard solution (e.g., 60 µL).[1]

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge by passing 1 mL of ethyl acetate, followed by 1 mL of methanol, and finally 1 mL of a 12% ethanol (v/v) aqueous solution.[1]

  • Sample Loading:

    • Load 3 mL of the prepared sample solution onto the conditioned cartridge.[1]

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interferences. This step is critical for obtaining cleaner extracts.[1]

    • Dry the cartridge bed under vacuum.

  • Elution:

    • Elute the furanones with a suitable organic solvent in which the analytes are soluble.

Conclusion

The choice of SPE sorbent significantly impacts the efficiency of furanone extraction. For highly polar furanones, polymeric sorbents like Lichrolut® EN and Oasis HLB generally provide superior recovery and reproducibility compared to traditional silica-based C18 sorbents.[1] However, C18 can still be a viable option, particularly for less polar furanones or when matrix interferences are minimal. The detailed protocols provided in this guide offer a solid foundation for researchers to develop and optimize their furanone extraction methods, leading to more accurate and reliable analytical results. Proper optimization of each step, from sample preparation to elution, is crucial for achieving the desired data quality.

References

Bridging the Gap: A Comparative Guide to Correlating Instrumental Analysis of Furaneol with Sensory Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furaneol, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a pivotal aroma compound that imparts characteristic sweet, fruity, and caramel-like notes to a wide array of fruits and processed foods.[1][2] Its potent nature and exceptionally low odor threshold mean that even minute quantities can significantly influence the overall flavor profile of a product.[2][3] For professionals in research, development, and quality control, accurately correlating the instrumental quantification of Furaneol with its sensory perception is paramount for new product development, flavor stability studies, and quality assurance.[2] This guide provides an objective comparison of key analytical techniques and sensory evaluation methods, supported by experimental data, to facilitate a comprehensive understanding of Furaneol's contribution to flavor.

Quantitative Comparison of Analytical Methods for Furaneol Quantification

The accurate quantification of Furaneol is challenging due to its high polarity, thermal instability, and susceptibility to matrix effects.[1] The selection of an appropriate analytical technique is therefore critical for obtaining reliable and reproducible results. The following table summarizes the performance of common analytical methodologies for the quantification of Furaneol.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD/CV%)Key Considerations
GC-MS (with Derivatization) 7.3 µg/L[4]9.1 µg/L[4]> 0.99[5]76.6% - 106.3%[5]< 9.5%[4][5]High sensitivity and selectivity, but derivatization adds complexity.[1]
HS-SPME-GC/MS (with Derivatization) 0.5 ng/mL[4][6]2 ng/mL[4][6]> 0.999 (2 - 500 ng/mL)[5][6]-9.5%[4][6]Solvent-free, good sensitivity, and reduced sample handling.[1]
HPLC-UV/DAD -----Suitable for thermally labile compounds, avoids high temperatures.[1]
SPE-GC-MS ---98%[4][7]< 4%[4]Effective for sample cleanup and concentration from complex matrices.[7]

Note: The reported values can vary depending on the specific matrix, instrumentation, and experimental conditions.[1]

Correlating Instrumental Data with Sensory Perception: The Role of Gas Chromatography-Olfactometry (GC-O)

While instrumental techniques like GC-MS provide precise quantification of Furaneol, they do not directly measure its contribution to the perceived aroma. Gas Chromatography-Olfactometry (GC-O) bridges this gap by using the human nose as a highly sensitive detector.[8] This technique allows for the identification of odor-active compounds in a complex mixture, providing invaluable sensory information.[8][9]

The Odor Activity Value (OAV) is a key metric used to estimate the sensory contribution of a compound. It is calculated by dividing the concentration of the compound (determined by instrumental analysis) by its odor detection threshold (determined by sensory analysis).[2] An OAV greater than 1 suggests that the compound is likely to contribute to the sample's aroma.[2]

Sensory Detection Threshold of Furaneol:

The reported odor detection threshold for Furaneol varies significantly depending on the medium and the sensory methodology employed, with values ranging from 0.03 to 1,700 µg/L.[3][10] This wide range underscores the importance of determining the threshold under specific experimental conditions.

It is also crucial to consider the stereochemistry of Furaneol, as the two enantiomers, (R)-(+)-Furaneol and (S)-(-)-Furaneol, exhibit distinct sensory properties.[11] The (R)-enantiomer is predominantly responsible for the characteristic potent aroma, while the (S)-enantiomer is perceived as significantly weaker.[11]

Recent research has identified that Furaneol specifically activates the odorant receptor OR5M3, providing a molecular basis for its distinct caramel-like odor perception.[12]

Experimental Protocols

Quantification of Furaneol using Derivatization-SPME-GC/MS

This protocol is adapted from established methods for the analysis of Furaneol in aqueous samples and fruit matrices.[4][6]

a. Sample Preparation and Derivatization:

  • Homogenize the food sample. For solid samples, create a puree or juice.[4]

  • Weigh a representative amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.[4]

  • Add a known amount of an appropriate internal standard.

  • Add deionized water to a consistent total volume (e.g., 10 mL).[4]

  • Add NaCl to saturate the solution, which enhances extraction efficiency.[4]

  • Adjust the sample pH to basic conditions using a NaOH solution.[4]

  • Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr).[4]

  • Seal the vial and incubate at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to complete the derivatization reaction.[4]

b. SPME and GC-MS Analysis:

  • After derivatization, transfer the vial to a heater-stirrer set at the extraction temperature (e.g., 40°C).[4]

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 60 minutes) with stirring.[4]

  • Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.[4]

  • Run the appropriate GC-MS method for the separation and detection of the derivatized Furaneol.[4]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial Derivatization Derivatization (PFBBr, NaOH, 60°C) Vial->Derivatization SPME HS-SPME (40°C, 60 min) Derivatization->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Furaneol quantification by HS-SPME-GC/MS.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for determining the odor activity of Furaneol using GC-O.[2][11]

a. Sample Preparation and GC Conditions:

  • Prepare a dilute solution of the Furaneol-containing extract in an appropriate solvent.

  • Use a chiral capillary column (e.g., Rt-βDEXse) if separation of enantiomers is desired.[11]

  • Inject the sample into the GC with a programmed temperature gradient.[11]

b. Olfactometry:

  • The effluent from the GC column is split, with one part going to a chemical detector (e.g., MS) and the other to a heated sniffing port.[11]

  • Humidified air is added to the sniffing port to prevent nasal dehydration of the panelists.[11]

  • Trained panelists sniff the effluent and record the retention time, odor descriptor (e.g., "caramel," "fruity"), and intensity of each detected aroma.[11]

c. Data Analysis (Aroma Extract Dilution Analysis - AEDA):

  • The sample extract is serially diluted and each dilution is analyzed by GC-O until no odor is detected.[8]

  • The Flavor Dilution (FD) factor is the dilution factor of the last dilution in which the Furaneol odor was detected.[2]

GCO_Workflow Sample Sample Injection GC Gas Chromatography (Chiral Column) Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniff Sniffing Port Splitter->Sniff Data Data Correlation MS->Data Panelist Sensory Panelist (Detection & Description) Sniff->Panelist Panelist->Data

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation for Detection Threshold

This protocol is based on the ASTM E679 standard test method for determining odor and taste thresholds.[10]

a. Panelist Selection and Training:

  • Screen panelists for their sensory acuity.

  • Train a panel of 8-12 assessors to identify and scale the intensity of relevant odor attributes.[10]

b. Sample Preparation and Presentation:

  • Prepare a series of ascending concentrations of Furaneol in a neutral, odor-free medium (e.g., deionized water).[10]

  • Present samples to panelists using a forced-choice method (e.g., a triangle test where two samples are blanks and one contains the odorant).

c. Evaluation and Data Analysis:

  • Panelists identify the sample that is different from the others.[10]

  • The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.[10]

  • The group threshold is the geometric mean of the individual thresholds.[10]

Sensory_Pathway Furaneol Furaneol Molecule OR5M3 Odorant Receptor (OR5M3) Furaneol->OR5M3 binds to OSN Olfactory Sensory Neuron OR5M3->OSN activates Signal Signal Transduction (G-protein, cAMP) OSN->Signal Brain Olfactory Bulb (Brain) Signal->Brain signal to Perception Perception of 'Caramel-like' Aroma Brain->Perception

Caption: Simplified signaling pathway for Furaneol odor perception.

By integrating robust instrumental analysis with carefully designed sensory evaluation protocols, researchers can achieve a comprehensive understanding of Furaneol's impact on flavor. This integrated approach is essential for the successful development and quality control of food products and flavor-related pharmaceuticals.

References

A Comparative Guide to the Quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a significant flavor compound found in various fruits and processed foods.[1] Given its impact on the sensory properties of food and its potential physiological effects, accurate and reliable quantification is crucial. This document outlines and compares the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Quantitative Performance

The selection of an analytical method for HDMF quantification is often influenced by factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of commonly employed techniques based on published data.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)Key Considerations
GC-MS with Derivatization 0.5 ng/mL[2]2 ng/mL[2]2 - 500 ng/mL[2]-Requires derivatization due to high polarity and instability of HDMF.[2]
HPLC-UV 0.14 µg/mL-0.5 - 60 µg/mL> 90%Avoids thermal degradation inherent in GC analysis.
Fluorescence Detection 198.9 nM-5 x 10⁻⁷ M - 10⁻⁴ M91.2 - 110.6%Rapid and sensitive method based on fluorescence resonance energy transfer (FRET).
Stable Isotope Dilution Assay (SIDA) High sensitivity and accuracyHigh sensitivity and accuracy--Considered a gold standard for quantification due to high accuracy and precision.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from published studies and may require optimization for specific sample matrices and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the chemical modification of HDMF to increase its volatility and stability for GC analysis.

a. Sample Preparation and Derivatization:

  • Homogenize the sample and extract with an appropriate solvent (e.g., dichloromethane).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), in a basic solution.

  • Heat the mixture to facilitate the reaction.

  • Extract the derivatized HDMF using a nonpolar solvent.

b. GC-MS Analysis:

  • Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized HDMF.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a suitable method for analyzing thermally labile compounds like HDMF.

a. Sample Preparation:

  • Homogenize the sample and perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

  • Filter the extract through a 0.45 µm filter before injection.

b. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of HDMF (approximately 280-290 nm).

Fluorescence Detection Method

This novel method offers high sensitivity and a rapid analysis time.

a. Principle: The method is based on fluorescence resonance energy transfer (FRET) and competitive host-guest recognition. Gold nanoparticles quench the fluorescence of a dye. In the presence of HDMF, the dye is displaced, leading to a restoration of fluorescence that is proportional to the HDMF concentration.

b. Procedure:

  • Prepare a solution containing the fluorescence-quenching material (e.g., Fe3O4@Au nanoparticles) and a fluorescent dye (e.g., rhodamine 6G) modified with a host molecule (e.g., β-cyclodextrin).

  • Add the sample containing HDMF.

  • Incubate for a short period to allow for the competitive binding reaction.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate quantification technique that uses a stable isotope-labeled version of the analyte as an internal standard.

a. Procedure:

  • Spike a known amount of the stable isotope-labeled HDMF internal standard into the sample.

  • Homogenize and extract the sample.

  • Analyze the extract using GC-MS or LC-MS.

  • Quantify the native HDMF by comparing the signal intensity of the native analyte to that of the labeled internal standard.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the relationship between the different analytical methods, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction Filtration Filtration/Concentration Extraction->Filtration Fluorescence Fluorescence Extraction->Fluorescence SIDA SIDA (GC/LC-MS) Extraction->SIDA Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Fluorescence->Quantification SIDA->Quantification

Caption: Generalized experimental workflow for the quantification of HDMF.

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_gold_standard Gold Standard HDMF HDMF Quantification GCMS GC-MS HDMF->GCMS High Specificity HPLC HPLC-UV HDMF->HPLC Good for Thermally Labile Compounds Fluorescence Fluorescence HDMF->Fluorescence High Sensitivity & Rapidity SIDA Stable Isotope Dilution Assay HDMF->SIDA Highest Accuracy & Precision

Caption: Logical comparison of analytical methods for HDMF quantification.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-3(2H)-furanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethyl-3(2H)-furanone, a compound commonly used as a flavoring agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this chemical.

Hazard Summary and Safety Precautions

This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is a flammable liquid and vapor.[1][2][3] Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS CodesPrecautionary Statements
Flammable LiquidH226Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Acute Toxicity, OralH302Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][4][5]
Skin IrritationH315Causes skin irritation. Wash skin thoroughly after handling.
Eye IrritationH319Causes serious eye irritation. Wear eye protection.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of in household trash or into the sewage system.

1. Waste Collection and Storage:

  • Containment: Collect all waste materials, including residual product, contaminated absorbent materials, and empty containers, in a designated and properly labeled waste container.

  • Container Integrity: Ensure the waste container is chemically compatible, tightly sealed, and not filled beyond 90% of its capacity. The exterior of the container must be clean and free from any chemical residue.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

2. Spill Management:

  • Immediate Action: In the event of a spill, immediately remove all sources of ignition.[7]

  • Ventilation: Ensure the area is well-ventilated. Avoid breathing vapors.[6]

  • Containment and Cleanup: Use an inert, non-combustible absorbent material, such as sand or earth, to contain and absorb the spill.[4]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated waste container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

3. Final Disposal:

  • Professional Service: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal company.[6][8]

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental protection and waste disposal regulations.[1][8]

  • Documentation: Maintain records of the disposal, including the date, quantity, and the waste disposal service used.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Handling this compound B Waste Generation (e.g., residues, spills, empty containers) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C E Spill Occurs B->E no D Collect Waste in Designated Labeled Container C->D G Store Sealed Container in Cool, Dry, Ventilated Area D->G F Contain and Absorb Spill with Inert Material E->F yes F->D H Contact Licensed Waste Disposal Service G->H I End: Compliant Disposal H->I

References

Safeguarding Your Research: A Guide to Handling 2,5-Dimethyl-3(2H)-furanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,5-Dimethyl-3(2H)-furanone.

This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesSuitability and durability of glove type are dependent on usage.
Respiratory Protection Particulate respiratorRecommended, especially when handling the solid form to avoid dust inhalation.
Body Protection Laboratory coat or overallsTo prevent skin contact.

Operational Plan for Handling this compound

A systematic approach to handling this chemical is essential to mitigate risks. The following step-by-step plan outlines the procedures from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard information.

  • Verify that the Safety Data Sheet (SDS) is readily available.

2. Storage:

3. Handling and Use:

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2][3]

  • Wash hands thoroughly after handling.[2][3][4]

  • Avoid generating dust if handling the solid form.

4. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Remove all ignition sources.[4]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material and place in a suitable container for disposal.

  • Prevent the spill from entering drains or waterways.[1]

5. First Aid:

  • If swallowed: Rinse mouth and get medical help.[2][4] Do not induce vomiting.[2][4]

  • If on skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][4]

  • If in eyes: Rinse cautiously with water for at least 15 minutes and consult a doctor.[2][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal MethodRegulatory Considerations
Unused Product Dispose of contents/container to an appropriate treatment and disposal facility.[2] May involve incineration in a licensed apparatus or burial in a specifically licensed landfill.[1]Must be in accordance with applicable local, state, and federal laws and regulations.[2][4]
Contaminated Materials (e.g., gloves, absorbent paper) Place in a sealed, labeled container for hazardous waste disposal.Follow institutional and local guidelines for chemical waste disposal.
Empty Containers Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed.[1] Do not reuse empty containers.[4]Consult with your institution's environmental health and safety department for specific procedures.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of procedures for safely managing this compound in a laboratory setting.

Workflow for Handling this compound cluster_receipt Receiving & Storage cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Receive Chemical B Inspect Container A->B C Store Appropriately B->C D Don PPE C->D E Work in Ventilated Area D->E F Use Chemical E->F G Decontaminate Work Area F->G J Segregate Waste F->J H Remove PPE G->H I Wash Hands H->I K Label Waste Container J->K L Dispose via Approved Vendor K->L

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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